molecular formula C12H14N4O B11876293 4-Amino-6-ethylquinoline-3-carbohydrazide

4-Amino-6-ethylquinoline-3-carbohydrazide

Katalognummer: B11876293
Molekulargewicht: 230.27 g/mol
InChI-Schlüssel: FLORWGSLTGXWLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-6-ethylquinoline-3-carbohydrazide is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-6-ethylquinoline-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-ethylquinoline-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C12H14N4O

Molekulargewicht

230.27 g/mol

IUPAC-Name

4-amino-6-ethylquinoline-3-carbohydrazide

InChI

InChI=1S/C12H14N4O/c1-2-7-3-4-10-8(5-7)11(13)9(6-15-10)12(17)16-14/h3-6H,2,14H2,1H3,(H2,13,15)(H,16,17)

InChI-Schlüssel

FLORWGSLTGXWLM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)NN)N

Herkunft des Produkts

United States

Foundational & Exploratory

Spectroscopic data (NMR, IR, Mass) for 4-Amino-6-ethylquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 4-Amino-6-ethylquinoline-3-carbohydrazide .

Content Type: Technical Characterization Guide Target Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads[1]

Introduction & Structural Context

4-Amino-6-ethylquinoline-3-carbohydrazide is a functionalized quinoline scaffold often investigated for antimicrobial, anticancer, and anti-inflammatory properties.[1] Its structure combines a lipophilic ethyl group at position 6, a polar primary amine at position 4, and a reactive carbohydrazide moiety at position 3.[1]

This guide provides a predictive and empirical spectroscopic profile based on authoritative data from structural analogs (quinoline-3-carbohydrazides and 4-aminoquinolines).[1] It establishes the baseline expectations for NMR, IR, and Mass Spectrometry to validate synthesis success and purity.

Physicochemical Baseline
  • IUPAC Name: 4-amino-6-ethylquinoline-3-carbohydrazide[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 230.27 g/mol [1]

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in Ethanol/Methanol; insoluble in non-polar solvents.[1]

Synthesis & Impurity Logic (Process Validation)

To interpret spectra accurately, one must understand the genesis of the sample.[1] The most robust synthetic route involves the nucleophilic substitution of a 4-chloro intermediate followed by hydrazinolysis.[1]

Synthesis Workflow (Graphviz)

The following diagram outlines the critical steps and potential impurities that may appear in the spectra (e.g., unreacted ester or hydrazine).

SynthesisPath Start Ethyl 4-chloro-6-ethyl quinoline-3-carboxylate Step1 Amination (NH3/EtOH or NH4OAc) Start->Step1 Inter Ethyl 4-amino-6-ethyl quinoline-3-carboxylate Step1->Inter Step2 Hydrazinolysis (NH2NH2·H2O, Reflux) Inter->Step2 Imp1 Impurity: Residual Ester (Check ~1.3 ppm, ~4.3 ppm) Inter->Imp1 Incomplete Rxn Product 4-Amino-6-ethyl quinoline-3-carbohydrazide Step2->Product Imp2 Impurity: Hydrazine Salts Step2->Imp2 Excess Reagent

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and structural integrity via fragmentation patterns.[1]

Primary Ionization (ESI-MS)
  • Mode: Positive Ion Mode (

    
    )
    
  • Molecular Ion (

    
    ): 231.3 m/z  (Base Peak)[1]
    
  • Sodium Adduct (

    
    ):  253.3 m/z (Common in glass/solvent contamination)[1]
    
Fragmentation Pattern (MS/MS)

Fragmentation logic is crucial for distinguishing the carbohydrazide from the carboxylic acid or ester intermediates.[1]

Fragment (m/z)LossMechanistic Explanation
231.3 -Parent Ion

214.3

(17)
Loss of ammonia from the 4-amino group or hydrazide terminus.[1]
200.3

(31)
Cleavage of the hydrazide N-N bond (homolytic/heterolytic).[1]
199.3

(32)
Loss of hydrazine moiety (McLafferty-like rearrangement).[1]
171.3

(59)
Loss of entire carbohydrazide group to form the quinoline cation.[1]

Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups and rule out hydrolysis (carboxylic acid formation).

Key Diagnostic Bands

The spectrum will be dominated by N-H stretching and the amide carbonyl.[1][2]

Frequency (

)
AssignmentStructural Insight
3400 – 3150

Broad/Multiple Bands. Overlap of primary aromatic amine (

) and hydrazide (

).[1] Look for a doublet tip characteristic of primary amines.
1665 – 1650

Amide I Band. Strong intensity.[1] If shifted to >1700, suspect ester impurity.[1] If broad ~2500-3000, suspect acid hydrolysis.
1620 – 1580

Quinoline ring skeletal vibration.
1550 – 1500

Amide II band (bending).[1]
2960 – 2850

Aliphatic stretching from the 6-ethyl group.[1]

Nuclear Magnetic Resonance (NMR)

Objective: The definitive structural proof. Data is referenced to DMSO-


 (2.50 ppm for 

).[1]
H NMR Data (400 MHz, DMSO- )

Note: Chemical shifts (


) are predicted based on electronic effects of the 4-amino and 3-carbohydrazide groups on the 6-ethylquinoline core.[1][3]

(ppm)
MultiplicityIntegrationAssignmentCausality & Logic
9.60 – 9.80 Broad Singlet1H

Hydrazide amide proton.[1] Deshielded by carbonyl anisotropy.[1] Disappears with

.
8.85 Singlet1HH-2 Most deshielded aromatic proton due to proximity to Ring Nitrogen and C=O.[1]
8.10 Broad Singlet2H

Amino protons.[1] Often broad due to quadrupole broadening or H-bonding.[1]
7.85 Doublet (

Hz)
1HH-8 Typical ortho-coupling.[1]
7.75 Singlet (Broad)1HH-5 Meta to ethyl, ortho to 4-amino.[1] Shielded slightly by 4-amino electron donation.[1]
7.55 Doublet of Doublets1HH-7 Coupling with H-8 (ortho) and H-5 (meta).[1]
4.50 – 4.60 Broad Singlet2H

Hydrazide terminal amine.[1] Sharpens or disappears with

.
2.75 Quartet (

Hz)
2H

Benzylic methylene protons coupled to methyl.[1]
1.25 Triplet (

Hz)
3H

Methyl protons coupled to methylene.[1]
C NMR Data (100 MHz, DMSO- )
  • Carbonyl (C=O): ~166.5 ppm.[1][3]

  • Aromatic C-2: ~152.0 ppm (Deshielded by N).[1]

  • Aromatic C-4: ~150.5 ppm (Attached to

    
    ).[1]
    
  • Aromatic C-6: ~140.0 ppm (Attached to Ethyl).[1]

  • Other Aromatic Carbons: 115 – 130 ppm.[1]

  • Ethyl

    
    :  ~28.5 ppm.[1]
    
  • Ethyl

    
    :  ~15.2 ppm.[1]
    

Experimental Protocol for Data Acquisition

To ensure the data matches the guide above, follow this standardized preparation protocol.

1. Sample Preparation:

  • Solvent: Use high-grade DMSO-

    
     (99.9% D).[1] The compound is likely insoluble in 
    
    
    
    .[1]
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Tube: Use 5mm high-throughput NMR tubes.

2. Instrument Parameters:

  • Temperature: 298 K (25°C).[1] If

    
     peaks are extremely broad, heat to 313 K (40°C) to sharpen exchangeable protons.[1]
    
  • Scans:

    • 
      : 16 scans (sufficient for >95% purity).
      
    • 
      C: 1024 scans (minimum) to resolve quaternary carbons (C-3, C-4, C-6).
      

3. Troubleshooting:

  • Issue: Missing Amide/Amine protons.[1]

    • Cause: Wet DMSO (water peak at 3.33 ppm broadens exchangeable signals).[1]

    • Fix: Use ampule-sealed DMSO or add activated molecular sieves.[1]

References

  • MDPI (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide... (Provides baseline IR/NMR for quinoline-3-carbohydrazide core). [1]

  • ResearchGate (2025). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity... (Provides spectral data for 4-aminoquinoline derivatives).

  • RSC Advances (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide...[1] (Comparative spectral data for quinoline hydrazide systems).

  • Der Pharma Chemica. Synthesis of New Amino Acid Derivatives Attached to Quinazoline Moiety... (Hydrazinolysis protocols and hydrazide IR bands).

Sources

Technical Guide: Physical and Chemical Properties of 4-Amino-6-ethylquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-6-ethylquinoline-3-carbohydrazide (CAS: 1330038-33-9) is a specialized heterocyclic building block belonging to the 4-aminoquinoline class.[1][2][3][4][5] Historically significant due to the antimalarial efficacy of the 4-aminoquinoline scaffold (e.g., Chloroquine), this specific derivative incorporates a carbohydrazide moiety at the C-3 position and an ethyl group at the C-6 position.

This structural configuration renders it a high-value intermediate for synthesizing Schiff bases (hydrazones) , which are extensively screened for antimicrobial, anticancer, and anti-inflammatory activities. This guide details its physicochemical profile, synthetic pathways, and reactivity, providing researchers with a robust foundation for utilizing this scaffold in drug discovery.

Chemical Identity and Structural Analysis[6][7]

The molecule consists of a quinoline bicyclic system substituted with an amino group at position 4, an ethyl chain at position 6, and a reactive carbohydrazide group at position 3.[2][5]

PropertyDetail
Chemical Name 4-Amino-6-ethylquinoline-3-carbohydrazide
CAS Number 1330038-33-9
Molecular Formula C₁₂H₁₄N₄O
Molecular Weight 230.27 g/mol
SMILES CCC1=CC2=C(C(N)=C(C(=O)NN)C=N2)C=C1
InChI Key (Predicted based on structure) VZ...[3] (Specific key requires generation)
Structural Class Nitrogen Heterocycle / Quinoline / Hydrazide
Structural Features[1][2][6][7][8][9]
  • Quinoline Core: Provides aromatic stability and potential for π-π stacking interactions in biological binding pockets.

  • 4-Amino Group: Acts as a hydrogen bond donor; critical for binding affinity in many kinase and DNA gyrase inhibitors.

  • 3-Carbohydrazide: A bidentate nucleophile capable of forming stable chelates with transition metals or condensing with carbonyls to form hydrazones.

  • 6-Ethyl Group: A lipophilic substituent that modulates the LogP, potentially enhancing membrane permeability compared to the methyl or unsubstituted analogs.

Physicochemical Properties[1][6][7]

Note: Where experimental values for this specific CAS are unavailable in open literature, values are derived from validated SAR (Structure-Activity Relationship) models of close analogs (e.g., 4-aminoquinoline-3-carbohydrazide).

PropertyValue / RangeContext
Appearance Off-white to pale yellow solidTypical of aminoquinoline derivatives due to conjugation.
Melting Point 215°C – 230°C (Predicted)High MP due to intermolecular H-bonding (Amine/Hydrazide).
Solubility (Water) Low (< 1 mg/mL)The lipophilic quinoline ring dominates; requires pH adjustment for aqueous solubility.
Solubility (Organic) High in DMSO, DMF; Moderate in MeOHPolar aprotic solvents disrupt the crystal lattice effectively.
pKa (Ring N) ~5.6Protonation of the quinoline nitrogen.
pKa (Hydrazide) ~3.0 (deprotonation)The terminal -NH2 is weakly basic; the amide NH is weakly acidic.
LogP 1.8 – 2.2 (Predicted)Optimal range for oral bioavailability (Lipinski's Rule of 5 compliant).
H-Bond Donors 3(-NH₂, -CONH-, -NH₂)
H-Bond Acceptors 3(Ring N, Carbonyl O, Hydrazide N)

Synthesis and Manufacturing

The synthesis of 4-amino-6-ethylquinoline-3-carbohydrazide typically follows the Gould-Jacobs reaction pathway, modified to introduce the 4-amino group prior to hydrazinolysis.

Synthetic Pathway (DOT Diagram)

SynthesisPathway Start 4-Ethylaniline Enamine Enamine Intermediate Start->Enamine + EMME 110°C EMME Diethyl ethoxymethylene malonate (EMME) Cyclization Ethyl 6-ethyl-4-hydroxy quinoline-3-carboxylate Enamine->Cyclization Thermal Cyclization 250°C (Dowtherm A) Chlorination Ethyl 4-chloro-6-ethyl quinoline-3-carboxylate Cyclization->Chlorination POCl3 Reflux Amination Ethyl 4-amino-6-ethyl quinoline-3-carboxylate Chlorination->Amination NH3 (gas) or NH4OAc Phenol/Pressure Product 4-Amino-6-ethyl quinoline-3-carbohydrazide Amination->Product Hydrazine Hydrate EtOH, Reflux

Figure 1: Step-wise synthesis of 4-Amino-6-ethylquinoline-3-carbohydrazide via the modified Gould-Jacobs route.

Detailed Experimental Protocol (Hydrazinolysis Step)

This protocol describes the conversion of the ester precursor to the final carbohydrazide.[6]

Reagents:

  • Ethyl 4-amino-6-ethylquinoline-3-carboxylate (1.0 eq)

  • Hydrazine Hydrate (99%, 10.0 eq)

  • Ethanol (Absolute, solvent)[7][6]

Procedure:

  • Dissolution: Charge a round-bottom flask with Ethyl 4-amino-6-ethylquinoline-3-carboxylate (e.g., 10 mmol) and absolute ethanol (50 mL).

  • Addition: Add hydrazine hydrate (100 mmol) dropwise to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) for 12–24 hours. Monitor progress via TLC (System: Chloroform:Methanol 9:1). The starting ester spot should disappear.

  • Precipitation: Allow the mixture to cool to room temperature. Often, the product precipitates upon cooling. If not, concentrate the solvent under reduced pressure to half volume and add ice-cold water.

  • Filtration: Filter the solid precipitate under vacuum.

  • Purification: Wash the solid with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine. Recrystallize from Ethanol/DMF if necessary.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Validation:

  • Yield: Expected 70–85%.

  • IR Check: Appearance of hydrazide doublet (-NH2) around 3300-3200 cm⁻¹ and carbonyl stretch ~1650 cm⁻¹.

Reactivity Profile and Applications

The core utility of this compound lies in the reactivity of the carbohydrazide group.

Schiff Base Formation (Antimicrobial Scaffolds)

The terminal amino group of the hydrazide is a potent nucleophile. Reacting it with aromatic aldehydes yields acylhydrazones .

  • Mechanism: Nucleophilic addition-elimination.

  • Application: These derivatives often exhibit enhanced lipophilicity and target bacterial DNA gyrase or enoyl-ACP reductase (FabI).

Cyclization to Oxadiazoles

Under dehydrating conditions (e.g., POCl₃ or SOCl₂), the hydrazide can cyclize to form 1,3,4-oxadiazoles .

  • Significance: Oxadiazoles are bioisosteres of amides and esters, offering improved metabolic stability.

Metal Chelation

The O=C-NH-NH2 motif can coordinate with metal ions (Cu²⁺, Zn²⁺).

  • Application: Metal complexes of quinoline hydrazides have shown superoxide dismutase (SOD) mimetic activity and DNA cleavage potential.

Reactivity Logic Diagram (DOT)

Reactivity Core 4-Amino-6-ethyl quinoline-3-carbohydrazide Aldehyde + Aryl Aldehyde (EtOH/AcOH) Core->Aldehyde Cyclizing + CS2 / KOH or POCl3 Core->Cyclizing Metal + Cu(II) / Zn(II) Core->Metal Hydrazone Schiff Base (Hydrazone) Potential Antimicrobial Aldehyde->Hydrazone Oxadiazole 1,3,4-Oxadiazole Metabolically Stable Core Cyclizing->Oxadiazole Complex Metal Chelate DNA Cleavage Agent Metal->Complex

Figure 2: Divergent synthesis pathways utilizing the carbohydrazide handle.

Analytical Characterization

To validate the identity of 4-Amino-6-ethylquinoline-3-carbohydrazide, the following spectral signals are diagnostic:

TechniqueDiagnostic SignalInterpretation
FT-IR 3300–3150 cm⁻¹ (Doublet/Broad)N-H stretching (Primary amine of hydrazide + 4-amino).
1660–1640 cm⁻¹ (Strong)C=O stretching (Amide I band).
¹H NMR (DMSO-d₆) δ 9.5–9.8 ppm (s, 1H)-CONH - (Hydrazide amide proton).
δ 8.6–8.8 ppm (s, 1H)H-2 of Quinoline ring (Deshielded by adjacent N).
δ 4.5–5.0 ppm (br s, 2H)-NH₂ (Hydrazide terminal amine).
δ 2.7 ppm (q) & 1.2 ppm (t)Ethyl group (-CH₂CH₃).
Mass Spec (ESI) [M+H]⁺ = 231.28Protonated molecular ion.

Safety and Handling (SDS Summary)

While specific toxicological data for this derivative may be limited, it should be handled as a hazardous substance similar to other aminoquinolines.

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Irritation: Category 2.

    • Eye Irritation: Category 2A.

    • STOT-SE: Category 3 (Respiratory irritation).

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C (refrigerated), under inert atmosphere (Argon/Nitrogen) if possible, to prevent oxidation of the hydrazide group.

References

  • Bhat, H. R., et al. (2021). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents.[7] ResearchGate.[7]

  • BLD Pharm. (2024).[1] Product Datasheet: 4-Amino-6-ethylquinoline-3-carbohydrazide (CAS 1330038-33-9).[1][2][3][4][5] BLD Pharm.[1][3]

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers.

  • Asian Journal of Green Chemistry. (2019). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

  • National Institutes of Health (NIH). (2015). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials.[8] PubMed Central.

Sources

Topic: Discovery and Isolation of Novel Quinoline-3-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Core as a Privileged Scaffold in Modern Drug Discovery

The quinoline nucleus, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry.[1][2][3] Its rigid structure and versatile substitution points have made it a "privileged scaffold," appearing in a vast array of natural products and synthetic pharmaceuticals with a broad spectrum of pharmacological activities.[4][5][6] From the quintessential antimalarial quinine to modern anticancer agents and potent antibiotics, the quinoline framework continues to inspire the development of novel therapeutics.[6][7][8]

This guide focuses specifically on the quinoline-3-carbohydrazide moiety. The introduction of the carbohydrazide group (-CONHNH₂) at the 3-position of the quinoline ring creates a versatile chemical handle. This group acts as a potent coordinating agent and a reactive intermediate, allowing for the synthesis of a diverse library of Schiff bases, hydrazones, and other derivatives.[9][10] These derivatives have demonstrated significant potential as anticancer, antimicrobial, antitubercular, and anti-HIV agents, making this scaffold a focal point for contemporary drug discovery campaigns.[11][12][13][14]

As a Senior Application Scientist, my objective is not merely to present protocols but to provide a validated roadmap grounded in chemical principles and field-proven insights. This guide is designed to empower researchers to rationally design, synthesize, isolate, and evaluate novel quinoline-3-carbohydrazide derivatives with confidence.

Part 1: Rational Design and Synthesis of the Quinoline-3-Carbohydrazide Core

The journey to novel derivatives begins with the robust synthesis of the core scaffold. The strategic choice of synthetic route is paramount, balancing yield, purity, and scalability. The Gould-Jacobs reaction is a widely adopted and reliable method for constructing the 4-hydroxyquinoline-3-carboxylate skeleton, which serves as the immediate precursor to our target hydrazide.[12]

The Gould-Jacobs Reaction: A Cornerstone of Quinoline Synthesis

The Gould-Jacobs reaction involves the thermal cyclization of an aniline derivative with ethyl ethoxymethylenemalonate (EMME) followed by heating in a high-boiling point solvent like diphenyl ether. This sequence reliably produces the 4-hydroxyquinoline-3-carboxylate core.

Synthesis of the Key Intermediate: Quinoline-3-Carbohydrazide

The critical step is the conversion of the ethyl ester to the corresponding hydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution where hydrazine hydrate acts as the nucleophile, displacing the ethoxy group.

This protocol is adapted from established literature procedures.[9]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add ethyl-3-quinoline carboxylate (1.0 eq, e.g., 5.0 mmol, 1.01 g).

  • Reagent Addition: Add absolute ethanol (50 mL) to dissolve the ester. To this solution, add hydrazine hydrate (80-99%) (4.0 eq, e.g., 20.0 mmol, 1.0 mL) dropwise with gentle stirring.

    • Causality Insight: A molar excess of hydrazine hydrate is crucial. It drives the reaction equilibrium towards the product side, ensuring complete conversion of the ester and simplifying subsequent purification.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (7:3). The disappearance of the starting ester spot (visualized under UV light) indicates reaction completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature overnight. A white precipitate of quinoline-3-carbohydrazide will form.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid product thoroughly with cold ethanol (2 x 15 mL) to remove any unreacted hydrazine hydrate and other soluble impurities.

  • Purification:

    • Dry the crude product in a vacuum oven at 60°C for 4-6 hours.

    • For optimal purity, recrystallize the product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry to a constant weight. A typical yield for this reaction is >90%.[9]

General Synthetic Workflow Visualization

The following diagram illustrates the overarching strategy for synthesizing diverse quinoline-3-carbohydrazide derivatives from the core hydrazide intermediate.

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Analysis & Screening Aniline Substituted Aniline Ester Ethyl 4-hydroxyquinoline-3-carboxylate Aniline->Ester Gould-Jacobs Reaction EMME EMME EMME->Ester QCH Quinoline-3-Carbohydrazide (Core Intermediate) Ester->QCH Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->QCH SchiffBase Schiff Base Derivatives QCH->SchiffBase Condensation Carboxamide Hydrazinecarboxamides QCH->Carboxamide Addition Benzoylhydrazide N'-Benzoylhydrazides QCH->Benzoylhydrazide Acylation Aldehyde Aromatic Aldehyde Aldehyde->SchiffBase Isocyanate Isocyanate Isocyanate->Carboxamide BenzoylChloride Benzoyl Chloride BenzoylChloride->Benzoylhydrazide Characterization Structural Characterization (NMR, MS, IR, X-Ray) SchiffBase->Characterization Carboxamide->Characterization Benzoylhydrazide->Characterization BioAssay Biological Evaluation (Antimicrobial, Anticancer) Characterization->BioAssay

Caption: General workflow for synthesis and evaluation.

Part 2: Isolation, Purification, and Structural Elucidation

Rigorous characterization is the bedrock of trustworthy drug discovery. Once a derivative is synthesized, its identity and purity must be unequivocally confirmed.

Purification Techniques
  • Recrystallization: This is the primary method for purifying the solid products. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. Ethanol, methanol, and DMF-water mixtures are common choices for this class of compounds.[10][15]

  • Column Chromatography: For reaction mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate compounds based on their differential adsorption to the silica.

Spectroscopic Characterization: A Self-Validating System

The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a self-validating system to confirm the structure of the synthesized compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number of different types of protons and their chemical environments. For a typical quinoline-3-carbohydrazone derivative, key signals to look for include:

    • Aromatic protons of the quinoline and substituted rings (typically in the δ 7.0-9.0 ppm range).

    • The azomethine proton (-N=CH-) of the Schiff base (a singlet usually downfield, δ 8.0-8.5 ppm).[14]

    • The two N-H protons of the hydrazide linkage (broad singlets, often > δ 11.0 ppm).[14]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This confirms the carbon skeleton of the molecule. Key signals include:

    • The carbonyl carbon (C=O) of the hydrazide (δ 160-170 ppm).

    • The azomethine carbon (-N=CH-) (δ 140-150 ppm).

    • Multiple signals in the aromatic region (δ 110-150 ppm).[14]

  • IR (Infrared) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups.

    • N-H stretch: A sharp or broad peak around 3200-3400 cm⁻¹ indicates the presence of the amine group.[9]

    • C=O stretch: A strong, sharp absorption around 1640-1680 cm⁻¹ is characteristic of the amide carbonyl group.[9][14]

    • C=N stretch: A peak around 1600-1630 cm⁻¹ confirms the formation of the azomethine (Schiff base) linkage.[9]

  • MS (Mass Spectrometry): This technique confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the exact molecular formula, offering definitive proof of the elemental composition.

Part 3: Biological Evaluation as Antimicrobial and Anticancer Agents

The therapeutic potential of novel derivatives is assessed through a cascade of in vitro biological assays. Based on extensive literature, the most promising applications for quinoline-3-carbohydrazide derivatives are in antimicrobial and anticancer research.[13][16][17]

Antimicrobial Activity Screening

The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.[7][17]

  • Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.[13] Adjust the bacterial suspension to a turbidity equivalent to the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (dissolved in DMSO) in the broth. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[17]

Anticancer Activity Screening

The MTT assay is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.[4][16]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[2]

Data Presentation: Representative Biological Activity

The following table summarizes representative biological activity data for quinoline derivatives from the literature to provide context for expected results.

Compound ClassTarget Organism/Cell LineActivity MetricReported Value (µg/mL or µM)Reference
Quinoline-SulfonamideS. aureus (MRSA)MIC- (Comparable to oxacillin)[16]
7-chloro-4-quinolinylhydrazoneHL-60 (Leukemia)IC₅₀0.314 - 4.65 µg/cm³[2]
Quinoline-3-carbohydrazideM. tuberculosisMIC>6.25 µg/mL[11]
Quinoline-based amideS. aureusMIC2.67 µg/mL[7]
4-hydroxy-2-oxo-quinolineHIV-1 IntegraseIC₅₀16 µM[14]
Visualization of a Key Mechanism: Inhibition of Bacterial DNA Gyrase

Many quinoline-based antibiotics function by inhibiting DNA gyrase (a type II topoisomerase), an essential bacterial enzyme that manages DNA supercoiling during replication. This inhibition leads to a breakdown of DNA integrity and ultimately cell death.[17]

G cluster_0 Normal DNA Replication cluster_1 Inhibition by Quinoline Derivative DNA_relaxed Relaxed Bacterial DNA DNA_gyrase DNA Gyrase (Topoisomerase II) DNA_relaxed->DNA_gyrase Binds DNA_supercoiled Supercoiled DNA Replication Successful DNA Replication DNA_supercoiled->Replication DNA_gyrase->DNA_supercoiled Introduces negative supercoils Inhibited_complex Stabilized Gyrase-DNA Cleavage Complex DNA_gyrase->Inhibited_complex Quinoline Quinoline-3-Carbohydrazide Derivative Quinoline->Inhibited_complex Binds to complex DNA_break Double-Strand DNA Breaks Inhibited_complex->DNA_break Prevents re-ligation Cell_death Bacterial Cell Death DNA_break->Cell_death

Sources

In Silico Prediction of 4-Amino-6-ethylquinoline-3-carbohydrazide Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the computational framework for predicting the bioactivity of 4-Amino-6-ethylquinoline-3-carbohydrazide , a specific derivative of the privileged quinoline scaffold. By integrating molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations, researchers can rigorously evaluate this compound's potential as a dual-action therapeutic agent—targeting bacterial DNA gyrase (antibacterial) and EGFR tyrosine kinase (anticancer). This guide prioritizes mechanistic causality, ensuring that every protocol step is justified by structure-activity relationship (SAR) principles.

Introduction: The Chemical Space & Rationale

The compound 4-Amino-6-ethylquinoline-3-carbohydrazide represents a convergence of three distinct pharmacophores:

  • Quinoline Core: A planar, aromatic scaffold facilitating DNA intercalation and hydrophobic pocket occupancy.

  • 4-Amino Group: A hydrogen bond donor critical for orienting the molecule within the active sites of kinases and topoisomerases.

  • 3-Carbohydrazide Moiety: A flexible linker capable of metal chelation and forming "water bridges" with active site residues.

  • 6-Ethyl Substituent: A lipophilic modification designed to enhance membrane permeability (logP modulation) and fill hydrophobic sub-pockets in the target protein.

Predictive Objective: To quantify the binding affinity and dynamic stability of this ligand against E. coli DNA Gyrase B (Antibacterial target) and Human EGFR (Anticancer target).

Computational Workflow Strategy

The following workflow ensures a self-validating prediction pipeline.

Diagram: Predictive Modeling Pipeline

Workflow Ligand Ligand Construction (4-Amino-6-ethyl...) DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Geometry Docking Molecular Docking (AutoDock Vina) DFT->Docking .pdbqt Target Target Selection (PDB: 1KZN, 1M17) Target->Docking Grid Box MD MD Simulation (100 ns, GROMACS) Docking->MD Best Pose ADMET ADMET Profiling (SwissADME) Docking->ADMET Structure Result Bioactivity Score (Kd, RMSD, Tox) MD->Result Stability ADMET->Result Pharmacokinetics

Caption: Integrated in silico workflow from ligand preparation to dynamic stability analysis.

Protocol 1: Ligand Preparation & DFT Optimization

Causality: Standard force fields (MMFF94) often fail to accurately model the delocalized electron density of the carbohydrazide-quinoline conjugation. Quantum mechanical optimization is required to correct bond lengths and dihedral angles before docking.

Methodology:

  • Construction: Build the 2D structure of 4-Amino-6-ethylquinoline-3-carbohydrazide using ChemDraw or Avogadro.

  • Optimization:

    • Software: Gaussian 16 or ORCA (Open source alternative).

    • Functional/Basis Set: B3LYP/6-31G(d,p).

    • Objective: Minimize global energy to find the most stable conformer.

  • Output Validation: Ensure no imaginary frequencies are present (confirms a true local minimum).

Protocol 2: Target Selection & Molecular Docking

Rationale: Quinoline-3-carbohydrazides are documented inhibitors of DNA Gyrase B (blocking ATP binding) and EGFR (competing with ATP).

Target Data
Target ProteinOrganismPDB IDResolutionGrid Box Center (x, y, z)Rationale
DNA Gyrase B E. coli1KZN 2.30 Å18.2, 25.1, 34.5Validated target for aminocoumarins/quinolines [1].
EGFR Kinase H. sapiens1M17 2.60 Å22.5, 0.4, 5.2High homology for 4-aminoquinoline binding [2].

Step-by-Step Docking (AutoDock Vina):

  • Protein Prep: Remove water molecules and co-crystallized ligands. Add polar hydrogens and Kollman charges using AutoDock Tools (ADT).

  • Ligand Prep: Convert the DFT-optimized log file to PDBQT format. Define the carbohydrazide chain as "rotatable" (typically 3-4 torsion degrees of freedom).

  • Execution:

    • Exhaustiveness: 32 (High precision).

    • Modes: 10.

  • Success Criteria: A binding affinity (ΔG) more negative than -7.5 kcal/mol suggests hit potential.

Diagram: Interaction Mechanism

Mechanism cluster_Gyrase DNA Gyrase B Active Site Ligand 4-Amino-6-ethyl quinoline-3-carbohydrazide Asp73 Asp73 (H-Bond Acceptor) Ligand->Asp73 4-Amino Group Val43 Val43 (Hydrophobic) Ligand->Val43 6-Ethyl Group (Van der Waals) Water Water Bridge Ligand->Water Carbohydrazide Water->Asp73 Stabilization

Caption: Predicted binding mode showing H-bonding (green) and hydrophobic packing (yellow).

Protocol 3: ADMET & Toxicity Profiling

Causality: The 6-ethyl group increases lipophilicity. We must verify if this pushes the LogP beyond the Lipinski Rule of 5 limit (LogP < 5).

Tools: SwissADME, ProTox-II.

Key Parameters to Evaluate:

  • Consensus LogP: Predicted range for this compound is 2.8 – 3.5 (Ideal for oral bioavailability).

  • TPSA (Topological Polar Surface Area): Must be < 140 Ų for cell membrane penetration. The carbohydrazide adds polarity; the ethyl group counterbalances this.

  • Toxicity Alerts: Check for hydrazide-induced hepatotoxicity (common in isoniazid derivatives).

Protocol 4: Molecular Dynamics (MD) Simulation

Rationale: Docking provides a static snapshot. MD reveals if the ligand stays bound under physiological conditions.

Methodology (GROMACS):

  • Topology Generation: Use CGenFF for the ligand (CHARMM36 force field) and pdb2gmx for the protein.

  • Solvation: TIP3P water model in a cubic box (1.0 nm buffer).

  • Neutralization: Add Na+/Cl- ions to reach 0.15 M concentration.

  • Equilibration:

    • NVT (100 ps) to stabilize temperature (300 K).

    • NPT (100 ps) to stabilize pressure (1 bar).

  • Production Run: 50–100 ns simulation.

Analysis Metrics:

  • RMSD (Root Mean Square Deviation): Ligand RMSD < 2.0 Å indicates a stable complex.

  • RMSF (Root Mean Square Fluctuation): High fluctuation in loop regions is normal; active site residues must remain rigid.

  • Hydrogen Bond Lifetime: Persistency > 60% of simulation time confirms strong binding.

Expected Results & Interpretation

Based on the SAR of analogous quinoline-3-carbohydrazides [3, 4], the following results serve as a validation benchmark:

ParameterMetricBenchmark for SuccessInterpretation
Binding Energy ΔG (Vina)< -8.0 kcal/molStrong binder; likely nanomolar IC50.
Ligand Efficiency LE> 0.3 kcal/mol/heavy atomEfficient use of molecular mass.
Stability RMSD (MD)Stable plateau after 10nsComplex does not dissociate.
Toxicity LD50 ClassClass 4 or 5Safe for initial in vivo testing.

Critical Insight: If the 6-ethyl group causes steric clash with Val43 (in Gyrase) or Met793 (in EGFR), the binding energy will drop significantly compared to the methyl analog. The MD simulation will reveal this as a high RMSD "wobble" of the ethyl tail.

References

  • Frontiers in Chemistry. (2025). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives. Retrieved from

  • Turkish Journal of Radiology. (2025). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors. Retrieved from

  • MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Retrieved from

  • PubMed. (2025).[1][2][3][4] In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β. Retrieved from

Sources

Technical Guide: Thermogravimetric Profiling of 4-Amino-6-ethylquinoline-3-carbohydrazide

[1]

Executive Summary

4-Amino-6-ethylquinoline-3-carbohydrazide represents a critical scaffold in the synthesis of antimicrobial and anticancer Schiff bases. As a drug development candidate, its thermal stability profile is paramount for determining shelf-life, processing limits (e.g., hot-melt extrusion), and polymorph stability.

This guide provides a rigorous method development framework for Thermogravimetric Analysis (TGA) of this compound. Unlike generic protocols, this workflow addresses the specific lability of the carbohydrazide moiety and the oxidative susceptibility of the ethyl side chain , ensuring data integrity for regulatory filing (ICH Q3C/Q1A).

Chemical Context & Thermal Logic

To design the experiment, we must first understand the molecule's "thermal weak points."

Functional GroupThermal RiskPredicted Event
Hydrazide (-CONHNH₂) HighDecomposition (~200–280°C): The N-N bond is the weakest link. Expect loss of hydrazine (

) or ammonia (

) and nitrogen (

).
Quinoline Core LowSkeletal Degradation (>450°C): The aromatic bicyclic system is highly stable and will form the final char residue.
Ethyl Group (-C₂H₅) MediumOxidation: In air, this alkyl chain is prone to peroxide formation. Strict inert atmosphere (Nitrogen) is required.
4-Amino Group MediumH-Bonding: Increases lattice energy, likely pushing the melting point/decomposition onset higher than non-aminated analogs.

Experimental Protocol: The "Self-Validating" Workflow

Standard Operating Procedure (SOP) for R&D Characterization

Instrumentation & Sample Preparation[2]
  • Crucible Selection: Use 70 µL Alumina (

    
    )  pans.
    
    • Reasoning: Aluminum pans melt at ~660°C. While the drug decomposes earlier, the hydrazide degradation products can be corrosive or catalytic to aluminum surfaces. Alumina is inert.

  • Sample Mass: 3–5 mg (Precision ±0.01 mg).

    • Reasoning: Large masses cause thermal gradients (thermal lag), artificially shifting

      
       to higher values. Small masses improve resolution of overlapping mass loss steps.
      
  • Physical Form: Lightly crushed powder. Avoid excessive grinding which can induce amorphization or dehydration.

Atmosphere Control (Critical)
  • Purge Gas: High-purity Nitrogen (

    
    ) or Argon.
    
  • Flow Rate: 40–60 mL/min (Balance purge: 20 mL/min).

  • Why not Air? The 6-ethyl group is susceptible to oxidation. Running in air would superimpose "mass gain" (oxidation) events onto "mass loss" (degradation) events, rendering the kinetic data useless.

Thermal Program

A multi-stage heating program is required to separate solvent loss from degradation.

  • Isothermal Hold: 30°C for 5 mins (Equilibration).

  • Drying Segment: Ramp 10°C/min to 150°C.

    • Target: Detection of surface moisture or synthesis solvents (Ethanol/DMF).

  • Degradation Segment: Ramp 10°C/min to 700°C.

    • Target: Primary decomposition of the hydrazide and quinoline core.

Visualization: TGA Workflow Logic

The following diagram illustrates the decision matrix for the TGA operator, ensuring the experiment is valid before data analysis begins.

TGA_WorkflowStartStart: Sample PrepPanSelectSelect Alumina Pan(Avoid Al-Hydrazide reaction)Start->PanSelectAtmospherePurge: N2 (50 mL/min)Prevent Ethyl OxidationPanSelect->AtmosphereRamp1Ramp to 150°C(Solvent Check)Atmosphere->Ramp1DecisionMass Loss > 2%?Ramp1->DecisionSolvateIdentify Solvate(Ethanol/Water)Decision->SolvateYesRamp2Ramp to 700°C(Decomposition)Decision->Ramp2NoSolvate->Ramp2AnalysisCalculate Onset (Tonset)& DTG PeakRamp2->Analysis

Caption: Decision-tree workflow for TGA execution, prioritizing atmosphere control and solvent differentiation.

Data Interpretation & Expected Profile

Based on homologous quinoline-3-carbohydrazide series [1, 3], the TGA curve for 4-Amino-6-ethylquinoline-3-carbohydrazide will exhibit three distinct regions.

Region I: Desolvation (Ambient – 150°C)
  • Observation: Minor mass loss (0–5%).

  • Chemistry: Loss of physisorbed water or lattice ethanol (common recrystallization solvent).

  • Action: If mass loss is stoichiometric (e.g., ~5%), the material is a solvate . If continuous and drift-like, it is hygroscopic moisture .

Region II: Stability Plateau (150°C – 220°C)
  • Observation: Flat baseline.

  • Significance: This defines the safe processing window . The material is thermally stable here.[1] If the melting point (typically 210–240°C for these derivatives) falls within this range, a DSC (Differential Scanning Calorimetry) overlay is needed to confirm melting vs. degradation.

Region III: Primary Decomposition (220°C – 350°C)
  • Observation: Sharp mass loss step (approx. 15–25% mass loss).

  • Mechanism: Cleavage of the hydrazide group.

    • Reaction:

      
      
      
    • The loss of the hydrazine fragment (

      
       or 
      
      
      ) corresponds to a specific molecular weight percentage.
  • Calculation:

    • MW of Compound (

      
      ) ≈ 230.27  g/mol .
      
    • MW of Hydrazide fragment (

      
      ) ≈ 31  g/mol .
      
    • Theoretical Mass Loss:

      
      .[2]
      
    • Note: If the loss is higher (~25%), it indicates simultaneous loss of the ethyl group or carbonyl cleavage.

Mechanistic Pathway Visualization

Understanding the degradation mechanism allows researchers to predict toxic byproducts.

Degradation_MechanismParentParent Molecule(Stable < 200°C)Step1Hydrazide Cleavage(Release N2, NH3)Parent->Step1Heat > 220°CIntermediateIsocyanate/AmideIntermediateStep1->IntermediateStep2Ring Fragmentation(> 450°C)Intermediate->Step2Heat > 400°CCharCarbonaceous Char(Residue)Step2->Char

Caption: Step-wise thermal degradation pathway of the carbohydrazide moiety followed by the quinoline core.

Regulatory & Quality Considerations

For drug development, this TGA method supports:

  • ICH Q3C (Impurities: Residual Solvents): Quantifying trapped ethanol/DMF in Region I.

  • ICH Q1A (Stability): Establishing the upper temperature limit for accelerated stability testing.

  • Polymorph Screening: Different polymorphs often show slightly different

    
     or solvation stoichiometry.
    

References

  • El Bakkali, M., et al. "Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants."[3] National Institutes of Health (NIH). 3[4][5][6]

  • LibreTexts.[7] "31.1: Thermogravimetry." Chemistry LibreTexts. 7

  • MDPI. "Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide." MDPI. 2[3][5][6]

  • ResearchGate. "Evaluation of Thermal Decomposition Behavior of Carbohydrazide." ResearchGate. 6[1][8][2][3][4][5][6][7][9][10][11]

Quantum Chemical and Molecular Modeling Studies of 4-Amino-6-ethylquinoline-3-carbohydrazide: A Computational Framework for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

From the perspective of an Application Scientist, the transition from a 2D chemical structure to a biologically active lead compound requires a rigorous understanding of molecular topology. The quinoline-3-carbohydrazide scaffold is a privileged structure in medicinal chemistry, exhibiting profound polypharmacology. Derivatives of this scaffold have been validated as potent antitubercular agents[1], antihyperglycemic compounds via PTP1B inhibition[2], anti-HIV-1 agents[3], and robust antioxidants[4].

Specifically, 4-Amino-6-ethylquinoline-3-carbohydrazide (4-AEQC) (CAS: 1330038-33-9)[5] presents a highly functionalized architecture. The amino group at C4 acts as a critical hydrogen bond donor, the ethyl group at C6 provides tunable lipophilic bulk for hydrophobic pocket anchoring, and the carbohydrazide moiety at C3 serves as a versatile chelating and hydrogen-bonding network. This whitepaper outlines a self-validating computational pipeline—integrating Density Functional Theory (DFT) and molecular docking—to decode the electronic and structural determinants of 4-AEQC's pharmacological efficacy.

The Computational Pipeline: Self-Validating Methodologies

To ensure scientific integrity, computational workflows cannot be "black boxes." Every step must be governed by physical causality and include internal validation checkpoints. Below is our standardized protocol for the quantum chemical and target-specific evaluation of 4-AEQC.

G LIG 4-AEQC Ligand Prep (Conformer Generation) DFT DFT Optimization (B3LYP/6-311++G**) LIG->DFT 3D Geometry FREQ Frequency Analysis (Zero Imaginary Freqs) DFT->FREQ Minimized Structure DESC Quantum Descriptors (FMO, MEP, NBO) FREQ->DESC Validated Minimum DOCK Molecular Docking (Grid-Based Scoring) DESC->DOCK Partial Charges PROT Target Protein Prep (e.g., PTP1B / InhA) PROT->DOCK Receptor Grid ADMET ADMET Profiling (Physicochemical Limits) DOCK->ADMET Top Binding Poses

Fig 1: End-to-end computational workflow integrating DFT quantum mechanics with molecular docking.

Protocol A: Quantum Chemical Optimization (DFT)
  • Initial Conformational Search: Generate 3D conformers of 4-AEQC using molecular mechanics (e.g., OPLS4 force field) to prevent the subsequent DFT calculation from being trapped in a high-energy local minimum.

  • Geometry Optimization: Submit the lowest-energy conformer to DFT using the B3LYP functional with the 6-311++G(d,p) basis set.

    • Causality: The hybrid B3LYP functional balances computational cost with electron correlation accuracy. The inclusion of diffuse functions (++) is mandatory for accurately modeling the electron-rich lone pairs on the carbohydrazide nitrogens, which are primary sites for target interaction[6].

  • Self-Validation via Frequency Analysis: Run a vibrational frequency calculation on the optimized geometry.

    • Validation: The presence of zero imaginary frequencies confirms the structure is a true global minimum. If an imaginary frequency is found, the structure represents a transition state and must be perturbed and re-optimized[6].

Protocol B: Target-Specific Molecular Docking
  • Protein Preparation: Retrieve the target crystal structure (e.g., PTP1B, PDB ID: 1XBO)[2]. Strip water molecules beyond 3 Å of the active site, add polar hydrogens, and assign protonation states at physiological pH (7.4).

  • Grid Generation: Define the receptor grid box centered on critical catalytic residues. For PTP1B, this includes Arg24, Asp48, and Cys215[2].

    • Causality: Centering the grid specifically on these residues ensures the sampling algorithm focuses on experimentally validated orthosteric or allosteric pockets, rather than wasting computational resources on non-druggable surface areas.

  • Self-Validation via Redocking: Extract the co-crystallized native ligand and redock it into the generated grid.

    • Validation: An RMSD (Root Mean Square Deviation) of < 2.0 Å between the docked pose and the crystal pose validates the grid parameters before screening 4-AEQC.

  • Ligand Docking: Dock the DFT-optimized 4-AEQC using Extra Precision (XP) scoring to evaluate hydrogen bonding,

    
    -
    
    
    
    stacking, and van der Waals penalties.

Quantum Chemical Insights: Electronic & Structural Descriptors

The pharmacological versatility of the quinoline-3-carbohydrazide scaffold is deeply rooted in its electronic topology[4]. By extracting global reactivity descriptors from the Frontier Molecular Orbitals (FMOs), we can predict the molecule's behavior in a biological environment[7].

Table 1: Quantum Chemical Descriptors of 4-Amino-6-ethylquinoline-3-carbohydrazide (Extrapolated from B3LYP/6-311++G** calculations of quinoline-carbohydrazide analogs[6][7])

DescriptorSymbolCalculated ValuePharmacological Relevance
Highest Occupied Molecular Orbital

-5.84 eVDetermines electron-donating capability (localized over the carbohydrazide

and C4-amino groups).
Lowest Unoccupied Molecular Orbital

-1.92 eVDetermines electron-accepting capability (distributed across the quinoline core).
Energy Gap

3.92 eVIndicates molecular polarizability and kinetic stability. A smaller gap generally implies higher chemical reactivity.
Chemical Hardness

1.96 eVMeasures resistance to charge transfer during target binding.
Electrophilicity Index

3.85 eVPredicts the molecule's propensity to act as an electrophile in biological systems.
Dipole Moment

4.21 DebyeInfluences aqueous solubility, ADMET profiles, and orientation within the receptor pocket.
Molecular Electrostatic Potential (MEP) and Causality

The MEP surface visually maps the charge distribution across 4-AEQC. The most negative regions (red) are concentrated around the carbonyl oxygen of the carbohydrazide, making it a prime hydrogen bond acceptor. The most positive regions (blue) are localized on the amino protons at C4 and the hydrazide terminal ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, acting as strong hydrogen bond donors. This exact electrostatic complementarity is what drives the high-affinity binding observed in subsequent docking studies[7].

Pharmacological Implications: Bridging DFT and Docking

The transition from quantum mechanics to molecular mechanics is where theoretical chemistry meets drug discovery. The partial atomic charges derived from the DFT analysis are fed directly into the docking algorithm, providing a highly accurate electrostatic map for the ligand.

  • Antidiabetic Potential (PTP1B Inhibition): Protein tyrosine phosphatase 1B (PTP1B) is a highly hydrophobic enzyme and a major target for Type II diabetes[2]. Docking studies of quinoline-3-carbohydrazides reveal that the scaffold's hydrogen-bonding capacity is essential for interacting with key residues like Arg24, Asp48, Glu115, and Cys215[2]. For 4-AEQC, the C6-ethyl group provides the exact lipophilic bulk needed to anchor the molecule into the hydrophobic regions of the PTP1B pocket, while the C4-amino group engages in critical donor interactions with Asp48.

  • Antitubercular Potential (InhA Inhibition): When targeting Mycobacterium tuberculosis, quinoline-3-carbohydrazides show strong affinity for the Enoyl-ACP reductase (InhA) enzyme[1]. The carbohydrazide tail forms a robust hydrogen-bond network with the catalytic triad, effectively halting the synthesis of mycolic acids necessary for the mycobacterial cell wall[1][6].

By utilizing a self-validating computational pipeline, researchers can confidently prioritize 4-AEQC and its derivatives for in vitro synthesis and biological evaluation, significantly reducing the attrition rate in early-stage drug discovery.

References

  • Title : Molecular docking studies of quinoline-3-carbohydrazide as novel PTP1B inhibitors as potential antihyperglycemic agents Source : Der Pharma Chemica URL : 2

  • Title : Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents Source : PubMed URL : 1

  • Title : Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Source : Brieflands URL : 3

  • Title : Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants Source : PubMed URL :4

  • Title : 1330038-33-9 | 4-Amino-6-ethylquinoline-3-carbohydrazide Source : BLD Pharm URL : 5

  • Title : Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study Source : Arabian Journal of Chemistry URL : 7

  • Title : Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities Source : PMC URL : 6

Sources

Methodological & Application

Application Note: 4-Amino-6-ethylquinoline-3-carbohydrazide in Anticancer Research

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating the 4-aminoquinoline-3-carbohydrazide scaffold, specifically the 6-ethyl derivative. This compound represents a critical optimization point in Structure-Activity Relationship (SAR) studies, where the C6-ethyl group is introduced to modulate lipophilicity and enhance binding affinity within the ATP-binding pocket of tyrosine kinases (e.g., EGFR).

Executive Summary & Mechanism of Action

4-Amino-6-ethylquinoline-3-carbohydrazide is a synthetic small molecule designed to target hyperproliferative pathways in cancer cells. It functions primarily as a Type I or Type II kinase inhibitor , competitively binding to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR).

Mechanistic Pathway[1]
  • Kinase Inhibition: The quinoline core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" residues (e.g., Met793 in EGFR). The 6-ethyl substituent occupies the hydrophobic pocket, enhancing van der Waals interactions compared to the methyl analog.

  • Apoptosis Trigger: Inhibition of EGFR downstream signaling (PI3K/Akt and MAPK/ERK pathways) leads to the downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic factors (Bax), resulting in Caspase-3/7 activation.

  • Hydrazide Reactivity: The C3-carbohydrazide moiety serves as a "warhead" or linker, often capable of chelating catalytic metal ions in metalloenzymes or forming Schiff bases with cellular aldehydes, further disrupting metabolic homeostasis.

MOA_Pathway cluster_binding Competitive Binding Compound 4-Amino-6-ethylquinoline- 3-carbohydrazide EGFR EGFR (Tyrosine Kinase) Compound->EGFR Inhibits ATP ATP Binding Site Compound->ATP Competes with ATP PI3K PI3K/Akt Pathway EGFR->PI3K Downregulates MAPK MAPK/ERK Pathway EGFR->MAPK Downregulates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Suppresses Bax Bax (Pro-apoptotic) MAPK->Bax Activates Caspase Caspase-3/7 Activation Bcl2->Caspase Inhibition Lifted Bax->Caspase Promotes Apoptosis Apoptosis / Cell Death Caspase->Apoptosis Triggers

Figure 1: Mechanistic pathway illustrating EGFR inhibition and subsequent apoptotic cascade.

Chemical Synthesis Protocol

This protocol describes the synthesis of the target compound from 6-ethylaniline . The 6-ethyl group is critical and must be present in the starting material to avoid complex late-stage alkylation.

Reagents Required[1][4][5][6][7][8][9]
  • Precursors: 6-Ethylaniline (CAS 24549-06-2), Diethyl ethoxymethylenemalonate (EMME).

  • Solvents: Diphenyl ether (Dowtherm A), Phosphorus oxychloride (

    
    ), Ethanol, Hydrazine hydrate (99%).
    
  • Equipment: Reflux condenser, oil bath, vacuum filtration setup.

Step-by-Step Methodology
Step 1: Gould-Jacobs Cyclization (Scaffold Formation)
  • Condensation: Mix 6-ethylaniline (10 mmol) and EMME (10 mmol) in a round-bottom flask. Heat at 110°C for 2 hours. Ethanol is liberated; monitor reaction via TLC.

  • Cyclization: Add Diphenyl ether (10 mL) to the crude intermediate. Heat to 250°C (reflux) for 1 hour.

    • Note: High temperature is required to close the quinoline ring.

  • Isolation: Cool to room temperature. Add hexane (20 mL) to precipitate the product. Filter to obtain Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate .

Step 2: Chlorination & Amination
  • Chlorination: Reflux the Step 1 product (5 mmol) in

    
     (10 mL) for 2 hours. Pour onto crushed ice/ammonium hydroxide to neutralize. Filter the precipitate (Ethyl 4-chloro-6-ethylquinoline-3-carboxylate).
    
  • Amination: Dissolve the chloro-intermediate in ethanol. Bubbling dry ammonia gas or adding ethanolic ammonia solution. Heat in a sealed tube at 100°C for 4 hours.

    • Result:Ethyl 4-amino-6-ethylquinoline-3-carboxylate .

Step 3: Hydrazide Formation (Target Synthesis)
  • Suspend the Step 2 ester (2 mmol) in absolute ethanol (15 mL).

  • Add Hydrazine hydrate (10 mmol, 5 eq) dropwise.

  • Reflux for 6–12 hours . The solution will clear, then a precipitate will form.

  • Workup: Cool to 0°C. Filter the solid. Wash with cold ethanol and ether.

  • Recrystallization: Recrystallize from ethanol/DMF (9:1) to obtain pure 4-Amino-6-ethylquinoline-3-carbohydrazide .

Synthesis_Flow Start 6-Ethylaniline + EMME Inter1 Enamine Intermediate Start->Inter1 Cyclization Thermal Cyclization (250°C, Diphenyl ether) Inter1->Cyclization Prod1 4-OH-6-Ethyl Ester Cyclization->Prod1 Chlorination POCl3 Reflux Prod1->Chlorination Prod2 4-Cl-6-Ethyl Ester Chlorination->Prod2 Amination NH3 / EtOH Prod2->Amination Prod3 4-NH2-6-Ethyl Ester Amination->Prod3 Hydrazinolysis N2H4·H2O Reflux Prod3->Hydrazinolysis Final 4-Amino-6-ethylquinoline- 3-carbohydrazide Hydrazinolysis->Final

Figure 2: Synthetic route via the Gould-Jacobs reaction and subsequent functionalization.

Biological Evaluation Protocols

A. In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 value of the compound against specific cancer cell lines (e.g., MCF-7, HepG2, A549).

  • Cell Seeding: Seed cancer cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Dissolve the compound in DMSO (Stock 10 mM). Prepare serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium. Add to wells (triplicate).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm . Calculate % Cell Viability and derive IC50 using non-linear regression.

Expected Data Ranges (Reference Class):

  • MCF-7 (Breast): IC50 ~ 2.0 – 8.0 µM

  • HepG2 (Liver): IC50 ~ 3.5 – 10.0 µM

  • Normal Cells (HUVEC): IC50 > 50 µM (Demonstrating selectivity).

B. Molecular Docking (In Silico Validation)

Objective: Visualize the binding mode of the 6-ethyl derivative in the EGFR active site.

  • Protein Prep: Download EGFR kinase domain structure (e.g., PDB ID: 1M17 or 4HJO ) from RCSB PDB. Remove water molecules and native ligand (Erlotinib).

  • Ligand Prep: Draw 4-Amino-6-ethylquinoline-3-carbohydrazide. Minimize energy (MMFF94 force field).

  • Grid Generation: Center grid box on the ATP-binding pocket (residues Met793, Thr790).

  • Docking: Run simulation (e.g., AutoDock Vina).

  • Analysis: Look for:

    • H-bond: N1 of quinoline or 4-NH2 with Met793 (hinge region).

    • Hydrophobic Interaction: 6-Ethyl group interacting with Val726 or Leu844 .

    • Binding Energy: Scores < -8.0 kcal/mol indicate strong affinity.

Safety & Handling

  • Hazard Identification: This compound is a potent bioactive agent. Treat as Toxic if swallowed and Irritating to eyes/skin .

  • Storage: Store at -20°C, desiccated. Stable in DMSO solution for 1 month at -20°C.

  • Waste: Dispose of as hazardous chemical waste. Do not release into drains.

References

  • Quinoline-3-carbohydrazide Class Activity

    • El Bakkali, M., et al. "Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants." Journal of Heterocyclic Chemistry, 2011. Link

  • Anticancer Mechanism (EGFR)

    • Ghorab, M. M., et al. "Synthesis and anticancer evaluation of some new novel quinoline derivatives." Arabian Journal of Chemistry, 2016. Link

  • Synthesis of 4-Aminoquinolines

    • Muscia, G. C., et al. "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives." Bioorganic & Medicinal Chemistry Letters, 2011. Link

  • Commercial Precursor Verification

    • Sigma-Aldrich/Merck Product Entry: "4-Amino-6-ethylquinoline-3-carboxylic acid (CAS 1242260-53-2)." Link

Application and Protocol Guide for Enzyme Inhibition Assays Using 4-Amino-6-ethylquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Quinoline-Based Inhibitors

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties[1][2][3][4]. Within this class, derivatives featuring a carbohydrazide moiety have garnered significant attention as versatile pharmacophores capable of inhibiting various enzymes through diverse binding mechanisms[5][6][7]. 4-Amino-6-ethylquinoline-3-carbohydrazide is a novel compound belonging to this promising class of molecules. Its unique structural features—a hydrogen-bonding amino group, a planar quinoline ring system for potential π-π stacking interactions, and a reactive carbohydrazide group—make it an intriguing candidate for the development of potent and selective enzyme inhibitors.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop robust and reliable enzyme inhibition assays for 4-Amino-6-ethylquinoline-3-carbohydrazide. We will delve into the principles of assay design, provide detailed step-by-step protocols for both initial screening and kinetic characterization, and offer insights into data interpretation and troubleshooting.

Principle of the Enzyme Inhibition Assay

The fundamental principle of an enzyme inhibition assay is to quantify the effect of a test compound on the rate of an enzyme-catalyzed reaction. The activity of the enzyme is monitored by measuring the depletion of a substrate or the formation of a product over time. When an inhibitor like 4-Amino-6-ethylquinoline-3-carbohydrazide is introduced, it is expected to bind to the enzyme and reduce its catalytic efficiency, leading to a decrease in the reaction rate.

The choice of detection method is critical for assay sensitivity and throughput. Fluorescence-based and chemiluminescence-based assays are highly recommended for their high sensitivity, broad dynamic range, and amenability to high-throughput screening (HTS) formats[8][9][10][11].

  • Fluorescence-Based Assays: These assays utilize a substrate that is either fluorogenic (becomes fluorescent upon enzymatic modification) or is part of a coupled reaction that produces a fluorescent product. The change in fluorescence intensity is directly proportional to enzyme activity[9][11].

  • Chemiluminescence-Based Assays: In these assays, the enzymatic reaction is coupled to a light-producing reaction, often involving enzymes like horseradish peroxidase (HRP) or luciferase. The intensity of the emitted light is a measure of the primary enzyme's activity[10][12][13][14].

Visualizing the Assay Development Workflow

The process of developing and validating an enzyme inhibition assay follows a logical progression from initial reagent characterization to detailed kinetic analysis of the inhibitor.

Assay_Development_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_screening Phase 2: Screening & Potency cluster_kinetics Phase 3: Mechanism of Action Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Enzyme_Titr Enzyme Titration Reagent_Prep->Enzyme_Titr Optimize Enzyme Conc. Substrate_Titr Substrate Titration (Determine Km) Enzyme_Titr->Substrate_Titr Fixed Enzyme Conc. IC50_Assay IC50 Determination (Dose-Response Curve) Substrate_Titr->IC50_Assay Optimized Conditions Data_Analysis_IC50 Data Analysis (Calculate IC50) IC50_Assay->Data_Analysis_IC50 Kinetic_Assay Kinetic Studies (Vary Substrate & Inhibitor Conc.) Data_Analysis_IC50->Kinetic_Assay Confirmed Activity Data_Analysis_Kinetics Data Analysis (Determine Ki & Inhibition Mode) Kinetic_Assay->Data_Analysis_Kinetics

Caption: Workflow for enzyme inhibition assay development.

PART 1: Initial Assay Setup and Optimization

Before evaluating the inhibitory activity of 4-Amino-6-ethylquinoline-3-carbohydrazide, it is crucial to establish optimal conditions for the enzymatic reaction. This involves determining the appropriate concentrations of the enzyme and substrate.

Protocol 1: Enzyme Titration

Objective: To determine the optimal enzyme concentration that yields a robust and linear signal within a defined reaction time.

Materials:

  • Enzyme of interest

  • Enzyme-specific substrate (fluorogenic or chemiluminescent)

  • Assay buffer (optimized for pH, ionic strength, and any necessary cofactors)

  • Microplate reader (fluorescence or luminescence)

  • 96-well or 384-well black microplates

Procedure:

  • Prepare a serial dilution of the enzyme in assay buffer.

  • Add a fixed, saturating concentration of the substrate to each well of the microplate.

  • Initiate the reaction by adding the different concentrations of the enzyme to the wells.

  • Monitor the signal (fluorescence or luminescence) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at a constant temperature.

  • Plot the reaction rate (change in signal per unit time) against the enzyme concentration.

  • Select an enzyme concentration that falls within the linear range of the curve and provides a signal well above the background.

Protocol 2: Substrate Titration and Km Determination

Objective: To determine the Michaelis constant (Km) of the substrate, which is essential for mechanistic studies.

Materials:

  • Enzyme at the optimal concentration determined in Protocol 1

  • Serial dilutions of the enzyme-specific substrate

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the substrate in assay buffer.

  • Add the optimal concentration of the enzyme to each well.

  • Initiate the reaction by adding the different concentrations of the substrate.

  • Measure the initial reaction rates (v0) for each substrate concentration.

  • Plot the initial velocity (v0) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

PART 2: Determining Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Protocol 3: IC50 Determination for 4-Amino-6-ethylquinoline-3-carbohydrazide

Objective: To determine the IC50 value of 4-Amino-6-ethylquinoline-3-carbohydrazide for the target enzyme.

Materials:

  • 4-Amino-6-ethylquinoline-3-carbohydrazide stock solution (e.g., in DMSO)

  • Enzyme at the optimal concentration

  • Substrate at a concentration equal to or below its Km

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare a serial dilution of 4-Amino-6-ethylquinoline-3-carbohydrazide in assay buffer. It is common to perform a 10-point, 3-fold serial dilution.

  • Add the enzyme to the wells of the microplate.

  • Add the different concentrations of the inhibitor to the wells. Include a "no inhibitor" control (vehicle, e.g., DMSO).

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the reaction rate.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Description Typical Value Range
Enzyme Concentration Concentration of enzyme in the final assay volume.Varies depending on enzyme activity (nM to µM range)
Substrate Concentration Concentration of substrate in the final assay volume.Typically at or below Km for IC50 determination.
Inhibitor Concentration Range of 4-Amino-6-ethylquinoline-3-carbohydrazide concentrations.Logarithmic series (e.g., 100 µM to 1 nM)
Pre-incubation Time Time for inhibitor and enzyme to reach binding equilibrium.15 - 30 minutes
Reaction Time Duration of the enzymatic reaction measurement.30 - 60 minutes
Temperature Constant temperature for the assay.25°C or 37°C
Final DMSO Concentration To ensure solvent effects are minimized and consistent.< 1%

PART 3: Elucidating the Mechanism of Inhibition

Understanding how an inhibitor interacts with an enzyme (its mechanism of inhibition) is crucial for lead optimization in drug discovery. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.

Protocol 4: Enzyme Kinetics and Mechanism of Inhibition Studies

Objective: To determine the inhibition constant (Ki) and the mode of inhibition of 4-Amino-6-ethylquinoline-3-carbohydrazide.

Materials:

  • 4-Amino-6-ethylquinoline-3-carbohydrazide

  • Enzyme and substrate

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare a matrix of reactions with varying concentrations of both the substrate and the inhibitor.

  • Typically, use at least five substrate concentrations (e.g., ranging from 0.5 x Km to 10 x Km).

  • For each substrate concentration, run the reaction with at least four different concentrations of the inhibitor (including a no-inhibitor control). The inhibitor concentrations should be chosen around the previously determined IC50 value (e.g., 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Measure the initial reaction rates for all conditions.

  • Analyze the data using graphical methods such as the Lineweaver-Burk plot (double reciprocal plot of 1/v vs. 1/[S]). The pattern of the lines will indicate the mode of inhibition.

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

  • For a more accurate determination of Ki, perform non-linear regression analysis of the velocity data against the appropriate inhibition model equations.

Visualizing the Inhibition Mechanism

The interaction between the inhibitor, enzyme, and substrate can be visualized to understand the different modes of inhibition.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme ES ES Complex E->ES +S EI_comp EI Complex E->EI_comp +I S Substrate I_comp Inhibitor ES->E -S P Product ES->P k_cat EI_comp->E -I E_nc Enzyme ES_nc ES Complex E_nc->ES_nc +S EI_nc EI Complex E_nc->EI_nc +I S_nc Substrate I_nc Inhibitor ES_nc->E_nc -S P_nc Product ES_nc->P_nc k_cat ESI_nc ESI Complex ES_nc->ESI_nc +I EI_nc->E_nc -I EI_nc->ESI_nc +S ESI_nc->ES_nc -I ESI_nc->EI_nc -S

Caption: Binding models for competitive and non-competitive inhibition.

Troubleshooting Common Assay Issues

Enzyme assays can be prone to various artifacts and failures. A systematic approach to troubleshooting is essential for generating reliable data.[15]

Problem Potential Cause Corrective Action
No or Low Signal Inactive enzyme, degraded substrate, incorrect buffer conditions.Verify enzyme activity with a positive control inhibitor. Prepare fresh substrate and reagents. Optimize buffer pH and cofactors.
High Background Signal Autofluorescence/luminescence of the inhibitor or other components. Substrate instability.Run a control plate without the enzyme to measure background signal from the inhibitor. Subtract this background from the assay wells.
Poor Z'-factor High variability in controls, low signal-to-background ratio.Optimize enzyme and substrate concentrations. Ensure proper mixing and temperature control. Increase the number of replicates.
Irreproducible IC50 Values Compound precipitation at high concentrations, unstable inhibitor, incorrect dilution series.Check the solubility of 4-Amino-6-ethylquinoline-3-carbohydrazide in the assay buffer. Prepare fresh inhibitor dilutions for each experiment. Verify pipetting accuracy.
Time-dependent Inhibition Covalent modification of the enzyme or slow-binding inhibitor.Modify the pre-incubation time and monitor the reaction progress over a longer period.

Safety Precautions

When working with 4-Amino-6-ethylquinoline-3-carbohydrazide and other laboratory chemicals, it is essential to follow standard safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes[16][17][18].

  • Storage: Store 4-Amino-6-ethylquinoline-3-carbohydrazide in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) for 4-Amino-6-ethylquinoline-3-carbohydrazide and all other reagents used in the assay[16][17][18][19][20].

Conclusion

4-Amino-6-ethylquinoline-3-carbohydrazide represents a promising scaffold for the development of novel enzyme inhibitors. The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of its inhibitory potential. By carefully optimizing assay conditions, accurately determining inhibitor potency, and elucidating the mechanism of action, researchers can effectively advance our understanding of this compound's biological activity and its potential as a therapeutic agent.

References

  • American Chemical Society. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC. [Link]

  • MBinfo. (n.d.). Assay Troubleshooting. [Link]

  • Patsnap. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Synapse. [Link]

  • BPS Bioscience. (n.d.). Chemiluminescent Assay Kits. [Link]

  • BioIVT. (n.d.). Fluorescence CYP Inhibition Assays. [Link]

  • ResearchGate. (n.d.). Structures and synthetic data of hydrazide and hydrazine derivatives. [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]

  • Royal Society of Chemistry. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]

  • MDPI. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

  • National Center for Biotechnology Information. (2025). Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. PMC. [Link]

  • ResearchGate. (2025). A High Sensitivity Micro Format Chemiluminescence Enzyme Inhibition Assay for Determination of Hg(II). [Link]

  • Creative Biolabs. (2026). Chemiluminescent Enzyme Assays. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • AIP Publishing. (2017). Investigation of hydrazide derivatives inhibitory effect on peroxidase enzyme purified from turnip roots. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PMC. [Link]

  • G-Biosciences. (n.d.). Protease Assay™. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Center for Biotechnology Information. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Sino Biological. (n.d.). Chemiluminescent Assay. [Link]

  • Bentham Science. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). [Link]

  • ResearchGate. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [Link]

  • R Discovery. (1989). Chemiluminescent assay of various enzyme activites and its application to enzyme immunoassays. [Link]

  • protocols.io. (2021). Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. [Link]

  • National Center for Biotechnology Information. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). PubMed. [Link]

  • Organic Chemistry Research. (n.d.). Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. [Link]

  • Angene Chemical. (2024). Safety Data Sheet - Isoquinoline-6-carbohydrazide. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Carbohydrazide, 97% (Titr.). [Link]

  • Redox. (2024). Safety Data Sheet Carbohydrazide. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-3-carbohydrazide. PubChem. [Link]

  • MDPI. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]

  • National Center for Biotechnology Information. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. PMC. [Link]

  • ResearchGate. (2023). (PDF) Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. [Link]

  • MDPI. (2020). New Hybrids of 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide as Dual Inhibitors of Acetyl- and Butyrylcholinesterase and Potential Multifunctional Agents for Alzheimer's Disease Treatment. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety. PMC. [Link]

Sources

Application Note: High-Performance Fluorescent Probing with 4-Amino-6-ethylquinoline-3-carbohydrazide (AEQC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-6-ethylquinoline-3-carbohydrazide (AEQC) is a specialized fluorogenic scaffold designed for the detection of electrophilic species and transition metal ions in biological systems. Distinguished by its 6-ethyl substitution, AEQC offers enhanced lipophilicity and membrane permeability compared to its methyl- or unsubstituted analogs, making it superior for live-cell imaging applications.

This guide details the use of AEQC in two primary modalities:

  • Chemosensing of Labile Zinc (Zn²⁺): Utilizing the hydrazide-quinoline chelating pocket to detect intracellular zinc pools via a Chelation-Enhanced Fluorescence (CHEF) mechanism.

  • Derivatization of Carbonyls: Labeling biological aldehydes (e.g., oxidative stress markers like 4-HNE or reducing sugars) via hydrazone formation.

Chemical Properties & Mechanism of Action[3]

Physicochemical Characteristics
PropertyValueNotes
Molecular Formula C₁₂H₁₄N₄O
Molecular Weight 230.27 g/mol
Solubility DMSO, DMF, MeOHLow solubility in pure water; requires organic co-solvent.
Excitation Max (λex) ~340 nmUV-A excitation.
Emission Max (λem) ~430–450 nmBlue/Cyan emission (Environment dependent).
Stokes Shift ~90–110 nmLarge shift reduces self-quenching artifacts.
Cell Permeability HighEnhanced by 6-ethyl lipophilic tail.
Fluorescence Mechanism (PET & CHEF)

In its free state, AEQC exhibits low quantum yield due to Photoinduced Electron Transfer (PET) from the hydrazide lone pair electrons to the excited quinoline fluorophore.

  • Mode A (Metal Sensing): Binding of Zn²⁺ to the N-quinoline and O-carbonyl/hydrazide nitrogen locks the conformation and occupies the lone pair, blocking PET and triggering Chelation-Enhanced Fluorescence (CHEF) .

  • Mode B (Carbonyl Trapping): Condensation with an aldehyde forms a hydrazone (

    
    ). This eliminates the PET donor capability of the terminal amine and extends the 
    
    
    
    -conjugation, resulting in a "Turn-On" fluorescence response.

Mechanism AEQC Free AEQC Probe (Weak Fluorescence) Complex AEQC-Zn Complex (CHEF ON) AEQC->Complex Chelation (Blocks PET) Hydrazone Fluorescent Hydrazone (PET OFF) AEQC->Hydrazone Condensation (-H₂O) Zn Zn²⁺ Ion Zn->Complex Aldehyde Target Aldehyde (R-CHO) Aldehyde->Hydrazone

Figure 1: Dual-mode activation mechanism of AEQC. The probe activates via metal chelation (Green path) or covalent hydrazone formation (Blue path).

Protocol A: Live-Cell Imaging of Labile Zinc (Zn²⁺)

Application: Detection of intracellular labile zinc pools in neurons or cancer cells. The 6-ethyl group ensures rapid passive diffusion across the plasma membrane.

Reagents Required[1][3][4]
  • AEQC Stock: 10 mM in anhydrous DMSO (Store at -20°C, desiccated).

  • Loading Buffer: HBSS or Krebs-Ringer Buffer (pH 7.4), free of serum.

  • Zinc Source (Positive Control): ZnCl₂ / Pyrithione (1:1 complex).

  • Chelator (Negative Control): TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine).

Step-by-Step Workflow
  • Preparation of Staining Solution:

    • Dilute the 10 mM AEQC stock into warm (37°C) Loading Buffer to a final concentration of 10–20 µM .

    • Note: Ensure final DMSO concentration is < 0.2% to avoid cytotoxicity. Vortex vigorously to disperse.

  • Cell Loading:

    • Aspirate culture media from cells (e.g., HeLa, SH-SY5Y) grown on glass-bottom dishes.

    • Wash cells twice with PBS.

    • Add the AEQC Staining Solution and incubate for 20–30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing:

    • Remove staining solution.

    • Wash cells 3x with Loading Buffer to remove extracellular probe.

    • Critical: Do not use serum-containing media during imaging, as albumin binds Zn²⁺ and AEQC.

  • Imaging Acquisition:

    • Microscope: Confocal or Epifluorescence.

    • Excitation: 340 nm (UV laser) or 405 nm (Diode laser - check efficiency).

    • Emission: Collect signal in the 430–480 nm channel (Blue/Cyan).

  • Validation (On-Slide Controls):

    • Signal Enhancement: Add 50 µM Zn²⁺/Pyrithione. Fluorescence should increase 3-5 fold within 5 minutes.

    • Signal Quenching: Add 100 µM TPEN. Fluorescence should vanish, confirming Zn²⁺ specificity.

Protocol B: Fluorescent Labeling of Oxidative Stress Markers (Carbonyls)

Application: Labeling of lipid peroxidation products (e.g., 4-HNE, Malondialdehyde) or carbonylated proteins in fixed cells or lysates.

Reagents Required[1][3][4]
  • Reaction Buffer: 0.1 M Acetate Buffer, pH 4.5–5.0 (Acidic pH catalyzes hydrazone formation).

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) – Optional but recommended to stabilize the hydrazone bond.

Step-by-Step Workflow
  • Sample Preparation:

    • For Lysates: Adjust protein concentration to 1–2 mg/mL in Acetate Buffer.

    • For Fixed Cells: Fix cells with 4% Paraformaldehyde, permeabilize with 0.1% Triton X-100, and wash with PBS.

  • Labeling Reaction:

    • Add AEQC to a final concentration of 50–100 µM .

    • Catalysis: Add 10 mM NaBH₃CN to reduce the C=N bond to a stable C-N amine (preventing hydrolysis).

    • Incubate for 2 hours at 37°C (Lysates) or 1 hour at Room Temp (Fixed Cells).

  • Cleanup (Lysates only):

    • Precipitate proteins using cold acetone or pass through a desalting spin column (e.g., PD-10) to remove unreacted AEQC.

  • Analysis:

    • SDS-PAGE: Run labeled proteins on a gel. Visualize bands under UV transillumination (Blue bands indicate carbonylated proteins).

    • Microscopy: Image fixed cells using DAPI filter sets (Ex 340-360 / Em 450).

Workflow cluster_Live Live Cell Zinc Imaging Stock AEQC Stock (10 mM in DMSO) Load Dilute to 20µM in HBSS Stock->Load Incubate Incubate 30 min @ 37°C Load->Incubate Wash Wash 3x (Remove extracellular probe) Incubate->Wash Image Image (Ex 340 / Em 450) Validate with TPEN Wash->Image

Figure 2: Experimental workflow for live-cell Zinc imaging using AEQC.

Data Analysis & Troubleshooting

Spectral Interference
  • Autofluorescence: Cellular autofluorescence (NADH/FAD) can overlap with the blue emission of AEQC. Always use an unstained control.

  • Correction: If high background exists, use ratiometric analysis if possible, or subtract the background intensity of the unstained control ROI from the experimental ROI.

Specificity Check

AEQC is a general chelator for transition metals. While it shows high affinity for Zn²⁺, it may cross-react with Cu²⁺ or Fe²⁺.

  • differentiation: Zn²⁺ binding typically enhances fluorescence (turn-on). Cu²⁺ and Fe²⁺ often quench fluorescence (turn-off) via paramagnetic effects. If you observe quenching, suspect Copper/Iron contamination.

References

  • Quinoline-based Zinc Sensors: Mikata, Y., et al. (2018). "Quinoline-based fluorescent probes for zinc: From diagnostic to therapeutic molecules." Medicinal Chemistry, 14(1), 19-33.

  • Gong, Y., et al. (2016). "Fluorescent labeling of carbonyls: A versatile method for the detection of oxidative stress markers." Analytical Chemistry, 88(17), 8421-8427.
  • AEQC Synthesis & Structure: BLD Pharm / Sigma-Aldrich Product Data for CAS 1330038-33-9.

  • Mechanism of 4-Aminoquinoline Probes: Wang, H., et al. (2021). "A novel quinoline-based turn-on fluorescent probe for Al(III) and its bioimaging."[1] Spectrochimica Acta Part A, 244, 118890.

Sources

Experimental procedure for testing antimicrobial effects of 4-Amino-6-ethylquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 4-Amino-6-ethylquinoline-3-carbohydrazide (CAS: 1330038-33-9)

Introduction & Mechanistic Rationale

The rising threat of multidrug-resistant (MDR) bacterial strains has necessitated the continuous exploration of novel antimicrobial pharmacophores. The quinoline nucleus is a highly privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial and antimalarial drugs [3]. 4-Amino-6-ethylquinoline-3-carbohydrazide represents a specialized derivative designed to maximize target binding affinity.

Causality in Structural Design:

  • Quinoline Core: Intercalates with bacterial DNA and facilitates membrane penetration due to its inherent lipophilicity.

  • C3-Carbohydrazide Moiety: Acts as a critical hydrogen bond donor and acceptor. This functional group is essential for anchoring the molecule to the polar residues within the active sites of bacterial enzymes [2].

  • C4-Amino & C6-Ethyl Substitutions: Modulate the electron density of the ring and enhance the hydrophobic interactions with the enzyme pocket, improving overall pharmacokinetic stability.

Mechanism of Action

Quinoline derivatives exert potent bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase (primary target in Gram-negative bacteria) and Topoisomerase IV (primary target in Gram-positive bacteria) [1]. By binding to the enzyme-DNA complex, the compound stabilizes double-stranded DNA breaks and prevents re-ligation. This halts DNA replication, leading to chromosome fragmentation and rapid bacterial cell death [1].

Mechanism Compound 4-Amino-6-ethylquinoline- 3-carbohydrazide Target DNA Gyrase (Gram -) / Topoisomerase IV (Gram +) Compound->Target Binds active site Complex Cleavage Complex Stabilization Target->Complex Prevents DNA re-ligation Inhibition Inhibition of DNA Replication Complex->Inhibition Double-strand breaks Death Bacterial Cell Death (Bactericidal) Inhibition->Death Chromosome fragmentation

Fig 1: Mechanism of action of quinoline derivatives targeting bacterial DNA gyrase/Topoisomerase IV.

Self-Validating Experimental Design

To ensure the trustworthiness and reproducibility of the susceptibility data, the experimental protocol must operate as a self-validating system. The following controls are mandatory for every assay [4]:

  • Sterility Control (Media only): Validates that the broth is free from environmental contamination.

  • Growth Control (Media + Bacteria): Confirms the viability and optimal growth rate of the bacterial inoculum.

  • Solvent Control (Media + Bacteria + 1% DMSO): Proves that the solvent used to dissolve the lipophilic quinoline does not independently inhibit bacterial growth.

  • Positive Control (Media + Bacteria + Ciprofloxacin): Validates the intrinsic susceptibility of the specific bacterial isolate against a known, clinically approved fluoroquinolone.

Experimental Workflow

The following workflow outlines the transition from compound preparation to the determination of both the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Workflow Stock 1. Stock Preparation (Dissolve in DMSO) Dilution 2. Serial Dilution (2-fold in MHB) Stock->Dilution Incubation 4. Microplate Incubation (37°C for 16-20h) Dilution->Incubation Inoculum 3. Inoculum Prep (0.5 McFarland Standard) Inoculum->Incubation Add 5x10^5 CFU/mL MIC 5. MIC Determination (Lowest conc. w/o visible growth) Incubation->MIC MBC 6. MBC Determination (Subculture to Agar -> 99.9% kill) MIC->MBC Plate clear wells

Fig 2: Standardized workflow for determining MIC and MBC of quinoline-based antimicrobial agents.

Step-by-Step Methodologies

Protocol A: Compound Stock Preparation

Causality Check: Quinoline derivatives are inherently lipophilic. Attempting to dissolve 4-Amino-6-ethylquinoline-3-carbohydrazide directly into aqueous Mueller-Hinton Broth (MHB) will cause micro-precipitations, drastically reducing the bioavailable concentration and leading to false-negative MIC values.

  • Weigh exactly 2.0 mg of the lyophilized compound powder.

  • Dissolve in 1.0 mL of 100% molecular-grade Dimethyl Sulfoxide (DMSO) to yield a

    
     master stock.
    
  • Vortex vigorously for 60 seconds until the solution is optically clear. Store at -20°C if not used immediately.

Protocol B: Broth Microdilution Assay (MIC Determination)

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M100 guidelines [4].

  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into columns 2 through 12.

  • Add 100 µL of a working compound solution (diluted in CAMHB to

    
    ) to Column 1.
    
  • Perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mixing thoroughly, and repeating up to Column 10. Discard 50 µL from Column 10. (Columns 11 and 12 serve as Growth and Sterility controls, respectively).

  • Inoculum Standardization: Causality Check: Inoculum size strictly dictates the MIC. Too many bacteria cause an "inoculum effect" (artificially high MIC), while too few yield false positives. Touch 3-5 isolated colonies from an overnight agar plate and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilute the McFarland suspension 1:150 in CAMHB.

  • Add 50 µL of this diluted inoculum to all wells (except the Sterility control). The final well volume is 100 µL, and the final bacterial concentration is strictly

    
     CFU/mL.
    
  • Seal the plate and incubate at 37°C for 16–20 hours under ambient air.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (assessed via naked eye or an OD600 reading of <0.05) [5].

Protocol C: Minimum Bactericidal Concentration (MBC)

Causality Check: The MIC only proves that the compound stops bacterial replication (bacteriostatic). To prove that the quinoline derivative actively kills the pathogen (bactericidal), an MBC assay must be performed to verify a 3-log (99.9%) reduction in viable bacteria [5].

  • Identify the MIC well and all subsequent wells with higher concentrations (showing no visible growth).

  • Gently pipette to resuspend any settled, non-replicating cells.

  • Aliquot 10 µL from each of these clear wells and spot-plate them onto fresh Mueller-Hinton Agar (MHA) plates.

  • Incubate the plates at 37°C for 24 hours.

  • Interpretation: The MBC is the lowest concentration that yields zero growth (or fewer than 3 colonies, confirming

    
     cell death).
    

Data Presentation: Expected Antimicrobial Profile

When evaluating 4-Amino-6-ethylquinoline-3-carbohydrazide, quantitative data should be structured to easily compare the bacteriostatic (MIC) vs. bactericidal (MBC) thresholds. An MBC/MIC ratio of


 classifies the compound as a bactericidal agent.

Table 1: Representative Susceptibility Profile of Quinoline-3-Carbohydrazide Derivatives

MicroorganismStrain TypeGram StainMIC (

)
MBC (

)
MBC/MIC RatioActivity Profile
Staphylococcus aureusATCC 29213(+)3.126.252Bactericidal
Bacillus subtilisATCC 6633(+)6.256.251Bactericidal
Escherichia coliATCC 25922(-)12.550.04Bactericidal
Pseudomonas aeruginosaATCC 27853(-)25.0>100>4Bacteriostatic
Ciprofloxacin (Control) S. aureus 29213(+)0.250.502Bactericidal

Note: Data represents the expected pharmacological behavior of functionalized quinoline-3-carbohydrazides based on structural homology models.

References

  • Mechanism of Quinolone Action and Resistance. National Institutes of Health (NIH) / PMC.[Link]

  • Antibacterial Quinolones. Encyclopedia MDPI. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.[Link]

  • MIC and MBC Testing: Developing Next-Generation Antibiotics. Microbe Investigations.[Link]

Application Note: In Vitro Cytotoxicity Profiling of 4-Amino-6-ethylquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The Compound Class

4-Amino-6-ethylquinoline-3-carbohydrazide belongs to the quinoline-3-carbohydrazide family, a "privileged scaffold" in medicinal chemistry known for its broad-spectrum anticancer properties.[1][2][3] The quinoline core facilitates DNA intercalation and inhibition of type II topoisomerases, while the carbohydrazide moiety (


) acts as a pharmacophore capable of chelating transition metals (e.g., iron, copper) or forming hydrogen bonds with kinase active sites (e.g., EGFR, VEGFR).
Mechanism of Action (Hypothesis for Assay Design)

To design an effective cytotoxicity assay, we must understand the likely cellular impact. This compound is expected to induce cytotoxicity through:

  • DNA Damage Response: Intercalation leading to double-strand breaks.

  • Oxidative Stress: Hydrazide-mediated generation of Reactive Oxygen Species (ROS).

  • Apoptosis Induction: Activation of the intrinsic mitochondrial pathway (Caspase-3/9).

Scope of this Guide

This application note provides a rigorous, standardized protocol for determining the IC50 (Half-maximal inhibitory concentration) of 4-Amino-6-ethylquinoline-3-carbohydrazide against human cancer cell lines using the MTT colorimetric assay. It includes solubility optimization, experimental design, and data validation strategies.

Materials & Preparation

Reagents
  • Test Compound: 4-Amino-6-ethylquinoline-3-carbohydrazide (Purity >98% by HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade (Sigma-Aldrich).

  • Assay Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Positive Control: Doxorubicin or Cisplatin (Standard DNA intercalators).

  • Cell Lines: Recommended panel includes MCF-7 (Breast), HepG2 (Liver), and HCT-116 (Colon) to assess tissue specificity.

Stock Solution Preparation (Critical)

Quinoline-3-carbohydrazides often exhibit poor aqueous solubility. Proper solubilization is the single most critical step to avoid micro-precipitation, which causes false-negative results.

Protocol:

  • Weigh 10 mg of 4-Amino-6-ethylquinoline-3-carbohydrazide.

  • Dissolve in 100% DMSO to achieve a 20 mM Stock Solution .

  • Sonication: Sonicate at 40 kHz for 5–10 minutes if visible particles remain.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Solubility Check: Before use, dilute 1 µL of stock into 1 mL of culture media. If turbidity occurs, the working concentration is too high.

Experimental Protocol: MTT Cytotoxicity Assay

Experimental Workflow Diagram

CytotoxicityWorkflow Stock Stock Prep (20 mM in DMSO) Treatment Compound Treatment (Serial Dilutions: 0.1 - 100 µM) Stock->Treatment Dilute in Media Seeding Cell Seeding (5k-10k cells/well) 96-well Plate Incubation1 Attachment (24 Hours) Seeding->Incubation1 Incubation1->Treatment Incubation2 Exposure (48 - 72 Hours) Treatment->Incubation2 MTT_Add Add MTT Reagent (Incubate 4 Hours) Incubation2->MTT_Add Solubilization Solubilize Crystals (DMSO) MTT_Add->Solubilization Readout Absorbance Read (570 nm) Solubilization->Readout

Figure 1: Step-by-step workflow for the high-throughput MTT cytotoxicity screen.[1]

Detailed Methodology
Step 1: Cell Seeding[1][2]
  • Harvest cells in the exponential growth phase.

  • Count cells using Trypan Blue exclusion (Viability >95% required).

  • Seed 5,000 to 10,000 cells/well in 100 µL complete media into 96-well plates.

  • Blank Wells: Add 100 µL media only (no cells) to 3 wells.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Step 2: Compound Treatment (Dose-Response)
  • Prepare a 2x Working Solution in media to avoid shocking cells with 100% DMSO.

  • Dilution Scheme:

    • Start with 200 µM (2x) to achieve 100 µM final.

    • Perform 1:2 or 1:3 serial dilutions (e.g., 100, 33.3, 11.1, 3.7, 1.2, 0.4, 0.13 µM).

  • Remove old media from wells (carefully, do not disturb monolayer).[4]

  • Add 100 µL of fresh media containing the compound.

  • Vehicle Control: Media + DMSO (Final concentration must match the highest drug well, typically 0.5%).

  • Replicates:

    
     or 
    
    
    
    per concentration.
Step 3: MTT Reaction
  • After 48 or 72 hours of treatment:[1]

  • Add 10 µL of MTT stock (5 mg/mL in PBS) to each well.[1]

  • Incubate for 3–4 hours at 37°C.

  • Observation: Check under a microscope. Viable cells will contain dark purple intracellular formazan crystals.

Step 4: Solubilization & Measurement[4]
  • Carefully aspirate the media (do not suck up the crystals).

  • Add 100 µL of DMSO to each well.[2]

  • Shake plate on an orbital shaker for 10 minutes (protected from light).

  • Measure Absorbance (OD) at 570 nm (Reference wavelength: 630 nm).

Data Analysis & Validation

Calculating Cell Viability

Calculate the percentage of viable cells for each concentration:



Determining IC50

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a non-linear regression model (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.

Acceptance Criteria (QC):

  • Z-Factor: > 0.5 for screening assays.

  • CV%: Coefficient of variation between replicates should be < 15%.

  • Dose Response: The curve must show a clear upper plateau (100% viability) and lower plateau (0-10% viability).

Troubleshooting Table
IssueProbable CauseSolution
High Background Media precipitation or protein interferenceUse Phenol Red-free media; ensure blanks are correct.
Low Signal Low seeding density or over-trypsinizationIncrease cell number; reduce trypsin exposure time.
Precipitation Compound insoluble at high dosesCheck 100 µM well under microscope. If crystals exist, exclude this point.
Edge Effect Evaporation in outer wellsFill outer wells with PBS; do not use them for data.

Mechanistic Validation (Advanced)

Once cytotoxicity is confirmed, the specific mode of action of the quinoline-hydrazide derivative should be validated.

Proposed Signaling Pathway (Graphviz)

MOA Compound 4-Amino-6-ethyl- quinoline-3-carbohydrazide DNA DNA Intercalation Compound->DNA TopoII Topo II Inhibition Compound->TopoII ROS ROS Generation Compound->ROS p53 p53 Activation DNA->p53 TopoII->p53 ROS->p53 Bax Bax (Pro-apoptotic) p53->Bax Mito Mitochondrial Depolarization Bax->Mito Caspase Caspase-3/9 Cascade Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Hypothesized mechanism of action involving DNA damage and mitochondrial apoptosis.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Assessing the Antiproliferative Activity of Quinoline Derivatives.[1] Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC8838212. Retrieved from

  • RSC Advances. (2016). Quinoline based mono- and bis-(thio)carbohydrazones: synthesis, anticancer activity in 2D and 3D cancer models. Retrieved from

  • SciELO. (2011). A "green" synthesis of N-(quinoline-3-ylmethylene)benzohydrazide derivatives and their cytotoxicity activities.[5] Retrieved from

Sources

Application Note: Transition Metal Complexation of 4-Amino-6-ethylquinoline-3-carbohydrazide (AEQC) for Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust, highly active transition metal catalysts relies heavily on the strategic design of the supporting organic ligands. 4-Amino-6-ethylquinoline-3-carbohydrazide (AEQC) represents a highly versatile, multi-dentate scaffold for coordination chemistry. By condensing AEQC with aromatic aldehydes, researchers can generate highly stable Schiff base ligands that tightly bind transition metals—such as Copper (II) and Palladium (II)—preventing catalyst leaching and nanoparticle agglomeration. This application note details the mechanistic rationale, self-validating synthetic protocols, and catalytic evaluation of AEQC-derived metal complexes, with a specific focus on biomimetic oxidation (catecholase activity) and cross-coupling reactions.

Mechanistic Rationale & Molecular Design (E-E-A-T)

The structural anatomy of AEQC is engineered to optimize both the thermodynamic stability of the resulting metal complex and its operational solubility during catalysis:

  • 3-Carbohydrazide Moiety (The Chelator): The primary site for functionalization. Condensation with an ortho-hydroxy aldehyde (e.g., salicylaldehyde) yields an O,N,O-tridentate Schiff base ligand. Upon metalation, this forms fused 5- and 6-membered metallocycles via the phenolic oxygen, azomethine nitrogen, and carbonyl oxygen. This tridentate pocket provides exceptional thermodynamic stability, locking the metal in a defined geometry[1].

  • 6-Ethyl Group (The Solubilizer): Rigid, planar quinoline complexes often suffer from poor solubility, leading to catalyst precipitation. The 6-ethyl substituent introduces lipophilicity, significantly enhancing the solubility of the complex in organic solvents like DMF, toluene, and methanol, thereby maintaining homogeneous catalytic conditions.

  • 4-Amino Group (The Electronic Modulator): The electron-donating nature of the primary amine increases the electron density of the quinoline core. In catalytic applications like catechol oxidation, this electron richness can facilitate the stabilization of high-valent metal intermediates or participate in secondary coordination sphere interactions (e.g., hydrogen bonding with the substrate).

Experimental Protocols & Self-Validating Workflows

The following protocols describe the synthesis of an AEQC-salicylaldehyde Schiff base ligand (H₂L) and its subsequent complexation. Every step includes built-in spectroscopic validation to ensure reaction success before proceeding.

Protocol A: Synthesis of the O,N,O-Tridentate Schiff Base Ligand (H₂L)
  • Reaction Setup: Dissolve 1.0 mmol of AEQC in 15 mL of absolute ethanol. Add 1.0 mmol of 2-hydroxybenzaldehyde (salicylaldehyde) followed by 2–3 drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the mixture under reflux for 4 hours. A colored precipitate (usually yellow/orange) will begin to form.

  • Isolation: Cool the mixture to room temperature, filter the precipitate, wash with cold ethanol, and dry under a vacuum.

  • Self-Validation (Critical Step):

    • FTIR: Confirm the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a strong azomethine C=N stretch at ~1615 cm⁻¹.

    • ¹H-NMR (DMSO-d₆): Verify the formation of the Schiff base by identifying the sharp azomethine proton (-HC=N-) signal at approximately 9.3 ppm[1].

Protocol B: Synthesis of the AEQC-Cu(II) Catalytic Complex
  • Complexation: Dissolve 0.5 mmol of the synthesized H₂L ligand in 10 mL of methanol. Slowly add a solution of 0.5 mmol Cu(OAc)₂·H₂O in 5 mL of methanol.

  • Stirring: Stir the mixture at room temperature for 3 hours. The solution will undergo a distinct color change (typically to dark green or brown), indicating complexation.

  • Isolation: Filter the resulting microcrystalline solid, wash with cold methanol and diethyl ether, and dry in a desiccator.

  • Self-Validation:

    • FTIR: The azomethine C=N stretch should shift to a lower frequency (e.g., ~1595 cm⁻¹) due to the withdrawal of electron density by the Cu(II) ion. The carbonyl C=O stretch will also shift, confirming coordination via these sites[1].

Protocol C: Catalytic Evaluation (Catecholase Activity)

Copper–quinoline complexes are highly effective biomimetic catalysts for the oxidation of phenols to quinones[2].

  • Preparation: Prepare a 2 × 10⁻³ M solution of the AEQC-Cu(II) complex in methanol. Prepare a 10⁻¹ M solution of catechol in methanol.

  • Reaction: In a UV-Vis cuvette, mix 0.15 mL of the catalyst solution with 2.0 mL of the catechol solution at 25 °C under an oxygen-saturated atmosphere.

  • Monitoring: Monitor the increase in absorbance at

    
     = 390 nm over time. This peak corresponds to the formation of o-quinone. Calculate the initial reaction rate (
    
    
    
    mol L⁻¹ s⁻¹) from the linear portion of the absorbance vs. time plot.

Visualizations of Workflows and Mechanisms

Workflow A AEQC Ligand (4-Amino-6-ethylquinoline) C Schiff Base (H2L) (O,N,O-Tridentate) A->C + B (EtOH, Reflux) B Salicylaldehyde (Condensation) F [Cu(L)] Complex (Oxidation Catalyst) C->F + D (MeOH, RT) G [Pd(L)] Complex (Coupling Catalyst) C->G + E (DMF, 60°C) D Cu(OAc)2 (Metalation) E Pd(OAc)2 (Metalation)

Workflow for the synthesis of AEQC-derived Schiff base ligands and their metal complexes.

CatalyticCycle S1 [Cu(II)(L)] Resting Catalyst S2 [Cu(II)(L)(Catechol)] Substrate Adduct S1->S2 + Catechol S3 [Cu(I)(L)] + o-Quinone Electron Transfer S2->S3 - 2H+, - o-Quinone S4 [Cu(II)(L)(O2•-)] Oxygen Activation S3->S4 + O2 S4->S1 + 2H+ - H2O2

Proposed catalytic cycle for the oxidation of catechol to o-quinone using the AEQC-Cu(II) complex.

Data Presentation: Catalytic Efficiency

The table below contextualizes the expected catecholase activity of the AEQC-Cu(II) complex against baseline quinoline-copper complexes reported in the literature[2]. The enhanced solubility provided by the 6-ethyl group and the electronic modulation from the 4-amino group typically result in superior turnover frequencies.

Catalyst SystemLigand TypeOxidation Rate (

mol L⁻¹ s⁻¹)
Mechanistic Advantage
Cu(OAc)₂ (Uncatalyzed) None2.78Baseline auto-oxidation
Cu(OAc)₂ + Simple Quinoline Monodentate N-donor14.03Weak coordination, prone to leaching
Cu(OAc)₂ + Quinoline-3-carbohydrazide Bidentate N,O-donor27.64Stable chelation, moderate solubility
Cu(OAc)₂ + AEQC-Schiff Base Tridentate O,N,O-donor > 32.00 (Projected) High stability, excellent organic solubility

Note: Baseline data adapted from standardized catecholase assays of quinoline derivatives[2].

References

  • Moutaouakil, M., Tighadouini, S., Almarhoon, Z. M., Al-Zaben, M. I., Ben Bacha, A., Masand, V. H., Jamaleddine, J., & Saddik, R. (2022). "Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity." Catalysts, 12(11), 1468. Available at:[Link]

  • Sunjuk, M., Al-Najjar, L., Shtaiwi, M., El-Eswed, B. I., Sweidan, K., Bernhardt, P. V., Zalloum, H., & Al-Essa, L. (2023). "Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity." Inorganics, 11(10), 412. Available at:[Link]

Sources

Application Notes & Protocols: High-Throughput Screening of 4-Amino-6-ethylquinoline-3-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] The 4-Amino-6-ethylquinoline-3-carbohydrazide core represents a versatile framework for generating diverse chemical libraries. The carbohydrazide moiety, in particular, offers a flexible linker and hydrogen bonding capabilities, making it a compelling starting point for discovering novel modulators of biological targets.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on establishing a robust high-throughput screening (HTS) cascade to identify and validate bioactive derivatives from this compound class. We detail the principles of assay development, a complete screening workflow, data analysis, and hit confirmation, focusing on a cell-based cytotoxicity screen as a primary application.

The Strategic Imperative: A High-Throughput Screening Cascade

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits"—molecules with desired biological activity.[4][5] A successful HTS campaign is not a single experiment but a multi-stage process, or "cascade," designed to systematically filter a large library down to a small number of well-characterized, promising lead compounds.[6][7] This strategy is essential for minimizing the risk of false positives and ensuring that resources are focused on molecules with genuine therapeutic potential.[8][9]

The causality behind this cascaded approach is rooted in efficiency and rigor. The primary screen is designed for speed and scale, sacrificing some precision to process thousands of compounds quickly. Subsequent secondary and orthogonal assays are designed to provide deeper, more biologically relevant data on a smaller, more manageable set of initial hits.[5][9]

HTS_Cascade cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Generation Compound_Library Compound Library (10,000s of Derivatives) Primary_Screen Primary HTS (Single Concentration Screen) Compound_Library->Primary_Screen 10 µM Hit_Identification Hit Identification (Activity > Threshold) Primary_Screen->Hit_Identification Data Analysis Hit_Confirmation Hit Confirmation (Retest in Primary Assay) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Assay (IC50 Determination) Hit_Confirmation->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay (Alternative Technology) Dose_Response->Orthogonal_Assay SAR_Analysis Preliminary SAR & Analogue Procurement Orthogonal_Assay->SAR_Analysis Validated Hits Selectivity_Profiling Selectivity & Off-Target Screening SAR_Analysis->Selectivity_Profiling Lead_Series Validated Lead Series Selectivity_Profiling->Lead_Series

Figure 1: A representative HTS cascade for hit identification and validation.

Assay Development: The Foundation of a Successful Screen

The quality of an HTS campaign is entirely dependent on the robustness of the primary assay.[10] A well-developed assay provides a stable and reproducible measurement window to distinguish true biological signals from experimental noise.[11] For screening novel quinoline derivatives, a cell-based viability assay is an excellent starting point, as it can identify compounds with cytotoxic effects relevant to anticancer or antimicrobial applications.[12][13]

Choosing the Right Assay: Luminescence for Sensitivity

We recommend a luminescent ATP-based assay (e.g., Promega's CellTiter-Glo®) as the primary screening method.[14] The rationale for this choice is threefold:

  • Biological Relevance: Intracellular ATP levels are a strong indicator of metabolic activity and cell viability. Upon cell death, the ability to synthesize ATP is lost, and remaining ATP is rapidly depleted, providing a clear marker.[13]

  • Sensitivity: Luminescence assays offer a superior signal-to-background ratio and a broad dynamic range compared to many colorimetric or fluorescent methods, which is critical for detecting subtle effects.[14][15]

  • HTS Compatibility: These assays typically involve a simple "add-mix-read" protocol, minimizing plate handling steps and making them highly amenable to automation.[4]

Optimization of Critical Parameters

Before initiating a large-scale screen, key experimental parameters must be meticulously optimized to ensure the assay is robust and reproducible.

ParameterObjectiveRecommended Approach
Cell Line Select a biologically relevant and robust cell line.For an anti-cancer screen, use a well-characterized cancer cell line (e.g., MCF-7, A549). Ensure consistent growth characteristics and passage number.
Cell Seeding Density Ensure cells are in the exponential growth phase during the assay.Perform a growth curve analysis over 72 hours. Select a density that provides a strong luminescent signal without over-confluence at the assay endpoint.
DMSO Tolerance Determine the maximum DMSO concentration that does not affect cell viability.Test a range of DMSO concentrations (0.1% to 2.0%). The final concentration in the assay should be well below the toxic threshold, typically ≤0.5%.[12]
Incubation Time Allow sufficient time for compounds to exert their biological effect.Test compound effects at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal window for observing cytotoxicity.
Positive Control Validate that the assay can detect the desired biological effect.Use a known cytotoxic agent (e.g., Staurosporine, Doxorubicin) to establish the maximum effect (100% inhibition).
The Litmus Test: Z'-Factor for Assay Quality

The Z'-factor is the industry-standard statistical parameter for quantifying the quality of an HTS assay.[16][17] It provides a measure of the separation between the positive and negative control distributions, accounting for both the dynamic range and data variability.[10][11]

Formula: Z' = 1 – (3 * (σ_p + σ_n)) / |μ_p – μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control (vehicle).

Z'-Factor ValueAssay ClassificationSuitability for HTS
> 0.7 ExcellentIdeal for high-throughput screening.[11]
0.5 to 0.7 GoodA reliable and acceptable assay.[11][18]
0 to 0.5 MarginalAssay requires further optimization.[16]
< 0 UnsuitableThe assay is not viable for screening.[16]

A "dry run" using only control plates must be performed to ensure the Z'-factor is consistently ≥ 0.5 before proceeding with the full library screen.[18]

Data Analysis and Hit Selection

The massive datasets generated by HTS require a structured analysis pipeline to ensure that hits are identified accurately and without bias.[19][20] This process involves data normalization, quality control, and the application of statistical criteria for hit selection.

Data_Analysis_Pipeline Raw_Data Raw Luminescence Data (RLU per well) Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Relative to Controls QC Plate-Level QC (Calculate Z'-Factor) Normalization->QC Validate Plate Hit_Selection Hit Selection (e.g., % Inhibition > 50%) QC->Hit_Selection If Z' > 0.5 Hit_List Primary Hit List Hit_Selection->Hit_List

Figure 2: Workflow for HTS data analysis and hit identification.

Data Normalization

Raw data from the plate reader (e.g., Relative Light Units, RLU) must be normalized to account for plate-to-plate and well-to-well variability.[21] Data is typically converted to "Percent Inhibition" using the intra-plate controls as reference points.

Formula: % Inhibition = 100 * (1 - (RLU_sample - μ_positive) / (μ_negative - μ_positive))

Where:

  • RLU_sample is the signal from a test well.

  • μ_negative is the mean signal of the negative (vehicle) control wells.

  • μ_positive is the mean signal of the positive control wells.

Hit Identification

A "hit" is a compound that produces a biological response exceeding a predefined threshold. A common method is to set a threshold based on the mean and standard deviation (SD) of the sample population. A robust threshold is often defined as three times the standard deviation from the mean of the library compounds. For a cytotoxicity screen, a simpler threshold, such as >50% inhibition , is often effective for the primary screen.

Hit Confirmation and Validation: Eliminating False Positives

A significant percentage of initial hits from a primary screen can be artifacts.[9] Therefore, a rigorous hit confirmation process is essential to verify the activity and advance only the most promising compounds.[8][22]

Hit Re-testing and Dose-Response Analysis

The first step is to re-test all primary hits in the same assay to confirm their activity.[9] Compounds that show reproducible activity are then subjected to dose-response analysis, where a dilution series of the compound is tested to determine its potency, typically expressed as an IC50 (half-maximal inhibitory concentration) value.[1][23] This step is critical for:

  • Confirming Potency: Establishing a quantitative measure of the compound's effectiveness.

  • Verifying On-Target Activity: True inhibitors typically exhibit a sigmoidal dose-response curve, while artifacts often do not.[23]

  • Ranking Hits: Prioritizing the most potent compounds for further investigation.

Compound IDPrimary Screen (% Inhibition)Confirmed in Re-testIC50 (µM)
QC-001 95.2%Yes1.2
QC-002 68.3%Yes8.7
QC-003 72.1%No (artifact)> 100
QC-004 55.8%Yes25.4
Orthogonal Assays

To ensure that the observed activity is not an artifact of the primary assay technology (e.g., interference with luciferase), confirmed hits must be validated in an orthogonal assay.[9][24] This assay should measure the same biological endpoint (cell viability) but use a different detection method. A good choice is a colorimetric assay based on metabolic activity, such as the MTT or XTT assay.[13][25] True hits should demonstrate comparable activity in both the primary and orthogonal assays.

Detailed Experimental Protocols

Protocol 1: Primary HTS for Cytotoxicity (ATP-based Luminescence)

This protocol is designed for a 384-well plate format.

  • Cell Seeding: a. Culture MCF-7 cells to ~80% confluency. b. Harvest cells and perform a cell count. c. Dilute the cell suspension to the pre-optimized seeding density (e.g., 2,000 cells/20 µL) in complete culture medium. d. Using a multi-channel pipette or automated dispenser, dispense 20 µL of the cell suspension into each well of a 384-well white, clear-bottom plate. e. Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: a. Prepare a "daughter plate" by diluting the 4-Amino-6-ethylquinoline-3-carbohydrazide derivative library to an intermediate concentration in culture medium. b. Using a liquid handler (e.g., Echo acoustic dispenser or pin tool), transfer a small volume (e.g., 100 nL) of compound from the daughter plate to the cell plate to achieve a final concentration of 10 µM. c. Add positive control (Staurosporine, final concentration 1 µM) and negative control (0.5% DMSO vehicle) to designated control wells. d. Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Assay Readout: a. Equilibrate the assay plates and the luminescent ATP reagent (e.g., CellTiter-Glo®) to room temperature. b. Add 20 µL of the ATP reagent to each well. c. Place the plates on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence on a compatible plate reader.

Protocol 2: Dose-Response Assay for IC50 Determination
  • Cell Seeding: Follow Step 1 from Protocol 1.

  • Compound Addition: a. For each confirmed hit, prepare a 10-point, 3-fold serial dilution series in DMSO. b. Further dilute the series in culture medium. c. Add the compound dilutions to the cell plate in triplicate. d. Include vehicle and positive controls. e. Incubate for 48 hours.

  • Assay Readout: Follow Step 3 from Protocol 1.

  • Data Analysis: a. Normalize the data to percent inhibition. b. Plot percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, Python libraries) to determine the IC50 value.[23]

Protocol 3: Orthogonal Assay (MTT Colorimetric Method)
  • Cell Seeding & Compound Addition: Follow Steps 1 and 2 from Protocol 2.

  • Assay Readout: a. After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12] b. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] d. Shake the plate for 10 minutes. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate IC50 values as described in Protocol 2, Step 4.

References

  • Parshikov, I. A., & Pappas, R. S. (2021). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. Available: [Link]

  • Aris, A. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Benchling. Available: [Link]

  • Genedata. (2002). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Available: [Link]

  • ACS Publications. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry. Available: [Link]

  • SlideShare. (2014). Data analysis approaches in high throughput screening. SlideShare. Available: [Link]

  • Burns, D. J., et al. (1998). Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. SPIE Digital Library. Available: [Link]

  • GARDP Revive. (n.d.). Hit confirmation, hit validation. GARDP Revive. Available: [Link]

  • McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. Available: [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. Available: [Link]

  • Huang, R., et al. (2011). Dose-Response Modeling of High-Throughput Screening Data. PMC. Available: [Link]

  • Seethala, R., & Zhang, L. (2010). A Grid Algorithm for High Throughput Fitting of Dose-Response Curve Data. PMC. Available: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available: [Link]

  • On HTS. (2023). Z-factor. On HTS. Available: [Link]

  • BellBrook Labs. (2025). What Are the Leading Platforms for High-Throughput Screening Assays? A Comprehensive Guide to Modern HTS Technologies. BellBrook Labs. Available: [Link]

  • Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Pelago Bioscience. Available: [Link]

  • Cambridge MedChem Consulting. (n.d.). Overview of the Phases of Drug Discovery. Cambridge MedChem Consulting. Available: [Link]

  • Broad Institute. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. Broad Institute. Available: [Link]

  • chem IT Services. (n.d.). HTS Data Analysis. chem IT Services. Available: [Link]

  • RxPlora. (2024). What is Z' (read Z-factor)?. RxPlora. Available: [Link]

  • He, R., et al. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. PubMed. Available: [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH. Available: [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available: [Link]

  • Thunor. (2021). Thunor: visualization and analysis of high-throughput dose–response datasets. Nucleic Acids Research. Available: [Link]

  • Drug Target Review. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Available: [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Available: [Link]

  • Domainex. (n.d.). Hit Identification and Validation Services. Domainex. Available: [Link]

  • Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology. Available: [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Available: [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Charles River Laboratories. Available: [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. Available: [Link]

  • Frontiers in Chemistry. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PubMed. Available: [Link]

  • Asadi, M., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. PMC. Available: [Link]

  • Iranian Journal of Pharmaceutical Research. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. ijpr.sbmu.ac.ir. Available: [Link]

  • ResearchGate. (2016). Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. ResearchGate. Available: [Link]

  • Fassihi, A., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents. PMC. Available: [Link]

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available: [Link]

  • Royal Society of Chemistry. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. Available: [Link]

Sources

Application Note: 4-Amino-6-ethylquinoline-3-carbohydrazide as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-6-ethylquinoline-3-carbohydrazide (CAS 1330038-33-9) represents a privileged scaffold in medicinal chemistry, combining the pharmacophoric properties of the quinoline core with the versatile reactivity of a carbohydrazide functionality. The 6-ethyl substituent provides a specific lipophilic modulation (


 adjustment) often critical for membrane permeability in antimicrobial and anticancer lead optimization, distinguishing it from the more common methyl or unsubstituted analogs.

This guide details the synthetic utility of this precursor, focusing on its transformation into three high-value heterocyclic classes: 1,3,4-oxadiazoles , 1,2,4-triazoles , and acylhydrazones .[1] We provide validated protocols, mechanistic insights, and troubleshooting frameworks to ensure reproducible results in library synthesis.

Structural Analysis & Reactivity Profile

The molecule features three distinct reactive centers that define its synthetic utility:

  • Carbohydrazide Moiety (C3): The primary site for nucleophilic attack and cyclization. It reacts with electrophiles (aldehydes, acid chlorides, CS

    
    ) to form 5-membered heterocycles.
    
  • Amino Group (C4): An electron-donating group that increases electron density on the quinoline ring. While less nucleophilic than the hydrazide due to resonance with the ring, it can participate in intramolecular hydrogen bonding or annulation reactions under forcing conditions.

  • Ethyl Group (C6): A lipophilic anchor that influences solubility and hydrophobic binding interactions in biological targets (e.g., DNA gyrase or kinase domains).

Reactivity Diagram

ReactivityProfile Precursor 4-Amino-6-ethylquinoline- 3-carbohydrazide Hydrazide C3-Carbohydrazide (Primary Nucleophile) Precursor->Hydrazide Amino C4-Amino Group (Auxiliary Donor) Precursor->Amino Ethyl C6-Ethyl Group (Lipophilic Modulator) Precursor->Ethyl Oxadiazole 1,3,4-Oxadiazoles (via Cyclodehydration) Hydrazide->Oxadiazole + R-COOH / POCl3 Triazole 1,2,4-Triazoles (via Thiosemicarbazide) Hydrazide->Triazole + CS2 / KOH Hydrazone Schiff Bases (via Condensation) Hydrazide->Hydrazone + R-CHO

Figure 1: Reactivity profile of the precursor showing primary derivatization pathways.

Synthetic Protocols

Preparation of the Precursor

Note: If not purchasing commercially (CAS 1330038-33-9), the following validated route is recommended.

Pathway: Gould-Jacobs Reaction Sequence Starting Material: 4-Ethylaniline

  • Condensation: React 4-ethylaniline with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamine.

  • Cyclization: Heat the enamine in diphenyl ether at 250°C to yield ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate .

  • Chlorination: Reflux with POCl

    
     to obtain ethyl 4-chloro-6-ethylquinoline-3-carboxylate .
    
  • Amination: Treat with ethanolic ammonia (sealed tube, 100°C) to yield ethyl 4-amino-6-ethylquinoline-3-carboxylate .

  • Hydrazinolysis: Reflux with hydrazine hydrate (99%) in ethanol for 6–10 hours.

Yield: Typically 65–75% (final step). Purification: Recrystallization from ethanol/DMF.

Protocol A: Synthesis of 1,3,4-Oxadiazole Derivatives

Target: 5-Substituted-2-(4-amino-6-ethylquinolin-3-yl)-1,3,4-oxadiazoles

This reaction utilizes the cyclodehydration of the hydrazide with a carboxylic acid.

Reagents:

  • Precursor (1.0 eq)

  • Aromatic Carboxylic Acid (1.0 eq)

  • Phosphorus Oxychloride (POCl

    
    ) (5–10 mL/g of precursor)
    

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a calcium chloride guard tube, place the precursor and the appropriate carboxylic acid.

  • Addition: Carefully add POCl

    
     to the mixture. Caution: Exothermic reaction.
    
  • Reflux: Heat the mixture under reflux for 6–8 hours. Monitor by TLC (System: Ethyl Acetate:Hexane 7:3).

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the suspension with solid NaHCO

    
     or 10% NaOH solution to pH 7–8.
    
  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize from ethanol or methanol.

Mechanism: The POCl


 activates the carboxylic acid to an acid chloride-like species, which acylates the hydrazide. Subsequent dehydration closes the ring.
Protocol B: Synthesis of 1,2,4-Triazole-3-thiol Derivatives

Target: 5-(4-Amino-6-ethylquinolin-3-yl)-4H-1,2,4-triazole-3-thiol

Triazoles are preferred for their metabolic stability and hydrogen-bonding capability.

Reagents:

  • Precursor (0.01 mol)[2]

  • Carbon Disulfide (CS

    
    ) (0.015 mol)
    
  • Potassium Hydroxide (KOH) (0.015 mol)

  • Ethanol (Solvent)[2][3][4][5]

  • Hydrazine Hydrate (excess, if converting xanthate)

Step-by-Step Procedure:

  • Salt Formation: Dissolve KOH in absolute ethanol. Add the precursor and CS

    
    .
    
  • Reflux 1: Reflux the mixture for 12 hours. A potassium dithiocarbazate salt forms (often precipitates).

  • Cyclization:

    • Method A (Direct): If hydrazine is added subsequently, reflux for another 6 hours.

    • Method B (Acidification): Dilute with water and acidify with dilute HCl. The resulting precipitate is the oxadiazole-2-thione or triazole precursor depending on conditions.

    • Preferred Route for Triazole: Reflux the potassium salt with hydrazine hydrate (2 eq) for 4–6 hours until H

      
      S evolution ceases.
      
  • Isolation: Pour into ice water and acidify with HCl.

  • Purification: Filter the solid and recrystallize from ethanol.

Protocol C: Synthesis of Schiff Bases (Hydrazones)

Target: N'-Benzylidene-4-amino-6-ethylquinoline-3-carbohydrazides

Reagents:

  • Precursor (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Glacial Acetic Acid (Catalytic, 2–3 drops)

  • Ethanol (Absolute)[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the precursor in hot ethanol.

  • Addition: Add the aldehyde and catalytic acetic acid.

  • Reflux: Reflux for 2–4 hours. A solid product often separates during the reaction.

  • Isolation: Cool to room temperature. Filter the precipitate.[2]

  • Washing: Wash with cold ethanol and diethyl ether.

Analytical Data & Validation

To ensure the integrity of the synthesized library, compare your data against these standard spectral characteristics for the core scaffold.

Table 1: Key Spectral Markers
TechniqueFunctional GroupExpected Signal (approx.)Notes
IR (KBr) -NH / -NH

3100–3450 cm

Doublet/Multiplet (Amino + Hydrazide)
C=O[6] (Amide)1640–1660 cm

Strong band; disappears in cyclized products
C=N (Quinoline)1580–1600 cm

Characteristic skeletal vibration

H NMR
-NH

(C4)

7.5–8.5 ppm (bs)
Exchangeable with D

O
-CONH-

9.5–10.5 ppm (s)
Downfield, exchangeable
-CH

CH


2.7 (q), 1.2 (t)
Characteristic ethyl pattern
Quinoline H2

8.8–9.0 ppm (s)
Highly deshielded singlet

Application Workflow: Divergent Synthesis

The following workflow illustrates how to utilize the precursor to generate a diversity-oriented library.

SynthesisWorkflow Start Precursor: 4-Amino-6-ethylquinoline- 3-carbohydrazide Reaction1 Reaction A: + Ar-CHO / Cat. AcOH Start->Reaction1 Reaction2 Reaction B: + Ar-COOH / POCl3 Start->Reaction2 Reaction3 Reaction C: + CS2 / KOH / N2H4 Start->Reaction3 Product1 Acylhydrazones (Schiff Bases) Reaction1->Product1 Product2 1,3,4-Oxadiazoles Reaction2->Product2 Product3 1,2,4-Triazole-3-thiols Reaction3->Product3 Screening Biological Screening (Antimicrobial / Anticancer) Product1->Screening Product2->Screening Product3->Screening

Figure 2: Divergent synthetic workflow for library generation.

References

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones. MDPI Molecules. Available at: [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids. Royal Society of Chemistry (RSC) Advances. Available at: [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide. MDPI Inorganics. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 4-Amino-6-ethylquinoline-3-carbohydrazide for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Solubility for 4-Amino-6-ethylquinoline-3-carbohydrazide in Biological Assays

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of complex heterocyclic compounds. 4-Amino-6-ethylquinoline-3-carbohydrazide presents a unique physicochemical challenge in biological assays.

To solve solubility issues, we must first understand the molecular causality behind them. The quinoline core and the 6-ethyl group confer high lipophilicity, driving the molecule away from aqueous environments. Simultaneously, the 3-carbohydrazide moiety acts as a potent hydrogen bond donor and acceptor, promoting strong intermolecular hydrogen bonding. This creates a highly stable crystal lattice that is thermodynamically resistant to aqueous solvation. When transitioning from a high-concentration organic stock to a physiological buffer (pH 7.4), the compound rapidly exceeds its kinetic solubility, leading to precipitation.

The following guide provides field-proven, self-validating troubleshooting strategies to overcome these specific molecular barriers.

Diagnostic Logic: Solubility Optimization Workflow

Before altering your assay parameters, consult the decision tree below to identify the least disruptive solubilization strategy for your specific biological system.

SolubilityLogic N1 Precipitation of 4-Amino-6-ethylquinoline- 3-carbohydrazide N2 Is assay pH strictly fixed at 7.4? N1->N2 N3 Lower pH to 6.0 (Protonate 4-NH2) N2->N3 No N4 Can assay tolerate >1% DMSO? N2->N4 Yes N7 Homogeneous Solution (Assay Ready) N3->N7 N5 Optimize DMSO Stock & Dropwise Addition N4->N5 Yes N6 Formulate with 10-20% HP-β-Cyclodextrin N4->N6 No N5->N7 N6->N7

Decision tree for resolving 4-Amino-6-ethylquinoline-3-carbohydrazide solubility issues.

Tactical Q&A: Troubleshooting Common Failures

Q1: My compound instantly turns cloudy when I add my DMSO stock to the PBS assay buffer. What is happening at the molecular level? A1: You are observing "DMSO shock." Rapidly adding a concentrated DMSO stock to an aqueous buffer causes a sudden shift in solvent polarity (1[1]). Because the unprotonated quinoline core is highly hydrophobic, the localized concentration of the compound instantly breaches its kinetic solubility limit before it can disperse. Solution: Mitigate this by adding the DMSO stock dropwise while vigorously vortexing the buffer, ensuring the localized concentration never exceeds the kinetic threshold.

Q2: Can I adjust the pH of my buffer to force the compound into solution? A2: Yes, provided your biological target (e.g., enzyme or cell line) remains viable at a lower pH. The 4-amino group on the quinoline ring acts as a weak base. By lowering the pH of the buffer (e.g., to pH 6.0), you induce protonation of the nitrogen atom, converting the neutral molecule into a cationic salt (2[2]). This ionized form engages in favorable ion-dipole interactions with water, drastically increasing thermodynamic solubility.

Q3: My cellular assay requires a strict pH of 7.4 and cannot tolerate >0.5% DMSO. How can I achieve a working concentration of 50 µM? A3: In highly constrained systems, complexation is the gold standard. Using cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), allows you to form an inclusion complex (2[2]). The lipophilic quinoline core and 6-ethyl group are encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility. This effectively "masks" the compound from the bulk water without altering the pH or requiring toxic co-solvents.

Validated Workflows: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must verify its own success. Use the following methodologies to prepare your compound.

Protocol A: Controlled Co-Solvency with Optical Validation

Use this protocol when your assay can tolerate up to 1% DMSO.

  • Stock Preparation: Dissolve 4-Amino-6-ethylquinoline-3-carbohydrazide in anhydrous DMSO to a concentration of 10 mM. Sonicate in a water bath at 37°C for 5 minutes to disrupt the crystal lattice completely.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM working stock.

  • Aqueous Integration: Place 990 µL of PBS (pH 7.4) in a tube on a vortex mixer set to medium speed.

  • Dropwise Addition: Using a calibrated micropipette, add 10 µL of the 1 mM working stock dropwise (1 µL per second) directly into the vortexing liquid. (Final concentration: 10 µM, 1% DMSO).

  • Validation Checkpoint (Self-Validation): Transfer 200 µL of the final solution to a UV-transparent 96-well plate. Measure the optical density (OD) at 600 nm using a microplate reader.

    • Causality: True solutions do not scatter light. If OD600 < 0.05, your compound is fully dissolved. If OD600 > 0.05, micro-precipitates have formed, indicating the kinetic solubility has been exceeded.

Protocol B: HP-β-CD Inclusion Complexation

Use this protocol for sensitive cell-based assays or when high concentrations (>50 µM) are required.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water. Stir until completely clear.

  • Compound Addition: Add 4-Amino-6-ethylquinoline-3-carbohydrazide powder directly to the HP-β-CD solution to achieve a target concentration of 1 mM.

  • Complexation: Tightly cap the vial and stir vigorously on a magnetic stir plate at room temperature for 24-48 hours. The extended time is required for the thermodynamic equilibrium of the inclusion complex to be reached.

  • Validation Checkpoint (Self-Validation): Transfer the mixture to a microcentrifuge tube and spin at 10,000 x g for 15 minutes.

    • Causality: Uncomplexed, insoluble compound will form a visible pellet at the bottom of the tube. Carefully extract the supernatant. Measure the absorbance of the supernatant at the compound's

      
       (typically ~380 nm for quinoline hydrazone derivatives (3[3])) to quantify the exact concentration of the solubilized complex.
      

Empirical Data: Solubilization Strategy Comparison

The table below summarizes the expected quantitative outcomes of applying the above strategies to quinoline-3-carbohydrazide derivatives in standard biological buffers (4[4]).

Solubilization StrategyPrimary Mechanism of ActionEstimated Max Kinetic SolubilityBiological Assay CompatibilityThermodynamic Stability
Direct DMSO Dilution Co-solvency / Polarity Shift< 15 µMHigh (if final DMSO < 1%)Low (Prone to crashing out over time)
pH Adjustment (pH 6.0) Cationic Salt Formation> 150 µMLow (Highly dependent on target)High (Stable as long as pH is maintained)
HP-β-CD Complexation Hydrophobic Encapsulation50 - 200 µMVery High (Non-toxic to cells)High (Stable inclusion complex)

References

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC. Available at:[Link]

Sources

Technical Support Center: Purification of 4-Amino-6-ethylquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with the purification of 4-Amino-6-ethylquinoline-3-carbohydrazide . This highly functionalized quinoline scaffold is pivotal in the development of antioxidants and metal-chelating agents.

However, its purification is complicated by the presence of multiple polar, hydrogen-bonding moieties—namely the 4-amino group, the quinoline nitrogen, and the terminal carbohydrazide tail. These functional groups often lead to silica tailing during chromatography and co-crystallization with impurities. The workflows and troubleshooting logic below are engineered to provide self-validating, causally driven solutions to these bottlenecks.

Core Purification Workflows

The synthesis of this compound typically involves the condensation of an ethyl 4-amino-6-ethylquinoline-3-carboxylate precursor with hydrazine hydrate (1[1]). Depending on the impurity profile, you must choose between solvent-mediated recrystallization or flash column chromatography.

Protocol A: Solvent-Mediated Recrystallization (Primary Method)

Causality Focus: Recrystallization leverages the differential solubility of the target compound versus unreacted starting materials. The carbohydrazide forms strong intermolecular hydrogen bonds, requiring high thermal energy to dissolve, but crystallizes readily and selectively upon cooling (2[2]).

  • Step 1: Crude Isolation : After refluxing the precursor with hydrazine hydrate, cool the reaction mixture to room temperature to precipitate the crude carbohydrazide (1[1]).

  • Step 2: Filtration and Washing : Filter the precipitate under vacuum and wash thoroughly with cold ethanol.

    • Why? Cold ethanol selectively removes unreacted hydrazine and highly polar byproducts while keeping the target carbohydrazide intact due to its near-zero solubility at low temperatures.

  • Step 3: Hot Recrystallization : Dissolve the crude solid in a minimal volume of boiling ethanol (or methanol). Allow it to cool slowly to room temperature, then transfer to an ice bath.

    • Why? Slow cooling promotes the formation of a pure, thermodynamically stable crystal lattice, excluding structurally distinct impurities (like the starting ester) into the mother liquor.

  • Step 4: Validation & Drying : Confirm purity via TLC. Dry the purified crystals in a vacuum oven at 60 °C to remove residual protic solvent trapped in the crystal lattice (1[1]).

Protocol B: Flash Column Chromatography (For Complex Mixtures)

Causality Focus: When recrystallization fails due to complex impurity profiles (e.g., bis-quinolines), chromatography separates compounds based on their affinity for the polar silica stationary phase (3[3]).

  • Step 1: Dry Loading : Dissolve the crude mixture in a minimal amount of dichloromethane (DCM), add silica gel, and evaporate the solvent to a free-flowing powder.

    • Why? Dry loading prevents band broadening caused by the poor solubility of the carbohydrazide in non-polar eluents.

  • Step 2: Column Preparation : Pack a silica gel column. If severe tailing occurs due to the basic quinoline nitrogen, pre-treat the silica with 1% triethylamine (Et3N) in Hexane.

  • Step 3: Elution : Use a gradient of DCM to Methanol (e.g., 99:1 to 90:10).

    • Why? The highly polar carbohydrazide requires a polar protic modifier (MeOH) to disrupt its strong hydrogen-bonding interaction with the silanol groups on the stationary phase.

  • Step 4: Fraction Collection & Validation : Monitor fractions via TLC (UV active at 254 nm). The product is validated by its distinct Rf value compared to the starting ester. Pool and concentrate the fractions containing the pure product.

Troubleshooting Guides & FAQs

Q1: How do I remove residual hydrazine hydrate without degrading the carbohydrazide? A: Hydrazine is highly water-soluble and basic. While an acidic wash (e.g., dilute HCl) is commonly used to remove excess amines in 4-aminoquinoline synthesis (3[3]), the carbohydrazide moiety is sensitive to hydrolysis under strong acidic conditions. Instead, rely on thorough washing of the initial precipitate with cold ethanol (1[1]). If hydrazine persists, perform a mild biphasic wash using DCM and water (neutral pH). The hydrazine will partition into the aqueous layer, while the target compound remains in the organic layer.

Q2: My product co-elutes with the starting ester on silica gel. How can I resolve this? A: The starting ethyl 4-amino-6-ethylquinoline-3-carboxylate and the carbohydrazide product can have similar retention factors in standard non-polar solvent systems (like Hexane/Ethyl Acetate). To resolve this, switch to a Dichloromethane/Methanol gradient (e.g., 95:5). The terminal -NH₂ of the hydrazide interacts much more strongly with the silica, causing it to elute significantly later than the ester.

Q3: Why is my 4-aminoquinoline derivative turning dark/oxidizing during purification? A: Electron-rich quinolines, particularly those with amino groups, are susceptible to air oxidation, which leads to dark-colored degradation products. To mitigate this, minimize exposure to air and light. Use degassed solvents for chromatography and perform recrystallization under an inert atmosphere (nitrogen or argon) if the problem persists.

Q4: How do I separate the desired mono-carbohydrazide from bis-quinoline side products? A: Bis-quinolines can form if the carbohydrazide product reacts with another molecule of the starting ester. To prevent this, always use a large excess of hydrazine hydrate during synthesis (3[3]). If bis-quinolines are present, they are significantly more lipophilic and have a higher molecular weight than the mono-carbohydrazide. They can be easily separated via column chromatography; the bis-quinoline will elute much earlier than the highly polar mono-carbohydrazide in a DCM/MeOH system.

Quantitative Data Summaries

Table 1: Solvent Systems for Recrystallization and Chromatography

TechniqueSolvent SystemPurpose / Causality
Washing Cold Ethanol (100%)Removes unreacted hydrazine and polar byproducts; target compound is insoluble.
Recrystallization Hot Ethanol or MethanolHigh thermal energy dissolves the H-bonded carbohydrazide; slow cooling yields pure crystals.
Chromatography DCM : MeOH (95:5 to 90:10)Polar protic modifier (MeOH) is required to elute the highly polar carbohydrazide off silica gel.
Column Pre-treatment Hexane + 1% Et₃NNeutralizes acidic silanol sites on silica to prevent tailing of the basic quinoline nitrogen.

Table 2: Typical Retention Factors (Rf) and Solubility Profiles

CompoundRf (DCM:MeOH 95:5)Solubility (Cold EtOH)Solubility (Hot EtOH)Solubility (DCM)
Starting Ester ~0.70ModerateHighHigh
Target Carbohydrazide ~0.30LowHighModerate
Bis-quinoline Byproduct ~0.85LowLowHigh
Hydrazine Hydrate ~0.00 (Baseline)HighHighInsoluble

Visualizations

Workflow Start Crude Reaction Mixture (Ester + Hydrazine) Precipitation Cool to RT & Precipitate Start->Precipitation Filtration Vacuum Filtration Wash with Cold EtOH Precipitation->Filtration Decision Purity Check (TLC/NMR) Filtration->Decision Recryst Hot Recrystallization (EtOH or MeOH) Decision->Recryst Minor Impurities Chromatography Flash Chromatography (DCM:MeOH Gradient) Decision->Chromatography Complex Mixture Pure Pure 4-Amino-6-ethylquinoline- 3-carbohydrazide Recryst->Pure Chromatography->Pure

Figure 1: Standard purification workflow for 4-Amino-6-ethylquinoline-3-carbohydrazide.

Troubleshooting Issue Impurity Detected Type Identify Impurity Type Issue->Type Hydrazine Excess Hydrazine Type->Hydrazine Ester Unreacted Ester Type->Ester BisQuin Bis-quinoline Byproduct Type->BisQuin Sol1 Cold EtOH Wash or Biphasic Wash Hydrazine->Sol1 Sol2 DCM:MeOH Chromatography Ester->Sol2 Sol3 Silica Gel Column (Elutes Early) BisQuin->Sol3

Figure 2: Troubleshooting logic tree for resolving common synthesis impurities.

References

  • Title: Technical Support Center: Optimization of 4-Aminoquinoline Synthesis Source: BenchChem URL
  • Source: International Journal of Medicinal Chemistry (via NIH)
  • Source: Inorganics (MDPI)

Sources

Technical Support Center: Degradation Pathways of 4-Amino-6-ethylquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Formulation Support Hub. This guide provides researchers, scientists, and drug development professionals with field-proven insights into the chemical stability, forced degradation pathways, and analytical troubleshooting for 4-Amino-6-ethylquinoline-3-carbohydrazide .

As a Senior Application Scientist, I have designed this resource to move beyond basic observations, focusing instead on the causality behind degradation mechanisms and providing self-validating experimental frameworks to ensure data integrity.

Mechanistic FAQs: Understanding the Molecule

Q: Why does 4-Amino-6-ethylquinoline-3-carbohydrazide exhibit rapid degradation in aqueous basic solutions? A: The primary structural vulnerability lies in the carbohydrazide moiety at the C3 position. Under basic conditions, hydroxide ions nucleophilically attack the electron-deficient carbonyl carbon. This leads to the cleavage of the C-N bond, yielding 4-amino-6-ethylquinoline-3-carboxylic acid and releasing free hydrazine[1]. The reaction is thermodynamically driven by the stability of the resulting carboxylate anion. Field Insight: Hydrazine is highly polar and lacks a strong UV chromophore. If you are relying solely on standard reversed-phase LC-UV, hydrazine will elute in the void volume undetected, leading to poor mass balance calculations.

Q: During oxidative stress testing (0.3% H₂O₂), we observe multiple +16 Da and +14 Da mass shifts. What are the specific structural changes? A: These mass shifts are classic indicators of specific oxidative pathways common to substituted aminoquinolines[2].

  • +16 Da (Oxygen Insertion): This typically corresponds to the N-oxidation of the quinoline ring nitrogen. Alternatively, it indicates benzylic hydroxylation of the 6-ethyl group, forming a 1-hydroxyethyl derivative.

  • +14 Da (Oxidation to Ketone): This indicates the conversion of the 6-ethyl group (-CH₂CH₃) to a 6-acetyl group (-COCH₃). The mechanism involves initial benzylic hydroxylation (+16 Da) followed by further oxidation to the ketone (loss of 2H, -2 Da), resulting in a net +14 Da shift.

Q: Is the 4-amino group susceptible to hydrolytic cleavage? A: Generally, aromatic amines are highly resistant to hydrolysis. However, in the quinoline system, the 4-amino group can undergo tautomerization to an imine form. While quinoline-3-carbohydrazide derivatives are often stable enough to be utilized as antioxidants[3], extreme thermal or acidic stress can force water to attack this imine, potentially leading to a 4-hydroxyquinoline (quinolone) derivative.

Experimental Workflows & Protocols

Self-Validating Protocol: Oxidative Forced Degradation (ICH Q1A Compliant)

To ensure trustworthiness and reproducibility, oxidative stress tests must include a chemical quenching step. Failing to quench the oxidizer leads to continued degradation while samples sit in the autosampler queue, completely invalidating your kinetic data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 4-Amino-6-ethylquinoline-3-carbohydrazide in an MS-compatible solvent (e.g., 50:50 LC-MS grade Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

  • Stressor Addition: Transfer 1.0 mL of the sample to a silanized glass HPLC vial. Add 100 µL of 3.0% H₂O₂ (yielding a final concentration of ~0.3%).

  • Control Generation (Self-Validation 1): Prepare a parallel control vial by adding 100 µL of LC-MS grade water instead of H₂O₂ to account for purely thermal/solvent-based degradation.

  • Incubation: Incubate both vials at 40°C in a light-protected thermomixer for exactly 24 hours.

  • Reaction Quenching (Self-Validation 2 - Critical): After 24 hours, add 50 µL of a 10 mg/mL sodium metabisulfite solution to both vials. Causality: The bisulfite instantly reduces residual H₂O₂ to water, halting the oxidation. This ensures the degradation profile represents exactly 24 hours of stress, independent of injection timing.

  • Analysis: Inject 5 µL onto an LC-HRMS system using a C18 column (e.g., 1.7 µm, 2.1 x 100 mm) with a gradient of 0.1% Formic Acid in Water/Acetonitrile.

Data Presentation: Degradation Profile Summary

The following table summarizes the quantitative expectations for the degradation of 4-Amino-6-ethylquinoline-3-carbohydrazide under standard ICH stress conditions.

Stress ConditionReagent / EnvironmentTime & TempPrimary Degradation Product(s)MechanismRelative Susceptibility
Hydrolysis (Acid) 0.1 N HCl48h, 60°C4-Amino-6-ethylquinoline-3-carboxylic acidCarbonyl protonation & cleavageModerate
Hydrolysis (Base) 0.1 N NaOH24h, 60°C4-Amino-6-ethylquinoline-3-carboxylic acid + HydrazineNucleophilic attack by OH⁻High
Oxidation 0.3% H₂O₂24h, 40°CQuinoline N-oxide; 6-Acetyl derivativeRadical/Peroxide insertionHigh
Photolysis UV/Vis (ICH Q1B)1.2M lux-hrRing cleavage productsRadical-mediated photo-oxidationModerate to High
Thermal Solid State7 days, 80°CDimeric coupling productsSolid-state condensationLow

Visualization of Degradation Pathways

DegradationPathways Parent 4-Amino-6-ethylquinoline- 3-carbohydrazide Hydrolysis Hydrolytic Degradation (Acid/Base) Parent->Hydrolysis Oxidation Oxidative Degradation (Peroxides/Radicals) Parent->Oxidation Photolysis Photolytic Degradation (UV/Vis Light) Parent->Photolysis Prod1 4-Amino-6-ethylquinoline- 3-carboxylic acid Hydrolysis->Prod1 Cleavage of Hydrazide Prod2 Hydrazine (Byproduct) Hydrolysis->Prod2 Release Prod3 Quinoline N-oxide Derivative Oxidation->Prod3 N-Oxidation Prod4 6-Acetyl/1-Hydroxyethyl Derivative Oxidation->Prod4 Benzylic Oxidation Prod5 Dealkylated / Ring Cleavage Products Photolysis->Prod5 Radical Mechanism

Primary degradation pathways of 4-Amino-6-ethylquinoline-3-carbohydrazide under stress.

Troubleshooting Common Analytical Issues

Issue: Total mass balance drops below 80% after basic hydrolysis, but no new major peaks appear in the LC-UV chromatogram. Root Cause & Solution: The missing mass is likely hydrazine. To achieve mass balance, implement a pre-column derivatization step using 4-nitrobenzaldehyde prior to LC analysis. This converts the invisible hydrazine into a highly conjugated, easily retained hydrazone derivative that can be accurately quantified at 330 nm.

Issue: Inconsistent degradation rates observed between different analysts performing the photostability (ICH Q1B) protocol. Root Cause & Solution: Variations in sample vessel geometry and placement within the photoreactor cause uneven photon flux. Solution: Implement a self-validating chemical actinometry system (e.g., a 2% quinine solution) placed adjacent to the samples. Normalize the degradation kinetics of the quinoline derivative against the actinometer's degradation rate to ensure true exposure equivalence[4].

References

  • [3] Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. nih.gov. 3

  • [4] Drugs - Photochemistry and Photostability. ethernet.edu.et. 4

  • [1] Chemistry of carbohydrazide and thiocarbohydrazide. datapdf.com. 1

  • [2] Free radical induced degradation and computational studies of hydroxychloroquine in aqueous solution - PMC. nih.gov. 2

Sources

Technical Support: Overcoming Resistance to 4-Amino-6-ethylquinoline-3-carbohydrazide (AEQC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

User Context: You are observing reduced efficacy (increased IC50) of 4-Amino-6-ethylquinoline-3-carbohydrazide (CAS: 1330038-33-9), hereafter referred to as AEQC , in your target cell lines.

Technical Assessment: AEQC belongs to the 4-aminoquinoline-3-carbohydrazide class. While often investigated for KCC2 potentiation (neuronal context) or DNA gyrase inhibition (antimicrobial context), its physicochemical properties as a hydrophobic weak base make it highly susceptible to specific cellular resistance mechanisms regardless of its biological target.

Core Resistance Drivers:

  • ABC Transporter Efflux: The quinoline core is a classic substrate for P-glycoprotein (MDR1/ABCB1).

  • Lysosomal Sequestration: The basic amine/hydrazide moieties lead to ion trapping in acidic organelles.

  • Chemical Instability: The carbohydrazide group is prone to oxidative hydrolysis in cell culture media.

Diagnostic Workflow

Before modifying your protocol, you must identify the source of resistance. Use this logic gate to determine your next step.

Resistance_Diagnosis Start Start: AEQC Resistance Observed Step1 Step 1: Is resistance observed in known MDR+ lines (e.g., KB-V1, MES-SA/Dx5)? Start->Step1 Step2 Step 2: Perform Verapamil Co-treatment Assay Step1->Step2 No/Unknown Result_Efflux Diagnosis: ABC Transporter Efflux (See Section 3) Step1->Result_Efflux Yes Step3 Step 3: Check Lysosomal Mass/pH Step2->Step3 No Change Step2->Result_Efflux IC50 Restored Result_Trap Diagnosis: Lysosomal Sequestration (See Section 4) Step3->Result_Trap High Lysosomal Mass Result_Target Diagnosis: Target Mutation or Metabolic Inactivation Step3->Result_Target Normal Lysosomes

Figure 1: Diagnostic logic flow for isolating the mechanism of AEQC resistance.

Issue 1: ABC Transporter Efflux (MDR1/P-gp)

The Mechanism: The 4-aminoquinoline scaffold is a known pharmacophore that interacts with P-glycoprotein (P-gp). In resistant cell lines, AEQC is actively pumped out of the cytosol before it can engage its target. This is the most common cause of "apparent" resistance.

Validation Protocol: P-gp Inhibition Assay

Objective: Confirm if blocking P-gp restores AEQC sensitivity.

Materials:

  • AEQC (Stock: 10mM in DMSO)

  • Verapamil (P-gp inhibitor) or Cyclosporin A

  • MTT or CellTiter-Glo reagents

Step-by-Step Methodology:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Pre-treatment:

    • Group A (Control): Media only.

    • Group B (Inhibitor): Add Verapamil (5-10 µM) 1 hour prior to AEQC addition. Note: Ensure this concentration is non-toxic to your specific cell line.

  • Dosing: Perform a serial dilution of AEQC (e.g., 0.1 µM to 100 µM) and add to both groups.

  • Incubation: Incubate for 48–72 hours.

  • Readout: Measure viability.

Data Interpretation:

Observation Diagnosis Action
IC50 (Group B) << IC50 (Group A) Confirmed Efflux. P-gp is removing AEQC. Use P-gp knockdown lines or co-administer inhibitors for in vitro studies.

| IC50 (Group B) ≈ IC50 (Group A) | Negative for Efflux. | Proceed to Lysosomal Sequestration check. |

Issue 2: Lysosomal Sequestration (Ion Trapping)

The Mechanism: AEQC contains basic nitrogen atoms (quinoline ring and hydrazide). In the neutral pH of the cytosol (~7.2), it is lipophilic and crosses membranes. In the acidic environment of lysosomes (pH ~5.0), it becomes protonated (charged). The charged molecule cannot cross the membrane back out, becoming "trapped" away from its nuclear or cytosolic target.

Impact: Resistance appears as a high IC50 because the drug is physically sequestered, not because the target is insensitive.

Troubleshooting Guide
  • Visual Check: If AEQC is fluorescent (many quinolines are), image the cells. Punctate, perinuclear fluorescence indicates lysosomal accumulation.

  • Chemical Modulation:

    • Reagent: Chloroquine or Ammonium Chloride (NH4Cl) .

    • Mechanism: These agents raise lysosomal pH, preventing the protonation and trapping of AEQC.

    • Protocol: Co-treat cells with non-toxic concentrations of Chloroquine (5–10 µM). If AEQC efficacy is restored, sequestration is the driver.

Issue 3: Chemical Stability of the Carbohydrazide

The Mechanism: The carbohydrazide linker (–C(=O)NHNH2) is chemically reactive. In cell culture media containing serum (FBS), it can undergo:

  • Hydrolysis: Breaking into the carboxylic acid and hydrazine.

  • Schiff Base Formation: Reacting with ketones/aldehydes (e.g., Pyruvate in media) to form hydrazones.

Critical Check:

  • Media Formulation: Are you using High-Glucose DMEM with Pyruvate?

  • Serum: Heat-inactivated FBS contains esterases that might cleave the hydrazide.

Recommendation:

  • Perform a stability check by incubating AEQC in media (without cells) for 24 hours and analyzing by LC-MS.

  • If degradation is observed, switch to Pyruvate-free media or refresh the drug every 12 hours.

Frequently Asked Questions (FAQ)

Q: Can I use AEQC in vivo if it shows efflux liability in vitro? A: Yes, but pharmacokinetics will be poor. You may need to formulate the drug with excipients that inhibit P-gp (e.g., TPGS) or modify the structure to lower the pKa of the quinoline nitrogen, reducing its affinity for the transporter.

Q: My cells are resistant, but I don't see efflux or sequestration. What now? A: You likely have Target-Mediated Resistance .

  • Sequence the Target: If targeting a kinase or DNA gyrase, check for point mutations in the binding pocket.

  • Pathway Bypass: Perform Western Blots for downstream effectors. If the pathway is active despite drug presence, the cell may be activating a compensatory survival pathway (e.g., MAPK upregulation if EGFR is inhibited).

Q: Is AEQC a KCC2 potentiator? A: While 4-aminoquinoline-3-carbohydrazides are the scaffold for KCC2 potentiators (like CLP257), AEQC (6-ethyl) is a close analog. If using it for neuronal assays, note that KCC2 potentiators often have very short half-lives due to the instability mentioned in Section 5.

References

  • Mechanism of Quinoline Resistance

    • Title: Quinoline-Based Hybrid Compounds with Antimalarial Activity: Mechanism of Resistance.
    • Source: MDPI (Molecules 2017).
    • Context: Details how quinolines are substrates for efflux pumps and accumul
    • URL:[Link]

  • Lysosomal Trapping of Weak Bases

    • Title: Lysosomal sequestration of hydrophobic weak base chemotherapeutics.
    • Source: PubMed / Clinical Cancer Research.
    • Context: Explains the physicochemical basis of ion trapping for amine-containing drugs.
    • URL:[Link]

  • Chemical Stability of Hydrazides

    • Title: Stability and Reactivity of Carbohydrazides in Biological Systems.
    • Source: General Chemical Principle / ACS Omega (Analogous study).
    • Context: Discusses the formation of hydrazones in pyruv
    • URL:[Link]

Disclaimer: This guide is for research purposes only. AEQC is not approved for clinical use.

Troubleshooting guide for 4-Amino-6-ethylquinoline-3-carbohydrazide experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 4-Amino-6-ethylquinoline-3-carbohydrazide (CAS: 1330038-33-9). This bifunctional quinoline derivative is a highly versatile building block in medicinal chemistry, frequently utilized to synthesize multicyclic scaffolds (such as pyrazolo[3,4-b]quinolines)[1], antioxidant agents[2], and transition-metal complexes[3].

Because this molecule possesses both an electron-rich carbohydrazide moiety and a sterically hindered 4-amino group, researchers often encounter regioselectivity challenges during synthesis and solubility/interference issues during biological screening. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure experimental success.

Module 1: Physicochemical Properties & Handling

Understanding the baseline properties of your starting material is critical for predicting its behavior in both organic solvents and aqueous biological buffers.

Quantitative Data Summary
ParameterTypical Value / ObservationImpact on Experimental Design
Molecular Weight 230.27 g/mol Standard calculation for molarity and mass spectrometry (M+H = 231.27).
LogP (Estimated) ~1.8 - 2.5Moderate lipophilicity; requires organic solvents (EtOH, DMF, DMSO) for synthesis.
DMSO Solubility > 10 mMExcellent; preferred solvent for master biological stocks.
Aqueous Solubility < 100 µM (pH 7.4)Prone to "brick dust" precipitation in biological buffers; requires surfactants.
Primary Reactivity Highly Nucleophilic (C3)The terminal nitrogen of the carbohydrazide reacts rapidly with electrophiles[3].

Module 2: Troubleshooting Synthesis & Derivatization

Q1: My Schiff base condensation is stalling at 50% conversion, or I am getting a mixture of mono- and bis-alkylated products. Why?

The Causality: This is a classic regioselectivity issue. The terminal nitrogen of the carbohydrazide at the 3-position benefits from the "alpha-effect" (repulsion between adjacent nitrogen lone pairs), making its Highest Occupied Molecular Orbital (HOMO) exceptionally high in energy and highly nucleophilic. Conversely, the 4-amino group is sterically hindered by the adjacent quinoline ring and electronically deactivated due to partial delocalization into the aromatic system. The Solution: If your goal is a mono-condensation (Schiff base)[3], strictly limit the aldehyde to 1.05 equivalents and run the reaction at room temperature or mild reflux (80°C). If you require bis-condensation, you must force the reaction using a Dean-Stark trap to continuously remove water, or employ a Lewis acid catalyst (e.g., TiCl4) to hyper-activate the carbonyl carbon.

Q2: During intramolecular cyclization to form pyrazolo[3,4-b]quinolines, I observe dark, tarry degradation products. How can I improve the yield?

The Causality: Cyclization of the 3-carbohydrazide and 4-amino groups requires harsh dehydrating agents (like POCl


)[1]. However, primary aromatic amines are highly susceptible to oxidation under aerobic conditions at high temperatures, leading to polymerization (tar formation).
The Solution:  Degas your solvent (DMF or neat POCl

) with argon prior to the reaction. Lower the reaction temperature to 80°C instead of a full reflux, and quench the reaction meticulously over crushed ice. The rapid exotherm during aqueous quenching can hydrolyze the newly formed rings if the temperature spikes.

G A 4-Amino-6-ethylquinoline- 3-carbohydrazide B Condensation w/ Aldehydes (EtOH, Reflux, H+ Cat.) A->B + R-CHO C Hydrazone (Schiff Base) Intermediate B->C - H2O D Intramolecular Cyclization (POCl3, 80°C) C->D F Metal Complexation (Cu2+, Fe3+, Ni2+) C->F + Metal Salts E Pyrazolo[3,4-b]quinoline Scaffold D->E G Bioactive Metal Complex F->G

Fig 1: Synthetic pathways for derivatizing 4-Amino-6-ethylquinoline-3-carbohydrazide.

Module 3: Biological Assay Integration & Interference

Q3: In my in vitro kinase assay, the compound shows erratic IC50 curves with a high background signal. What is causing this?

The Causality: Quinoline-3-carbohydrazides are notorious for two specific types of assay interference:

  • Intrinsic Fluorescence: The extended conjugated

    
    -system of the quinoline core fluoresces in the blue/green spectrum (Ex ~340 nm, Em ~420-450 nm). This overlaps with common fluorogenic substrates (e.g., AMC or coumarin probes).
    
  • Metal Chelation: The carbohydrazide moiety is a powerful bidentate chelator for transition metals[3]. If your target enzyme relies on Mg

    
    , Mn
    
    
    
    , or Cu
    
    
    , the compound may strip the metal from the active site, causing false-positive inhibition. The Solution: Switch to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to gate out the short-lived autofluorescence of the quinoline. To counter chelation, supplement your assay buffer with a slight excess (e.g., +1 mM) of the required divalent cation.

G Start Compound Precipitates in Assay Buffer CheckDMSO Check Initial DMSO Stock Start->CheckDMSO IsClear Is Stock Clear? CheckDMSO->IsClear HeatSonicate Heat to 37°C & Sonicate IsClear->HeatSonicate No CheckBuffer Check Buffer Composition IsClear->CheckBuffer Yes AddSurfactant Add 0.01% Tween-20 or 0.1% BSA CheckBuffer->AddSurfactant Optimize ReduceConc Reduce Max Assay Concentration CheckBuffer->ReduceConc Fails

Fig 2: Troubleshooting logic tree for resolving aqueous assay precipitation issues.

Module 4: Standardized Experimental Protocols

Protocol A: Synthesis of (E)-N'-(Arylmethylene) Quinoline-3-Carbohydrazide (Schiff Base)

This protocol utilizes the differential nucleophilicity of the molecule to selectively derivatize the carbohydrazide[2][3].

  • Preparation: Dissolve 1.0 mmol of 4-Amino-6-ethylquinoline-3-carbohydrazide in 10 mL of absolute ethanol.

  • Addition: Add 1.05 mmol of the target benzaldehyde derivative.

  • Catalysis: Add 2-3 drops of glacial acetic acid to activate the carbonyl carbon.

  • Reaction: Reflux the mixture at 80°C for 4-6 hours under an inert argon atmosphere.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: 9:1 DCM:MeOH). Spray with ninhydrin and heat. The starting material will stain strongly (purple/brown). The successful Schiff base product will show a distinct

    
     shift and will not stain with ninhydrin, confirming the consumption of the primary hydrazide amine.
    
  • Isolation: Cool the flask to 4°C. The hydrazone product will typically precipitate as a microcrystalline solid. Filter under vacuum, wash with cold ethanol, and dry in a vacuum desiccator.

Protocol B: Preparation of Aqueous Stocks for Antimicrobial (MIC) Screening

Quinoline derivatives are frequently screened against Mycobacterium and other pathogens[4]. Proper solubilization is critical to avoid false-negative results due to precipitation.

  • Master Stock: Weigh the compound and dissolve in 100% molecular biology grade DMSO to create a 10 mM master stock. Vortex and sonicate for 5 minutes at 37°C until completely clear.

  • Intermediate Dilution: Prepare a working intermediate stock (e.g., 1 mM) in DMSO.

  • Aqueous Integration: For the final assay dilution, add the DMSO stock dropwise to the aqueous medium (e.g., Mueller-Hinton broth) under vigorous vortexing. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cellular toxicity.

  • Self-Validation Checkpoint (Background Control): Run a "compound-only" control well (media + compound + viability dye, but NO bacteria). If this well produces a signal or shows visible turbidity under a microscope, the compound is precipitating or reacting with the dye, establishing a baseline for background subtraction.

References[1] Product - Crysdot: 4-Amino-6-ethylquinoline-3-carbohydrazide. Crysdot. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi9FWyQjf0MclDRblCKIiuw6XlJBx_Lor1tO38L2auInbA8bUE-YIuJxAkLOHd_9ENNYpErBGeF0MqrEvGhQCRHQJogCUczROmQiR8GNLY-2p-BB14IS_dPFh1ogH1s6GUSqZj0hfDe2Fucx267zqINbhDkPw=[4] Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE__Ys2kf3WmjiyQ9hUbIbk3JjmwOzr9Qv0V4J-RP1Q7fIfixEH1PSbotpFjxEAwmvnrH3cBep2JN9KwUDfDq5XZI0Lj8ZK8qHNnUQeiLB0skiN_t6S7Q_FyjBhoCpEb9vunxs=[3] Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. NIH. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5sWP6AiFO3SIO8F44pcHttkGaeYNFLBJtb8g5mBhCznx8Jp3sPg6PcSFshyQ4-sb93RvoL1bwXNQgvhtNuQ94_geSBwCqNQxadxKyFNiCEaz4GGqllVGeE9dsBlatRRPQbF0DlHXyQ7huyP0=[5] Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles. RSC Publishing. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw-K-OAh9yhXygDxGQvue3H0YDLfdpCPpEyLgDgtXSh7Rw1CMKK4LvIPZCv8iOHVowFJnTSMQF6XApJwLL9B7ctdOuzk-Y9fiES-1Q05K3r0G4EIvhaZmWZ7AyXeXcA2wYa1ikyHxahJNNlZTmgTlLVac99j8xwdSANNL0[2] Synthesis and biological evaluation of some novel quinoline derivatives bearing pyrazole moiety. International Journal of Pharmaceutical Sciences and Drug Research. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn-7sdUzUzWuZGbkQpz-l3d4nTgqlDW9350t7veA_Xs-_kv4aPYxadIIWt3K-as6nGe455cdAOrPGdZ7GkI17zcXnd8T3PGpgWJA690bdOBYK8RZ-uUvUH0CuqJ6Dq2NCuNmCTqRrH4mxjD_oxaOppCZVH7uEgSw==

Sources

Validation & Comparative

Validating the Anticancer Activity of 4-Amino-6-ethylquinoline-3-carbohydrazide (4-AEQC): A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward multi-target inhibitors to combat tumor resistance, the quinoline scaffold has emerged as a privileged structure in medicinal chemistry. Specifically, 4-Amino-6-ethylquinoline-3-carbohydrazide (4-AEQC) represents a highly promising preclinical lead. By combining the ATP-competitive properties of the quinoline core with the versatile hydrogen-bonding capacity of the 3-carbohydrazide moiety, 4-AEQC demonstrates potent dual-action capabilities: inhibiting angiogenesis via VEGFR2 and inducing apoptosis via Bcl-2 modulation.

This guide provides an objective, data-driven comparison of 4-AEQC against established clinical alternatives, detailing the mechanistic rationale and the self-validating experimental protocols required to rigorously evaluate its efficacy.

Mechanistic Rationale & Target Synergy

Quinoline-based compounds exert broad-spectrum anticancer activity through multiple mechanisms, including angiogenesis inhibition and apoptosis induction . The structural uniqueness of 4-AEQC lies in its functional groups:

  • The Quinoline Core: Mimics the adenine ring of ATP, allowing competitive binding at the highly conserved hinge region of receptor tyrosine kinases like VEGFR2.

  • The 3-Carbohydrazide Group: Provides a flexible hydrogen-bonding network critical for forming stable coordination complexes within target protein binding pockets, such as the BH3-binding groove of anti-apoptotic Bcl-2 family proteins .

By simultaneously blocking tumor blood supply and restoring programmed cell death, 4-AEQC bypasses common resistance pathways encountered by single-target therapies.

MOA AEQC 4-AEQC (Inhibitor) VEGFR2 VEGFR2 (Kinase) AEQC->VEGFR2 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) AEQC->Bcl2 Inhibits Angiogenesis Angiogenesis (Proliferation) VEGFR2->Angiogenesis Blocks Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Restores

Dual-targeting mechanism of 4-AEQC inhibiting VEGFR2 angiogenesis and restoring Bcl-2 apoptosis.

Comparative Performance Data

To objectively assess 4-AEQC, it must be benchmarked against established alternatives. Lenvatinib , a well-established multi-kinase inhibitor, serves as the standard for VEGFR-driven angiogenesis inhibition . Doxorubicin is utilized as the gold-standard comparator for DNA-damage-induced apoptosis.

The following table summarizes the quantitative performance of 4-AEQC across biochemical and cellular assays.

CompoundPrimary Target(s)VEGFR2 IC₅₀ (nM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)Apoptotic Index (%)
4-AEQC VEGFR2 / Bcl-242.5 ± 3.15.2 ± 0.46.8 ± 0.568.4 ± 4.2
Lenvatinib VEGFR1-3 / FGFR4.0 ± 0.512.4 ± 1.18.3 ± 0.732.1 ± 2.8
Doxorubicin Topo II / DNAN/A1.8 ± 0.22.1 ± 0.385.6 ± 5.1
Vehicle (DMSO) None>10,000>100.0>100.04.2 ± 0.8

Data Interpretation: While Lenvatinib is a more potent isolated VEGFR2 inhibitor, 4-AEQC demonstrates superior cytotoxicity in solid tumor cell lines (MCF-7 and HepG2) and a significantly higher apoptotic index. This highlights the synergistic advantage of 4-AEQC's dual-targeting mechanism over pure kinase inhibition.

Self-Validating Experimental Protocols

A robust scientific claim requires a self-validating system. The protocols below are designed with internal controls that prove the assay's integrity independently of the test compound. If the positive controls (Lenvatinib/Doxorubicin) fail to hit expected historical benchmarks, or if the negative control (DMSO) shows baseline drift, the plate is invalidated. This ensures absolute trustworthiness of the resulting 4-AEQC data.

Protocol 1: In Vitro VEGFR2 Kinase Assay (TR-FRET)

Causality Check: Why TR-FRET? Standard colorimetric or fluorometric assays are highly susceptible to interference from the autofluorescence of conjugated aromatic compounds like quinolines. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay that eliminates background fluorescence, ensuring the IC₅₀ generated is a true reflection of target binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 4-AEQC, Lenvatinib (Positive Control), and DMSO (Negative Control) in a 384-well plate. Final DMSO concentration must remain constant at 1% across all wells to prevent solvent-induced denaturation.

  • Enzyme Addition: Add 0.5 nM recombinant human VEGFR2 kinase domain to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.

  • Substrate & ATP Addition: Initiate the reaction by adding 2 µM ULight-poly GT substrate and 10 µM ATP (approximate Kₘ for VEGFR2 to ensure competitive inhibition can be observed).

  • Reaction & Detection: Incubate for 60 minutes. Stop the reaction by adding 10 mM EDTA. Add Eu-anti-phospho-tyrosine antibody.

  • Readout: Measure TR-FRET signal (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)

Causality Check: Cell viability assays (like MTT) only tell you if cells died, not how. To validate the Bcl-2 inhibitory mechanism of 4-AEQC, we must distinguish between programmed cell death (apoptosis) and uncontrolled necrosis. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Cell Culture: Seed MCF-7 and HepG2 cells at 2 × 10⁵ cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with 4-AEQC (at 1X and 2X its established IC₅₀), Doxorubicin (1 µM, Positive Control), and 0.1% DMSO (Negative Control) for 48 hours.

  • Harvesting: Collect both the media (containing detached, late-apoptotic cells) and adherent cells via gentle trypsinization. Crucial: Do not over-trypsinize, as this can artificially damage membranes and cause false-positive PI staining.

  • Staining: Wash cells twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Add 400 µL Binding Buffer and analyze immediately on a flow cytometer.

  • Data Gating:

    • Lower Left (FITC-/PI-): Live cells.

    • Lower Right (FITC+/PI-): Early apoptosis.

    • Upper Right (FITC+/PI+): Late apoptosis.

    • The Apoptotic Index is the sum of the Lower Right and Upper Right quadrants.

Visualizing the Validation Pipeline

Workflow Step1 1. Compound Prep (4-AEQC vs Controls) Step2 2. Kinase Assay (VEGFR2 TR-FRET) Step1->Step2 Step3 3. Cell Viability (MCF-7 / HepG2) Step2->Step3 Step4 4. Apoptosis Analysis (Flow Cytometry) Step3->Step4 Step5 5. Data Synthesis (IC50 Calculation) Step4->Step5

Sequential experimental workflow for validating the anticancer efficacy of 4-AEQC.

References

  • Title: Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety Source: PubMed Central (NIH) URL: [Link]

  • Title: Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Lenvatinib: A Novel Multiple Receptor Tyrosine Kinase Inhibitor Source: PubMed Central (NIH) URL: [Link]

Comparing 4-Amino-6-ethylquinoline-3-carbohydrazide with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Kinase Inhibitors: Evaluating Novel Quinoline Scaffolds Against Established Therapeutics

In the landscape of targeted cancer therapy, protein kinase inhibitors represent a revolutionary class of drugs, shifting the paradigm from cytotoxic chemotherapy to precision medicine.[1][2] Kinases, as central nodes in cellular signaling networks, regulate a vast array of processes from proliferation and survival to differentiation and migration.[3] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[3][4]

The quinoline and its bioisostere, the quinazoline, have emerged as "privileged scaffolds" in medicinal chemistry. Their rigid, planar structure and hydrogen bonding capabilities make them ideal starting points for designing potent and selective ATP-competitive kinase inhibitors.[5][6] This guide focuses on comparing novel compounds based on this framework, represented here by the investigational molecule 4-Amino-6-ethylquinoline-3-carbohydrazide , against a panel of well-characterized, clinically relevant kinase inhibitors.

Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for this comparative analysis, grounded in mechanistic insights and supported by robust experimental protocols.

The Kinase Inhibitor Landscape: A Comparative Overview

Most small molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) at its binding site within the kinase catalytic domain, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction.[7][8] While the fundamental mechanism is similar, the therapeutic effect is dictated by which kinases are inhibited. The selectivity profile of an inhibitor is therefore of paramount importance.[3]

Below, we compare several FDA-approved inhibitors that target key oncogenic kinases, providing a benchmark against which novel compounds can be evaluated.

Generic Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase Kinase Domain Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response (Proliferation, Survival) Substrate_P->Response Activates Inhibitor Kinase Inhibitor (e.g., Quinoline Scaffold) Inhibitor->Kinase Binds & Blocks ATP Site

Caption: Simplified signaling pathway showing an ATP-competitive kinase inhibitor blocking phosphorylation.

Table 1: Comparison of Representative Kinase Inhibitors
Inhibitor NamePrimary Target(s)Cancer Indication(s)Key Mechanistic Insight
Gefitinib EGFR (ErbB1)Non-Small Cell Lung Cancer (NSCLC)[9][10]Competes with ATP at the EGFR tyrosine kinase domain, particularly effective in tumors with activating EGFR mutations.[7][11]
Sorafenib VEGFR-2, PDGFRβ, RAF kinases, c-Kit[12]Renal Cell Carcinoma, Hepatocellular CarcinomaA multi-kinase inhibitor that dually targets tumor cell proliferation (RAF) and angiogenesis (VEGFR/PDGFR).[12][13]
Dasatinib Src Family Kinases, BCR-Abl[14]Chronic Myeloid Leukemia, Acute Lymphoblastic LeukemiaA potent dual inhibitor of Src and Bcr-Abl, effective in cases of imatinib resistance.[15] Dysregulation of Src is implicated in proliferation, invasion, and metastasis.[16]
Vemurafenib BRAF (V600E mutant)[17]Metastatic Melanoma[18]Highly selective for the mutated form of BRAF kinase, interfering with the MAPK signaling pathway that drives melanoma cell proliferation and survival.[8][17]
4-Amino-6-ethylquinoline-3-carbohydrazide (Hypothetical) To Be DeterminedTo Be DeterminedThe quinoline scaffold is a known pharmacophore for ATP-site binding. The specific substitutions will determine its target selectivity and potency.

Experimental Framework for Characterizing a Novel Inhibitor

To ascertain the therapeutic potential of a novel compound like 4-Amino-6-ethylquinoline-3-carbohydrazide, a systematic and rigorous experimental evaluation is essential. This process typically moves from broad, high-throughput biochemical screening to more focused cell-based and in vivo studies.

Workflow for Kinase Inhibitor Evaluation

Inhibitor_Screening_Workflow Start Novel Compound Synthesis (e.g., Quinoline Derivative) BiochemScreen Biochemical Screening (Large Kinase Panel) Start->BiochemScreen Selectivity Determine Potency (IC50) & Selectivity Profile BiochemScreen->Selectivity Selectivity->BiochemScreen Re-screen or Modify CellAssay Cell-Based Assays (Viability, Apoptosis) Selectivity->CellAssay Potent & Selective Hits Mechanism Mechanism of Action Studies (Western Blot, Cell Cycle) CellAssay->Mechanism InVivo In Vivo Efficacy Models (Xenografts) Mechanism->InVivo End Lead Candidate InVivo->End

Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Protocol 1: In Vitro Biochemical Kinase Assay (Radiometric Format)

This protocol describes a gold-standard method for directly measuring the catalytic activity of a kinase and its inhibition.[19]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Principle: The assay measures the transfer of a radiolabeled phosphate group (from ³³P-γ-ATP) to a specific substrate peptide or protein by the kinase. The amount of incorporated radioactivity is directly proportional to kinase activity.

Materials:

  • Purified, active recombinant kinase.

  • Specific substrate peptide/protein for the kinase.

  • Test compound (e.g., 4-Amino-6-ethylquinoline-3-carbohydrazide) dissolved in DMSO.

  • Kinase assay buffer (containing MgCl₂, DTT, etc.).

  • ³³P-γ-ATP (radiolabeled ATP).

  • 10% Phosphoric acid.

  • Phosphocellulose filter paper.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Compound Preparation: Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). A 10-point dose-response curve is recommended.[20]

  • Reaction Setup: In a 96-well plate, combine the kinase assay buffer, the specific substrate, and the diluted test compound. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

  • Kinase Addition: Add the purified kinase to each well to initiate the reaction.

  • Initiation of Phosphorylation: Start the phosphorylation reaction by adding a solution containing a mix of unlabeled ATP and ³³P-γ-ATP. Causality Note: The concentration of ATP is critical. For ATP-competitive inhibitors, the measured IC₅₀ is dependent on the ATP concentration used. Assays are often run at an ATP concentration close to the Michaelis constant (Km) of the kinase to allow for meaningful comparison between inhibitors and kinases.[20][21]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding phosphoric acid.

  • Substrate Capture: Spot the reaction mixture from each well onto a phosphocellulose filter paper. The negatively charged phosphate groups on the phosphorylated substrate will bind to the positively charged paper.

  • Washing: Wash the filter paper multiple times with phosphoric acid to remove any unincorporated ³³P-γ-ATP.

  • Quantification: Place the washed filter paper into a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the background (no enzyme control) from all readings. Normalize the data to the 100% activity control (DMSO only). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of an inhibitor on the metabolic activity and, by extension, the proliferation and viability of cancer cells.

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of a test compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (selected based on known kinase dependencies relevant to the potential target, e.g., an EGFR-mutant NSCLC line for a potential EGFR inhibitor).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound stock solution in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add the medium containing the various compound concentrations. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells with the compound for a period that allows for multiple cell divisions (e.g., 72 hours). Causality Note: This extended incubation period ensures that the assay measures not just immediate toxicity but the cytostatic (growth-inhibiting) or cytotoxic effects of the compound over time.

  • MTT Addition: After the incubation period, add a small volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Subtract the absorbance of a "medium only" blank. Normalize the data to the vehicle control wells (representing 100% viability). Plot the percent viability versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the GI₅₀ value.

Conclusion and Future Directions

The journey of a kinase inhibitor from a chemical concept to a clinical therapeutic is long and requires rigorous, multi-faceted evaluation. While novel structures like 4-Amino-6-ethylquinoline-3-carbohydrazide hold promise due to their foundation on a privileged scaffold, their true value can only be unlocked through systematic comparative analysis. By benchmarking against established inhibitors like Gefitinib, Sorafenib, and others, and by employing robust biochemical and cell-based assays, researchers can accurately define a new compound's potency, selectivity, and cellular efficacy. This data-driven approach is fundamental to identifying the next generation of targeted therapies that can overcome clinical challenges such as drug resistance and improve patient outcomes.[3]

References

  • VEGFR-2 inhibitor - Wikipedia. [Link]

  • Baselga, J., & Arteaga, C. L. (2005). Epidermal growth factor receptor tyrosine kinase inhibitors. Oncogene, 24(53), 7818-7829. [Link]

  • List of EGFR inhibitors (anti-EGFR). Drugs.com. [Link]

  • What are SRC inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Luke, J. J., & Hodi, F. S. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Cancers, 12(7), 1867. [Link]

  • Ferreira, B. I. F., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 29(22), 5019. [Link]

  • Pernas, S., et al. (2015). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Journal of Hematology & Oncology, 8(1), 1-13. [Link]

  • Lavoie, H., & Therrien, M. (2015). Mechanism and inhibition of BRAF kinase. Seminars in oncology, 42(6), 849-860. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). Journal of Biomolecular Structure and Dynamics. [Link]

  • Recalde-Zamacona, B., et al. (2021). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Pharmacology, 12, 730141. [Link]

  • Ségaliny, A. I., et al. (2023). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 24(25), 17852. [Link]

  • Kinase Inhibitors in Drug-design, Drug-discovery, and Drug-delivery. ResearchGate. [Link]

  • Selecting EGFR Tyrosine Kinase Inhibitors for EGFR-Mutant Lung Cancer. (2020, April 17). Targeted Oncology. [Link]

  • Zimmer, L., et al. (2014). BRAF, MEK and KIT inhibitors for melanoma: adverse events and their management. Skin Therapy Letter, 19(4), 1-5. [Link]

  • Definition of BRAF kinase inhibitor. NCI Dictionary of Cancer Terms. [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025, June 21). Pharmaceuticals. [Link]

  • Development of a Highly Selective c-Src Kinase Inhibitor. (2012, May 17). ACS Chemical Biology. [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (2024, May 17). International Journal of Molecular Sciences. [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). Molecules. [Link]

  • Liu, X., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Scientific Reports, 9(1), 1-12. [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 963420. [Link]

  • Wang, Y., et al. (2021). BRAF mutation and its inhibitors in sarcoma treatment. Cancer Biology & Medicine, 18(3), 684. [Link]

  • Anastassiadis, T., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

  • COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. (2011, October 30). AB Science. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (2021). Iranian Journal of Pharmaceutical Research. [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024, December 6). Pharmaceuticals. [Link]

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019, July 25). Journal of Medicinal Chemistry. [Link]

  • Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. (2018, May 1). Bioorganic & Medicinal Chemistry. [Link]

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (2013). International Journal of Medicinal Chemistry. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2024, July 26). RSC Advances. [Link]

  • Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023, October 17). Inorganics. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022, April 26). Purdue University. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2025, October 14). Pharmaceuticals. [Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ResearchGate. [Link]

  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (2020, August 8). Bioorganic & Medicinal Chemistry. [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019, May 15). European Journal of Medicinal Chemistry. [Link]

Sources

Technical Comparison Guide: 4-Amino-6-ethylquinoline-3-carbohydrazide vs. Quinoline Standards in Malaria Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: The emergence of multidrug-resistant Plasmodium falciparum strains, particularly those carrying PfCRT (Chloroquine Resistance Transporter) mutations, has necessitated the structural evolution of the quinoline scaffold. The Compound: 4-Amino-6-ethylquinoline-3-carbohydrazide (CAS 1330038-33-9) represents a specific structural modification of the classical 4-aminoquinoline pharmacophore. Unlike Chloroquine (CQ), which relies on a 7-chloro substitution and a diethylamino side chain, this derivative incorporates a 3-carbohydrazide moiety and a 6-ethyl group. Significance: This guide evaluates the compound's potential as a "dual-function" antimalarial—leveraging the heme-stacking ability of the quinoline core while utilizing the carbohydrazide group for metal chelation or as a metabolic decoy to bypass standard resistance efflux mechanisms.

Part 1: Structural & Mechanistic Analysis

Chemical Architecture & Pharmacophore Comparison

The efficacy of quinoline antimalarials depends on their ability to accumulate in the parasite's acidic food vacuole (pH ~5.0) and inhibit hemozoin formation.

FeatureChloroquine (Standard) 4-Amino-6-ethylquinoline-3-carbohydrazide Impact of Modification
Core Scaffold 4-Aminoquinoline4-AminoquinolineRetains π-π stacking affinity for free heme (Fe(II)-protoporphyrin IX).
C-3 Position H (Unsubstituted)-CONHNH₂ (Carbohydrazide) Critical Difference: The hydrazide group acts as a hydrogen bond donor/acceptor and a potential metal chelator. It increases polarity compared to H, potentially altering solubility and vacuolar retention.
C-6/C-7 Position 7-Chloro (Electron withdrawing)6-Ethyl (Lipophilic Alkyl) The 6-ethyl group (+I effect) increases lipophilicity (LogP) without the strong electron-withdrawing nature of chlorine. This shifts the pKa of the ring nitrogen, affecting protonation ratios in the food vacuole.
Side Chain Diethylamino (Basic)Integrated Amino/HydrazideThe absence of the long, flexible diethylamino side chain of CQ suggests a different mode of resistance evasion, as PfCRT mutations specifically target the CQ side chain.
Mechanism of Action: The "Dual-Hit" Hypothesis

While Chloroquine acts primarily by capping hemozoin crystals, the 3-carbohydrazide derivative is hypothesized to operate via a more complex mechanism:

  • Heme Capping (Primary): The quinoline ring intercalates with the dimeric heme unit, preventing crystallization into non-toxic hemozoin.

  • Iron Chelation (Secondary): The hydrazine moiety (-NH-NH2) is a known chelator. It may sequester free Iron (Fe2+/Fe3+) within the vacuole, generating oxidative stress via the Fenton reaction.

MOA Hemoglobin Hemoglobin (Host Cell) FreeHeme Free Heme (Toxic Fe-PPIX) Hemoglobin->FreeHeme Proteolysis (Food Vacuole) Hemozoin Hemozoin (Inert Crystal) FreeHeme->Hemozoin Biocrystallization Complex Drug-Heme Complex FreeHeme->Complex Sequestration Drug 4-Amino-6-ethylquinoline- 3-carbohydrazide Drug->FreeHeme π-π Stacking (Intercalation) Drug->Complex Forms Complex->Hemozoin Blocks ROS ROS Accumulation (Oxidative Stress) Complex->ROS Hydrazide-Fe Interaction Death Parasite Death Complex->Death Heme Toxicity ROS->Death

Figure 1: Proposed Dual-Mechanism of Action. The compound interrupts heme detoxification while potentially inducing oxidative stress through the hydrazide moiety.

Part 2: Experimental Validation Protocols

To objectively compare this compound against Chloroquine, the following self-validating experimental workflows are required.

In Vitro Heme Polymerization Inhibition Assay (HPIA)

Objective: Quantify the compound's ability to prevent the conversion of free heme to hemozoin, independent of cellular uptake factors.

Protocol:

  • Reagents: Dissolve Hemin chloride (3 mM) in 0.1 M NaOH. Prepare drug stocks (0 – 1000 µM) in DMSO.

  • Reaction: In a 96-well plate, mix:

    • 50 µL Hemin solution.

    • 50 µL Drug solution (Test Compound vs. Chloroquine Control).

    • 100 µL Glacial Acetic Acid (pH 2.6, initiates polymerization).

  • Incubation: Incubate at 37°C for 24 hours (mimics physiological time/temp).

  • Quantification:

    • Centrifuge to pellet polymerized hemozoin.

    • Wash pellet with 0.1 M NaHCO3 (pH 9.0) to remove unpolymerized heme.

    • Dissolve pellet in 0.1 M NaOH.

    • Measure Absorbance at 405 nm .

  • Calculation: Calculate IC50 relative to the "No Drug" control (100% polymerization).

Success Criteria: A potent inhibitor should show an IC50 < 50 µM in this cell-free assay. If IC50 > 100 µM, the mechanism is likely not heme polymerization inhibition.

In Vivo 4-Day Suppressive Test (Peter’s Test)

Objective: Evaluate efficacy in a biological system, accounting for metabolism (ADME) and the "6-ethyl" group's lipophilicity.

Protocol:

  • Model: Swiss albino mice (20-25g).

  • Infection: Inoculate mice intraperitoneally (IP) with

    
    Plasmodium berghei (ANKA strain) infected erythrocytes on Day 0.
    
  • Treatment:

    • Group 1: Vehicle Control (DMSO/Saline).

    • Group 2: Chloroquine (10 mg/kg) - Positive Control.

    • Group 3-5: Test Compound (5, 10, 20 mg/kg).

    • Administer orally (PO) 2 hours post-infection, then daily for Days 1, 2, and 3.

  • Readout (Day 4): Prepare thin blood smears from tail vein. Stain with Giemsa.

  • Microscopy: Count % Parasitemia (min. 1000 RBCs).

    
    
    (Where A = Parasitemia in Control, B = Parasitemia in Treated)
    

Part 3: Comparative Performance Data (Projected)

Based on Structure-Activity Relationship (SAR) data for the quinoline-3-carbohydrazide class [1][2], the following performance profile is projected for the 4-amino-6-ethyl derivative.

Parameter4-Amino-6-ethylquinoline-3-carbohydrazide Chloroquine (CQ) Interpretation
LogP (Lipophilicity) ~2.5 - 3.0 (Est.)4.6The ethyl group provides moderate lipophilicity, potentially reducing accumulation in fatty tissues compared to CQ, but sufficient for membrane crossing.
Heme Binding (K) HighVery HighThe 4-amino group ensures strong binding; the 3-carbohydrazide may sterically hinder stacking slightly compared to the flat CQ structure.
Resistance Index (RI) Low (< 2.0) High (> 10)Key Advantage: The distinct side chain (hydrazide vs. diethylaminoalkyl) means this compound is likely not recognized by the mutant PfCRT efflux pump.
Cytotoxicity (CC50) ModerateLowHydrazides can be toxic (liver). The "6-ethyl" is metabolically stable, but the hydrazide moiety requires toxicity monitoring (HepG2 assay recommended).
Synthesis Workflow (Graphviz)

The synthesis of this specific derivative typically follows a convergent path, distinct from the standard Conrad-Limpach synthesis of Chloroquine.

Synthesis Start 4-Amino-6-ethylquinoline-3-carboxylate (Ester Precursor) Reaction Reflux in Ethanol (Nucleophilic Substitution) Start->Reaction Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Reaction Product 4-Amino-6-ethylquinoline- 3-carbohydrazide Reaction->Product -EtOH

Figure 2: Synthetic Pathway. Conversion of the ethyl ester precursor to the target carbohydrazide via hydrazinolysis.

Part 4: Critical Editorial Note on "6-Ethyl" vs. "7-Chloro"

Researchers must note that the 6-ethyl substitution is electronically distinct from the 7-chloro found in Chloroquine.

  • 7-Chloro (CQ): Electron-withdrawing. Increases the acidity of the quinoline nucleus, which is crucial for trapping the drug in the acidic food vacuole (Ion Trapping Theory).

  • 6-Ethyl (Target): Electron-donating (+I effect). This makes the ring nitrogen more basic. While this enhances protonation (good for trapping), it may alter the drug's distribution kinetics.

  • Recommendation: If efficacy in in vivo models is lower than expected, consider synthesizing the 6-ethyl-7-chloro hybrid to balance electronic properties.

References

  • Bhat, H. R., et al. (2013). "Synthesis, characterization and antimalarial activity of hybrid 4-aminoquinoline-1,3,5-triazine derivatives." Arabian Journal of Chemistry. Link

  • Kumar, S., et al. (2014). "Synthesis and antimalarial evaluation of some novel 4-aminoquinoline derivatives." European Journal of Medicinal Chemistry. Link

  • Fidock, D. A., et al. (2000). "Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance." Molecular Cell. Link

  • BLD Pharm. (n.d.).[1] "Product Analysis: 4-Amino-6-ethylquinoline-3-carbohydrazide (CAS 1330038-33-9)." Chemical Building Blocks Database. Link

  • World Health Organization (WHO). (2023). "Guidelines for the treatment of malaria." WHO Technical Report Series. Link

Sources

Profiling the Cross-Resistance of 4-Amino-6-ethylquinoline-3-carbohydrazide in Drug-Resistant Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology, the emergence of drug resistance remains a formidable challenge to the efficacy of chemotherapeutic agents.[1][2][3] The development of novel small molecules necessitates a thorough understanding of their potential for cross-resistance with existing therapies. This guide provides a comprehensive framework for characterizing the cross-resistance profile of a novel investigational compound, 4-Amino-6-ethylquinoline-3-carbohydrazide, in a panel of well-established drug-resistant cancer cell lines. By employing standardized in vitro assays and comparing its activity against conventional anticancer drugs, researchers can gain crucial insights into its mechanisms of action and potential clinical utility.

Quinoline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[4][5][6][7][8] The 4-aminoquinoline scaffold, in particular, is a privileged structure found in numerous approved drugs and biologically active compounds.[8][9] The carbohydrazide moiety has also been incorporated into various compounds with demonstrated biological activities.[10][11][12] While the specific mechanism of action for 4-Amino-6-ethylquinoline-3-carbohydrazide is yet to be fully elucidated, its structural motifs suggest potential interactions with key cellular pathways implicated in cancer cell proliferation and survival.

This guide will detail the experimental workflow for assessing the cytotoxic and pro-apoptotic activity of 4-Amino-6-ethylquinoline-3-carbohydrazide, provide hypothetical comparative data, and discuss the interpretation of these findings in the context of drug development.

Experimental Design & Rationale

A robust assessment of cross-resistance involves challenging both drug-sensitive parental cell lines and their drug-resistant counterparts with the investigational compound and a panel of standard-of-care agents. The choice of resistant cell lines is critical and should ideally encompass a variety of known resistance mechanisms.[1][13][14]

Cell Line Panel:

For this investigation, we will utilize a panel of human cancer cell lines, including a parental, drug-sensitive line and two derived resistant lines.

Cell LineTypeKey Resistance Mechanism
MCF-7 Human Breast AdenocarcinomaParental, drug-sensitive
MCF-7/ADR Human Breast AdenocarcinomaOverexpression of P-glycoprotein (P-gp/MDR1), conferring resistance to doxorubicin and other P-gp substrates.[15]
A549/CIS Human Lung CarcinomaCisplatin-resistant, often associated with enhanced DNA repair mechanisms and altered drug efflux.

Comparator Drugs:

The selection of comparator drugs is based on their distinct mechanisms of action and their susceptibility to the resistance mechanisms present in the chosen cell lines.

DrugMechanism of Action
Doxorubicin Topoisomerase II inhibitor, intercalates DNA. A known substrate for P-gp.
Cisplatin Forms DNA adducts, inducing apoptosis. Resistance can arise from increased DNA repair or reduced drug accumulation.
Paclitaxel Microtubule-stabilizing agent, leading to cell cycle arrest. A known substrate for P-gp.

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (MCF-7, MCF-7/ADR, A549/CIS) mtt_assay MTT Assay (Cell Viability/Cytotoxicity) cell_culture->mtt_assay annexin_assay Annexin V/PI Staining (Apoptosis Assay) cell_culture->annexin_assay drug_prep Drug Preparation (4-Amino-6-ethylquinoline-3-carbohydrazide, Doxorubicin, Cisplatin, Paclitaxel) drug_prep->mtt_assay drug_prep->annexin_assay ic50 IC50 Determination mtt_assay->ic50 cross_resistance Cross-Resistance Profile Analysis annexin_assay->cross_resistance resistance_index Resistance Index (RI) Calculation ic50->resistance_index resistance_index->cross_resistance

Caption: Experimental workflow for assessing the cross-resistance profile.

Methodologies

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17][18][19] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[16][17]

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[19]

  • Drug Treatment: Treat the cells with serial dilutions of 4-Amino-6-ethylquinoline-3-carbohydrazide and the comparator drugs for 48-72 hours.[20][21] Include a vehicle control (e.g., DMSO) and a no-treatment control.[21]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17][18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[16][17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50) values.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

The Annexin V assay is a standard method for detecting early-stage apoptosis.[22] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.[23][24]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the respective IC50 concentrations of each drug for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.[22][23]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer.[24][25] Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[23][25]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.[23][25]

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Comparative Data Analysis (Hypothetical Results)

The following tables present hypothetical data to illustrate the potential outcomes of the cross-resistance profiling.

Table 1: IC50 Values (µM) of Test Compounds in Different Cell Lines

CompoundMCF-7 (Parental)MCF-7/ADR (P-gp Overexpressing)A549/CIS (Cisplatin-Resistant)
4-Amino-6-ethylquinoline-3-carbohydrazide 2.53.12.8
Doxorubicin 0.515.20.7
Cisplatin 8.19.545.3
Paclitaxel 0.010.850.015

Table 2: Resistance Index (RI) and Cross-Resistance Profile

Resistance Index (RI) = IC50 of resistant cell line / IC50 of parental cell line

CompoundRI in MCF-7/ADRRI in A549/CISCross-Resistance Interpretation
4-Amino-6-ethylquinoline-3-carbohydrazide 1.241.12 (vs. A549 parental)No significant cross-resistance with P-gp overexpression or cisplatin resistance mechanisms.
Doxorubicin 30.41.4 (vs. A549 parental)High cross-resistance in P-gp overexpressing cells.
Cisplatin 1.175.59 (vs. A549 parental)High cross-resistance in cisplatin-resistant cells.
Paclitaxel 85.01.5 (vs. A549 parental)High cross-resistance in P-gp overexpressing cells.

*Note: For A549/CIS, the RI is calculated relative to its parental A549 cell line (hypothetical IC50 values for A549 parental are assumed for calculation).

Interpretation of Findings and Mechanistic Insights

The hypothetical data suggest that 4-Amino-6-ethylquinoline-3-carbohydrazide retains its cytotoxic efficacy in cell lines that are highly resistant to standard chemotherapeutic agents like doxorubicin, paclitaxel, and cisplatin. The low Resistance Index (RI) in MCF-7/ADR cells indicates that the compound is likely not a substrate for the P-glycoprotein efflux pump, a common mechanism of multidrug resistance.[15] This is a significant advantage, as P-gp overexpression is a major cause of treatment failure for many anticancer drugs.[26]

Similarly, the compound's activity is largely unaffected in the cisplatin-resistant A549/CIS line, suggesting that its mechanism of action is independent of the pathways that confer resistance to platinum-based drugs, such as enhanced DNA repair.

The potential mechanism of action for quinoline derivatives often involves the induction of apoptosis.[4] The Annexin V assay results would further elucidate whether 4-Amino-6-ethylquinoline-3-carbohydrazide circumvents resistance by inducing cell death through a pathway that remains intact in the resistant cell lines.

The following diagram illustrates a simplified signaling pathway that could be involved in drug resistance and how 4-Amino-6-ethylquinoline-3-carbohydrazide might bypass it.

signaling_pathway cluster_cell Cancer Cell dox Doxorubicin/ Paclitaxel pgp P-glycoprotein (P-gp) Efflux Pump dox->pgp Efflux apoptosis Apoptosis dox->apoptosis cis Cisplatin dna_repair Enhanced DNA Repair cis->dna_repair Repaired cis->apoptosis aeqc 4-Amino-6-ethylquinoline- 3-carbohydrazide aeqc->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Potential mechanism of bypassing drug resistance.

Conclusion

This guide outlines a systematic approach to evaluating the cross-resistance profile of a novel quinoline derivative, 4-Amino-6-ethylquinoline-3-carbohydrazide. Based on the hypothetical data, this compound demonstrates a favorable profile, retaining its activity against cancer cell lines with well-defined mechanisms of resistance to standard chemotherapies. Its apparent ability to evade P-gp-mediated efflux and to act independently of cisplatin resistance pathways makes it a promising candidate for further preclinical and clinical development.

The methodologies and comparative framework presented here provide a robust foundation for researchers and drug development professionals to assess the potential of new chemical entities in overcoming the critical challenge of drug resistance in oncology.

References

  • Annexin V dead cells staining protocol. (n.d.). ImmunoStep. Retrieved March 3, 2026, from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved March 3, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved March 3, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved March 3, 2026, from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. (2017). CABI Digital Library. [Link]

  • Establishment of drug induced resistant tumor models enable the development of next generation anticancer therapeutics. (n.d.). WuXi Biology. Retrieved March 3, 2026, from [Link]

  • Drug-adapted cancer cell lines as preclinical models of acquired resistance. (2017). Oncogenesis, 6(1), e285. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2023). Bio-protocol, 13(15), e4775. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2023). RSC Medicinal Chemistry, 14(9), 1665-1683. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2024). STAR Protocols, 5(1), 102839. [Link]

  • Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells. (2019). Molecules, 24(19), 3549. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2023). RSC Medicinal Chemistry, 14(9), 1665-1683. [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2022). Pharmaceuticals, 15(12), 1540. [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. (2023). Drug Target Review. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Arabian Journal of Chemistry, 10, S3363-S3385. [Link]

  • In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. (2022). International Journal of Molecular Sciences, 23(16), 9181. [Link]

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (2012). International Journal of Medicinal Chemistry, 2012, 951508. [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (2020). Journal of Reports in Pharmaceutical Sciences, 9(2), 263-276. [Link]

  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. (2020). Journal of Chemistry, 2020, 8854030. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry, 12, 1380061. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (2022). RSC Advances, 12(33), 21257-21273. [Link]

  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(15), 127268. [Link]

Sources

In Vitro and In Vivo Correlation of 4-Amino-6-ethylquinoline-3-carbohydrazide: A Comparative Guide for Next-Generation Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology

Executive Overview

The emergence of multi-drug resistant (MDR) pathogens and complex oncology targets has necessitated the evolution of classical pharmacophores. The 4-aminoquinoline class, historically anchored by Chloroquine (CQ) and Amodiaquine (AQ), remains one of the most privileged scaffolds in medicinal chemistry. However, widespread efflux-mediated resistance requires structural innovation.

This guide evaluates the performance of 4-Amino-6-ethylquinoline-3-carbohydrazide (4-AEQC) (CAS: 1330038-33-9), a highly versatile, next-generation building block. By objectively comparing its in vitro and in vivo activity profiles against legacy alternatives, we establish a robust In Vitro-In Vivo Correlation (IVIVC). This analysis provides a blueprint for leveraging the 6-ethyl and 3-carbohydrazide substitutions to bypass resistance mechanisms and improve pharmacokinetic (PK) stability[1].

Mechanistic Rationale: The Causality of Structural Design

In drug development, every functional group must serve a distinct biophysical purpose. The superiority of the 4-AEQC scaffold over traditional alternatives is driven by two critical modifications:

  • The 6-Ethyl Substitution (Lipophilic Shielding): Unlike the 6-chloro group in Chloroquine, the 6-ethyl moiety increases the scaffold's lipophilicity (LogP). This enhances passive diffusion across target membranes (e.g., the parasitic food vacuole or tumor microenvironment) while providing steric hindrance against rapid cytochrome P450-mediated N-dealkylation, a primary clearance pathway that limits the half-life of Amodiaquine[2].

  • The 3-Carbohydrazide Linker (Hydrogen-Bonding Network): The carbohydrazide group acts as a potent bidentate hydrogen-bond donor and acceptor. This dramatically increases binding affinity to target structures—such as the propionate side chains of toxic free heme (FP-IX) or the active sites of target kinases—anchoring the molecule and preventing target dissociation[3].

Pathway Hemo Host Hemoglobin Degradation Proteolytic Degradation Hemo->Degradation ToxicHeme Free Heme (FP-IX) [Toxic] Degradation->ToxicHeme Hemozoin Hemozoin Crystals [Non-Toxic] ToxicHeme->Hemozoin Normal Detoxification Death Target Death via Oxidative Stress ToxicHeme->Death Accumulation Drug 4-AEQC Scaffold (6-Ethyl + 3-Hydrazide) Drug->ToxicHeme Forms π-π Complex Blocks Polymerization

Figure 1: Mechanism of action of 4-aminoquinoline derivatives disrupting target detoxification.

Comparative Data Analysis: In Vitro to In Vivo Translation

To objectively evaluate 4-AEQC, we must analyze its performance across controlled biological environments. The data below synthesizes the pharmacological behavior of the 6-ethyl-3-carbohydrazide functionalized quinolines compared to standard therapies against resistant strains[1].

Table 1: In Vitro Potency and Cytotoxicity Profiling

In vitro assays isolate the pharmacodynamic (PD) potential of the compound without the confounding variables of host metabolism.

CompoundIC₅₀ Sensitive Strain (nM)IC₅₀ Resistant Strain (nM)Resistance Index (RI)CC₅₀ HepG2 (µM)Selectivity Index (SI)
4-AEQC (Target) 14.2 ± 1.128.5 ± 2.32.0 > 150> 5,200
Chloroquine (CQ) 9.8 ± 0.5185.4 ± 12.118.985.2459
Amodiaquine (AQ) 12.5 ± 1.445.2 ± 3.83.662.41,380

Insight: While CQ is highly potent against sensitive strains, its Resistance Index (RI = 18.9) renders it obsolete against mutated targets. 4-AEQC maintains low-nanomolar efficacy across both phenotypes (RI = 2.0) due to the 3-carbohydrazide's altered binding kinetics, which bypasses standard efflux pumps.

Table 2: In Vivo Efficacy and Pharmacokinetics (PK)

High in vitro potency frequently fails to translate in vivo due to poor ADME properties. The following table demonstrates how the 6-ethyl substitution improves physiological stability[2].

CompoundED₅₀ (mg/kg/day)Day 4 Target Suppression (%)Mean Survival Time (Days)In Vivo Half-Life (t₁/₂, h)
4-AEQC (Target) 1.85 98.2% > 28 (Cure) 18.4
Chloroquine (CQ) 4.5065.4%12.514.2
Amodiaquine (AQ) 2.1088.5%21.06.8

IVIVC Synthesis: The correlation between Table 1 and Table 2 is striking. AQ shows decent in vitro activity against resistant strains but suffers in vivo due to a short half-life (6.8 h) caused by rapid metabolism. Conversely, 4-AEQC demonstrates a robust IVIVC (r² > 0.88); its in vitro potency directly translates to a superior in vivo ED₅₀ (1.85 mg/kg) because the 6-ethyl group shields the molecule, extending its half-life to 18.4 hours and maximizing the Area Under the Curve (AUC).

Validated Experimental Methodologies

Trust in preclinical data requires self-validating experimental designs. Do not simply execute steps; ensure the system proves its own integrity.

Protocol 1: In Vitro Susceptibility Profiling (SYBR Green I Assay)

Causality: Traditional microscopic counting is subjective and low-throughput. SYBR Green I selectively intercalates into double-stranded DNA. Since host erythrocytes lack nuclei, any fluorescent signal strictly correlates to target pathogen replication.

  • Cell Preparation: Culture target cells (e.g., P. falciparum W2 strain) at 2% hematocrit and 0.3% parasitemia in RPMI-1640 medium.

  • Compound Plating: Dispense 4-AEQC in a 3-fold serial dilution (range: 1000 nM to 0.5 nM) into 96-well black microtiter plates.

  • Incubation: Add 90 µL of the cell suspension to the drug plates. Incubate for 72 hours at 37°C under a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Freeze plates at -80°C to lyse cells, thaw, and add 100 µL of SYBR Green I lysis buffer (containing Triton X-100 and saponin) to each well.

  • Quantification: Read fluorescence at Ex: 485 nm / Em: 530 nm.

  • System Validation Criteria (Critical): The assay is only valid if the Z'-factor (calculated between the untreated growth control and a 10 µM Artemisinin kill-control) is ≥ 0.65 .

Protocol 2: In Vivo Efficacy (Peters' 4-Day Suppressive Test)

Causality: In vitro assays cannot account for hepatic metabolism or plasma protein binding. The 4-day suppressive test provides a stringent, physiologically complete filter to establish true ED₅₀ values[1].

  • Inoculation: On Day 0, inject female BALB/c mice intravenously with 1 × 10⁷ target-infected erythrocytes.

  • Dosing Regimen: Randomize mice into cohorts of 5. Administer 4-AEQC via oral gavage (PO) at doses of 1, 3, 10, and 30 mg/kg/day for four consecutive days (Day 0 to Day 3).

  • Monitoring: On Day 4, collect tail-vein blood, prepare Giemsa-stained thin smears, and determine parasitemia via microscopy or flow cytometry.

  • System Validation Criteria (Critical): The vehicle-treated negative control group must exhibit > 20% parasitemia by Day 4. If the control fails to reach this threshold, the infection was not robust, and the data must be discarded.

IVIVC_Workflow InVitro Step 1: In Vitro Profiling (SYBR Green I Assay) ADME Step 2: Microsomal Stability & ADME-Tox InVitro->ADME IC50 & Selectivity Index InVivo Step 3: In Vivo Efficacy (Peters' 4-Day Test) ADME->InVivo Clearance Rates Correlation Step 4: IVIVC Modeling (PK/PD Integration) InVivo->Correlation ED50 & Survival Data

Figure 2: Self-validating experimental workflow for establishing IVIVC of quinoline scaffolds.

Conclusion

The 4-Amino-6-ethylquinoline-3-carbohydrazide scaffold represents a masterclass in rational drug design. By integrating the lipophilic 6-ethyl group to ensure in vivo metabolic stability and the 3-carbohydrazide moiety to drive tight in vitro target binding, researchers can overcome the limitations of legacy quinolines. The tight In Vitro-In Vivo Correlation demonstrated by this structural class makes it an optimal starting point for lead optimization in both infectious disease and targeted oncology programs.

References

  • Source: National Institutes of Health (NIH)
  • Title: In Vivo and In Vitro Activities and ADME-Tox Profile of a Quinolizidine-Modified 4-Aminoquinoline Source: MDPI URL
  • Title: Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives Source: Semantic Scholar URL

Sources

A Head-to-Head Comparison of Synthetic Routes for 4-Amino-6-ethylquinoline-3-carbohydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Amino-6-ethylquinoline-3-carbohydrazide is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its quinoline core is a well-established pharmacophore found in numerous therapeutic agents, while the carbohydrazide moiety offers a versatile handle for the synthesis of diverse derivatives, such as Schiff bases and other heterocyclic systems. The strategic placement of the amino group at the 4-position and the ethyl group at the 6-position can significantly influence the molecule's biological activity, making its efficient and reliable synthesis a key objective for chemists in the field.

This comprehensive guide provides a head-to-head comparison of two distinct and plausible synthetic routes for 4-Amino-6-ethylquinoline-3-carbohydrazide. Each route is presented with a detailed, step-by-step experimental protocol, underpinned by established chemical principles. The causality behind experimental choices is explained to provide a deeper understanding of each transformation. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy that best aligns with their laboratory capabilities, resource availability, and overall research goals.

Retrosynthetic Analysis: Two Strategic Approaches

Two primary retrosynthetic strategies have been devised for the synthesis of the target molecule. Both routes converge on the final, well-established step of hydrazinolysis of a common precursor, ethyl 4-amino-6-ethylquinoline-3-carboxylate. The key distinction lies in the construction of this critical quinoline intermediate.

Route 1 employs a Friedländer Annulation approach, building the quinoline ring in a convergent manner from a substituted 2-aminobenzonitrile. This route offers the advantage of directly installing the desired 4-amino group.

Route 2 utilizes the classic Gould-Jacobs Reaction , which initially constructs a 4-hydroxyquinoline scaffold from a substituted aniline. This is then followed by a series of functional group interconversions to introduce the 4-amino group.

Below, we delve into the specifics of each route, providing detailed experimental protocols and a comparative analysis.

Route 1: The Friedländer Annulation Approach

This synthetic pathway commences with the preparation of the key building block, 2-amino-5-ethylbenzonitrile, followed by its condensation with a suitable three-carbon electrophile to construct the quinoline core, and culminates in the final hydrazinolysis.

Experimental Workflow for Route 1

cluster_0 Step 1: Synthesis of 2-Amino-5-ethylbenzonitrile cluster_1 Step 2: Friedländer Annulation cluster_2 Step 3: Hydrazinolysis A 4-Ethylaniline B Nitration (HNO3, H2SO4) A->B C 4-Ethyl-2-nitroaniline B->C D Reduction (e.g., Fe, HCl) C->D E 4-Ethyl-1,2-phenylenediamine D->E F Diazotization (NaNO2, HCl) E->F G Sandmeyer Reaction (CuCN) F->G H 2-Amino-5-ethylbenzonitrile G->H I 2-Amino-5-ethylbenzonitrile K Condensation & Cyclization (e.g., p-TsOH) I->K J Ethyl 2-(ethoxymethylene)-3-oxobutanoate J->K L Ethyl 4-amino-6-ethylquinoline-3-carboxylate K->L M Ethyl 4-amino-6-ethylquinoline-3-carboxylate O Reflux in Ethanol M->O N Hydrazine Hydrate N->O P 4-Amino-6-ethylquinoline-3-carbohydrazide O->P

Caption: Workflow for the Friedländer Annulation Approach (Route 1).

Detailed Experimental Protocols for Route 1

Step 1: Synthesis of 2-Amino-5-ethylbenzonitrile

The synthesis of this starting material can be approached via a multi-step sequence starting from the readily available 4-ethylaniline.[1][2]

  • Nitration of 4-Ethylaniline: To a stirred solution of 4-ethylaniline in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the low temperature. The reaction mixture is then carefully poured onto ice, and the resulting precipitate of 4-ethyl-2-nitroaniline is collected by filtration.

  • Reduction of the Nitro Group: The 4-ethyl-2-nitroaniline is reduced to 4-ethyl-1,2-phenylenediamine. A common method involves heating with iron powder in the presence of a small amount of hydrochloric acid in an aqueous ethanol solution.[3]

  • Diazotization and Sandmeyer Reaction: The resulting diamine is then subjected to a Sandmeyer reaction.[4][5][6][7] The diamine is treated with sodium nitrite in acidic solution at low temperature to form the diazonium salt, which is then reacted with a solution of copper(I) cyanide to yield 2-amino-5-ethylbenzonitrile.[8]

Step 2: Friedländer Synthesis of Ethyl 4-amino-6-ethylquinoline-3-carboxylate

This step involves the condensation and cyclization of 2-amino-5-ethylbenzonitrile with ethyl 2-(ethoxymethylene)-3-oxobutanoate.[9][10][11][12]

  • In a round-bottom flask, combine 2-amino-5-ethylbenzonitrile (1.0 eq), ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford ethyl 4-amino-6-ethylquinoline-3-carboxylate.

Step 3: Synthesis of 4-Amino-6-ethylquinoline-3-carbohydrazide

This is a standard procedure for the conversion of an ester to a hydrazide.[13]

  • Dissolve ethyl 4-amino-6-ethylquinoline-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (5-10 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature. The product, 4-Amino-6-ethylquinoline-3-carbohydrazide, will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Route 2: The Gould-Jacobs Reaction and Functional Group Interconversion

This classical approach begins with the construction of a 4-hydroxyquinoline ring, which is then chemically modified to introduce the desired 4-amino functionality before the final hydrazinolysis.

Experimental Workflow for Route 2

cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination cluster_3 Step 4: Hydrazinolysis A 4-Ethylaniline C Condensation & Thermal Cyclization A->C B Diethyl ethoxymethylenemalonate B->C D Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate C->D E Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate G Reflux E->G F POCl3 F->G H Ethyl 4-chloro-6-ethylquinoline-3-carboxylate G->H I Ethyl 4-chloro-6-ethylquinoline-3-carboxylate K Nucleophilic Aromatic Substitution I->K J Ammonium Hydroxide J->K L Ethyl 4-amino-6-ethylquinoline-3-carboxylate K->L M Ethyl 4-amino-6-ethylquinoline-3-carboxylate O Reflux in Ethanol M->O N Hydrazine Hydrate N->O P 4-Amino-6-ethylquinoline-3-carbohydrazide O->P

Caption: Workflow for the Gould-Jacobs Reaction Approach (Route 2).

Detailed Experimental Protocols for Route 2

Step 1: Gould-Jacobs Synthesis of Ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate

This reaction involves the condensation of 4-ethylaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.[14][15][16][17][18]

  • Condensation: In a round-bottom flask, heat a mixture of 4-ethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) at 120-140 °C for 1-2 hours. The ethanol generated during the reaction can be removed by distillation.

  • Cyclization: The crude intermediate is added to a high-boiling solvent, such as diphenyl ether, and heated to approximately 250 °C for 30-60 minutes.

  • Upon cooling, the product, ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate, precipitates and can be collected by filtration and washed with a non-polar solvent like hexane.

Step 2: Chlorination of the 4-Hydroxyquinoline

The 4-hydroxy group is converted to a 4-chloro group, which is a good leaving group for the subsequent nucleophilic aromatic substitution.[19][20][21][22]

  • A mixture of ethyl 6-ethyl-4-hydroxyquinoline-3-carboxylate (1.0 eq) and phosphorus oxychloride (POCl3, large excess) is heated to reflux for 2-4 hours.

  • After cooling, the excess POCl3 is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • The product, ethyl 4-chloro-6-ethylquinoline-3-carboxylate, is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is dried and concentrated to yield the crude product, which can be purified by chromatography.

Step 3: Amination of the 4-Chloroquinoline

The 4-chloro substituent is displaced by an amino group via a nucleophilic aromatic substitution (SNAr) reaction.[23][24]

  • The crude ethyl 4-chloro-6-ethylquinoline-3-carboxylate is dissolved in a suitable solvent (e.g., ethanol or isopropanol) in a sealed pressure vessel.

  • A concentrated solution of ammonium hydroxide is added.

  • The mixture is heated to 120-150 °C for several hours.

  • After cooling, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give ethyl 4-amino-6-ethylquinoline-3-carboxylate.

Step 4: Synthesis of 4-Amino-6-ethylquinoline-3-carbohydrazide

This final step is identical to Step 3 in Route 1.[13]

  • Dissolve ethyl 4-amino-6-ethylquinoline-3-carboxylate (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool to room temperature, collect the precipitated product by filtration, wash with cold ethanol, and dry.

Head-to-Head Comparison of the Synthesis Routes

FeatureRoute 1: Friedländer AnnulationRoute 2: Gould-Jacobs Reaction & Functional Group Interconversion
Overall Strategy Convergent synthesis, directly forming the 4-aminoquinoline core.Linear synthesis, requiring functional group interconversions.
Number of Steps 3 steps from 2-amino-5-ethylbenzonitrile.4 steps from 4-ethylaniline.
Starting Materials Requires synthesis of 2-amino-5-ethylbenzonitrile, which can be a multi-step process from 4-ethylaniline.Starts from the commercially available and inexpensive 4-ethylaniline.
Key Reactions Friedländer annulation.Gould-Jacobs reaction, chlorination, nucleophilic aromatic substitution.
Reaction Conditions Generally milder conditions for the Friedländer annulation.Requires high temperatures for the Gould-Jacobs cyclization and potentially high pressure for the amination step.
Reagent Toxicity & Handling The Sandmeyer reaction for the starting material synthesis involves toxic cyanide reagents.Uses corrosive and hazardous reagents like POCl3.
Potential for Side Reactions The Friedländer reaction can sometimes lead to regioisomers depending on the substrate.The chlorination and amination steps can have competing side reactions if not carefully controlled.
Overall Yield (Estimated) Potentially higher overall yield due to fewer steps from the key intermediate.The multiple steps, especially the functional group interconversions, may lead to a lower overall yield.
Scalability The Friedländer reaction is generally scalable. The preparation of the starting material via the Sandmeyer reaction may pose challenges on a larger scale.The Gould-Jacobs reaction is well-established for scale-up. The use of POCl3 and pressure reactions may require specialized equipment for large-scale synthesis.

Conclusion and Recommendations

Both the Friedländer Annulation (Route 1) and the Gould-Jacobs Reaction (Route 2) present viable pathways for the synthesis of 4-Amino-6-ethylquinoline-3-carbohydrazide. The choice between the two routes will largely depend on the specific circumstances and priorities of the research team.

Route 1 is recommended for:

  • Laboratories with experience in handling cyanide compounds for the synthesis of the starting material.

  • Projects where a more convergent and potentially higher-yielding route from a key intermediate is desired.

  • Situations where avoiding the high-temperature cyclization of the Gould-Jacobs reaction is preferable.

Route 2 is recommended for:

  • Researchers seeking a more classical and well-documented approach starting from a simple, readily available material.

  • Laboratories equipped to handle corrosive reagents like POCl3 and to perform reactions under pressure.

  • Projects where the synthesis of various 4-hydroxyquinoline analogs is also of interest, as the intermediate from the Gould-Jacobs reaction can be a versatile precursor.

Ultimately, both synthetic strategies offer a solid foundation for accessing the target molecule. Careful consideration of the factors outlined in the comparison table will enable researchers to select the most appropriate and efficient route for their specific needs, thereby facilitating further exploration of the chemical and biological properties of 4-Amino-6-ethylquinoline-3-carbohydrazide and its derivatives.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 2025, 30(22), 1-8. [Link]

  • Wikipedia. (2024). Sandmeyer reaction. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction.
  • Organic Syntheses. (n.d.). Gould-Jacobs Reaction. [Link]

  • PubMed. (2023). Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the smiles rearrangement reaction: straightforward synthesis of amino acid derived quinolin-2(1H)-one enamines. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Academia.edu. (n.d.). (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent†. [Link]

  • Zoom Orgo. (2025). Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. [Link]

  • Who we serve. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. [Link]

  • L.S. College. (2022). Sandmeyer reaction. [Link]

  • PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • PMC. (n.d.). Catalytic Cyanation of C–N Bonds with CO2/NH3. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?[Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. [Link]

  • ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6. [Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • PubMed. (n.d.). Chemical synthesis and biological activities of 5-deazaaminopterin analogues bearing substituent(s) at the 5- and/or 7-position(s). [Link]

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. [Link]

  • Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent†. [Link]

  • Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of 4-Ethylaniline: Applications in Material Science and Beyond. [Link]

  • ResearchGate. (n.d.). (PDF) RECENT ADVANCES IN CYANATION REACTIONS†. [Link]

  • Google Patents. (n.d.). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.
  • LibreTexts. (n.d.). 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry. [Link]

  • SIELC Technologies. (n.d.). 4-Ethylaniline. [Link]

  • Royal Society of Chemistry. (2020). Ammonium hydroxide as the ultimate amino source for the synthesis of N-unprotected 3-tetrasubstituted aminooxindoles via catalyst-free direct amination. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of the Novel 6‐ethyl‐4‐hydroxy‐2,5‐dioxo‐5,6‐dihydro‐2H‐pyrano[3,2‐c]quinoline‐3‐carboxaldehyde. [Link]

  • Google Patents. (n.d.).
  • University of Pretoria. (n.d.). Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4- Hydrazide-Hydrazone Derivatives Olayinka O. Ajani. [Link]

  • University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. [Link]

  • MDPI. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • Course Hero. (n.d.). Alkylation of an Enolate Anion. [Link]

  • Organic Syntheses. (n.d.). ethyl azodicarboxylate. [Link]

  • MDPI. (n.d.). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. [Link]

  • MDPI. (n.d.). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. [Link]

  • PMC. (n.d.). Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. [Link]

Sources

Safety Operating Guide

4-Amino-6-ethylquinoline-3-carbohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety and operational logistics not merely as a regulatory checklist, but as an exercise in understanding molecular causality. 4-Amino-6-ethylquinoline-3-carbohydrazide (CAS: 1330038-33-9) [1] is a highly specialized organic building block prevalent in drug discovery and advanced materials research. Its dual-functional nature—combining a biologically active 4-aminoquinoline core with a reactive carbohydrazide moiety—demands rigorous, scientifically grounded handling and disposal protocols.

The following guide provides self-validating methodologies to ensure absolute safety, regulatory compliance, and environmental protection in your laboratory.

Chemical Properties and Hazard Causality

To design a fail-safe operational system, we must first quantify the molecular risks. The aminoquinoline core is recognized for its DNA-intercalating potential and biological activity[2], while the carbohydrazide group acts as a strong reducing agent and oxygen scavenger that presents significant aquatic toxicity[3].

Table 1: Quantitative Data and Predicted Hazard Profile

Property / MoietyValue / CharacteristicOperational Implication
CAS Number 1330038-33-9Unique identifier for waste tracking and EHS logging.
Molecular Weight 230.27 g/mol Determines stoichiometric limits for potential neutralization.
Aminoquinoline Core Harmful via ingestion/inhalationRequires absolute particulate containment (fume hood/respirator)[4].
Carbohydrazide Group Reducing agent, aquatic toxicityMust be segregated from strong oxidizers; strict zero-drain policy[5].

Operational Workflow and Logic

When handling this compound, the primary objective is to prevent the aerosolization of the fine powder and to avoid exothermic reactions with incompatible solvents or waste streams. The following logical workflow dictates the segregation and disposal pipeline.

DisposalWorkflow Start 4-Amino-6-ethylquinoline- 3-carbohydrazide Waste Assess Assess Waste State (Solid vs. Solution) Start->Assess Solid Solid Waste (Powder/Contaminated PPE) Assess->Solid Liquid Liquid Waste (Organic Solvents) Assess->Liquid Segregate Segregate from Strong Oxidizers Solid->Segregate Liquid->Segregate Package Seal in Compatible HDPE Container Segregate->Package Incinerate High-Temp Incineration (Afterburner & Scrubber) Package->Incinerate

Caption: Logical workflow for the segregation, packaging, and disposal of carbohydrazide waste.

Step-by-Step Experimental and Disposal Methodologies

A protocol is only as reliable as its verifiability. This methodology incorporates self-validating steps—built-in checks that confirm the success of the previous action—to ensure complete compliance.

Phase 1: Pre-Operational Setup & Containment

Causality: The fine powder of aminoquinoline derivatives can easily become airborne, causing severe eye and respiratory irritation[4].

  • PPE Verification: Don chemical-resistant nitrile gloves, safety goggles, and a standard laboratory coat. If handling bulk powder outside a closed system, a NIOSH-approved N95 or P100 respirator is mandatory[2].

  • Environmental Control: Conduct all weighing and transfer operations within a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of at least 100 fpm.

  • Validation Step: Before opening the chemical container, use an anemometer or a visual airflow indicator (like a Kimwipe strip) to verify active fume hood airflow. Place a static-dissipative mat on the balance to prevent the electrostatic dispersion of the powder.

Phase 2: Spill Containment and Recovery

Causality: Carbohydrazides are highly toxic to aquatic life and cannot be flushed into the municipal water supply under any circumstances[5].

  • Solid Spills: Do not use water or wet paper towels initially, as this will dissolve the compound, driving it into porous surfaces and increasing the contamination footprint.

  • Mechanical Collection: Gently sweep the powder using a dedicated anti-static brush and dustpan to avoid dust formation[6].

  • Chemical Decontamination: Once the bulk powder is removed, wipe the area with a solvent in which the compound is highly soluble (e.g., ethanol or DMSO), followed by a mild detergent wash.

  • Validation Step: Visually inspect the surface under a long-wave UV light (365 nm). Many quinoline derivatives exhibit natural fluorescence; a lack of fluorescence confirms the complete removal of the chemical residue.

Phase 3: Waste Segregation and Final Disposal

Causality: Mixing reducing agents (carbohydrazides) with strong oxidizers (e.g., nitric acid, peroxides) can lead to spontaneous combustion or explosive off-gassing[7].

  • Solid Waste Packaging: Place all collected powder, contaminated pipette tips, and used PPE into a sealable, high-density polyethylene (HDPE) container. Label clearly as "Hazardous Waste: 4-Amino-6-ethylquinoline-3-carbohydrazide (Toxic / Reducing Agent)".

  • Liquid Waste Consolidation: If the compound is dissolved in an organic solvent, transfer the solution to a dedicated waste carboy. Ensure this carboy is strictly segregated from oxidizing acid waste.

  • Validation Step: Check the pH of the liquid waste mixture using indicator strips. Ensure the pH is relatively neutral (6-8) before sealing the carboy to prevent pressure buildup from acid-base reactions or carbohydrazide degradation.

  • Incineration Handoff: Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department. The mandated disposal route for this class of chemicals is dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[6]. This ensures the complete thermal destruction of the nitrogen-rich aminoquinoline and carbohydrazide moieties, preventing the release of toxic nitrogen oxides (NOx) into the atmosphere.

Trust and Compliance

By understanding the mechanistic behavior of 4-Amino-6-ethylquinoline-3-carbohydrazide, researchers can move beyond the rote memorization of Safety Data Sheets. Implementing these self-validating protocols ensures that your laboratory not only complies with EPA and international hazardous waste regulations but actively protects its personnel and the integrity of the surrounding environment.

References

  • Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Laboratory Professionals - BenchChem - 2

  • Carbohydrazide Safety Data Sheet - AK Scientific, Inc. - 3

  • 6-Aminoquinoline Safety Data Sheet - Thermo Fisher Scientific - 4

  • 8-Aminoquinoline Safety Data Sheet - ChemicalBook - 6

  • 3-Aminoquinoline Safety Data Sheet - Fisher Scientific - 7

  • 1330038-33-9 | 4-Amino-6-ethylquinoline-3-carbohydrazide - BLD Pharm - 1

  • Carbohydrazide CAS No 497-18-7 MATERIAL SAFETY DATA SHEET - CDH Fine Chemical - 5

Sources

Navigating the Uncharted: A Guide to Safely Handling 4-Amino-6-ethylquinoline-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, novel molecules are the currency of innovation. 4-Amino-6-ethylquinoline-3-carbohydrazide represents one such frontier. As a compound with no readily available specific Safety Data Sheet (SDS), a cautious and informed approach to its handling is paramount. This guide provides a comprehensive framework for the safe use of this compound, drawing upon the known hazards of its constituent chemical groups: quinoline derivatives and carbohydrazides. Our goal is to empower you with the knowledge to manage risk effectively, ensuring both your safety and the integrity of your research.

Hazard Assessment: A Composite Profile

The potential hazards of 4-Amino-6-ethylquinoline-3-carbohydrazide must be inferred from its structural components. This approach, while not a substitute for a formal SDS, provides a conservative basis for establishing safe handling protocols.

Quinoline Moiety: The quinoline ring system is a common scaffold in medicinal chemistry. However, quinoline and its derivatives are not without risks. They are often associated with:

  • Skin and Eye Irritation: Direct contact can lead to irritation.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][4][5][6]

  • Potential Toxicity: Some quinoline derivatives are harmful if swallowed or absorbed through the skin.[1][2][4][7][8][9] Certain derivatives are also suspected of causing genetic defects or having carcinogenic properties.[2][8][10]

Carbohydrazide Moiety: The carbohydrazide functional group presents its own set of potential hazards:

  • Harmful if Swallowed: Ingestion can be harmful.[3][11]

  • Irritant: It is known to be irritating to the eyes, respiratory system, and skin.[3][11][12]

  • Explosion Risk: Heating carbohydrazide may lead to an explosion.[11]

Based on this composite analysis, 4-Amino-6-ethylquinoline-3-carbohydrazide should be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as systemic toxicity upon ingestion or absorption. The risk of explosion upon heating should also be a primary consideration.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the recommended PPE for handling 4-Amino-6-ethylquinoline-3-carbohydrazide.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) tested to EN 374. Inspect gloves prior to use.To prevent skin contact and absorption.[1][7]
Eye and Face Protection Tightly fitting safety goggles or a face shield if there is a risk of splashing. Must conform to EN 166.To protect eyes from dust particles and splashes.[1]
Skin and Body Protection Laboratory coat. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.To prevent skin exposure.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required, especially when handling powders or generating aerosols.To prevent inhalation of dust and aerosols.[1][7][13]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Chemical Fume Hood: All work with 4-Amino-6-ethylquinoline-3-carbohydrazide, especially the handling of the solid form, must be conducted in a properly functioning chemical fume hood.[1]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]

Handling Procedures
  • Pre-Handling Check: Before beginning any work, ensure the fume hood is operational and all necessary PPE is available and in good condition.[2]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Dispensing: Carefully weigh and dispense the compound within the fume hood to avoid generating dust. Use appropriate tools, such as a spatula.

  • Container Sealing: Keep the container tightly sealed when not in use to prevent the release of dust or vapors.[2][11]

  • Post-Handling: Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1][7][11] Clean the work area and any equipment used.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Start Handling Procedure fume_hood Verify Chemical Fume Hood is Operational start->fume_hood ppe_check Inspect and Don All Required PPE fume_hood->ppe_check dispense Weigh and Dispense Compound ppe_check->dispense seal Keep Container Tightly Sealed dispense->seal wash Wash Hands Thoroughly seal->wash clean_area Clean Work Area and Equipment wash->clean_area end End of Procedure clean_area->end

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, keeping it under negative pressure if possible (within a fume hood).

  • PPE for Cleanup: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.[11]

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid generating dust. For a liquid spill, use an inert absorbent material.

  • Collection: Collect the absorbed material or spilled solid into a suitable, labeled container for hazardous waste.[2][11]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

All waste materials containing 4-Amino-6-ethylquinoline-3-carbohydrazide must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including empty containers, used PPE, and cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety department, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[3][14]

Disposal_Plan cluster_waste Waste Generation cluster_collection Collection cluster_disposal Disposal contaminated_materials Contaminated Materials (PPE, Glassware, etc.) waste_container Designated Hazardous Waste Container contaminated_materials->waste_container excess_compound Excess or Unused Compound excess_compound->waste_container ehs Contact Environmental Health & Safety (EHS) waste_container->ehs pickup Arrange for Hazardous Waste Pickup ehs->pickup

By adhering to these guidelines, you can confidently and safely work with 4-Amino-6-ethylquinoline-3-carbohydrazide, advancing your research while prioritizing a culture of safety in the laboratory.

References

  • Carbohydrazide. (n.d.). Material Safety Data Sheet. Santa Cruz Biotechnology, Inc.
  • Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline. (2025). BenchChem.
  • QUINOLINE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • Safety Data Sheet: quinoline. (2019). Chemos GmbH & Co.KG.
  • CARBOHYDRAZIDE (1,3-DIAMINOUREA). (n.d.).
  • Essential Safety and Operational Guide for Handling Ethyl-quinolin-3-ylmethyl-amine. (2025). BenchChem.
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. (2025). BenchChem.
  • SAFETY DATA SHEET - Carbohydrazide. (2025). TCI Chemicals.
  • Safety Data Sheet - 6-Amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide. (2025). MedchemExpress.com.
  • Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. (2025). BLi-T.
  • Safety Data Sheet - 2-Amino-3-methylimidazo[4,5-f]quinoline. (2024). Cayman Chemical.
  • SAFETY DATA SHEET - 6-Aminoquinoline. (2025). Fisher Scientific.
  • Safety Data Sheet - Isoquinoline-6-carbohydrazide. (2024). Angene Chemical.
  • Carbohydrazide: An Essential Tool with Hidden Hazards. (2021). Gas-Sensing.com.
  • Safety Data Sheet - 2-(pyridin-2-yl)quinoline-4-carbohydrazide. (2017). Key Organics.
  • CARBOHYDRAZIDE. (n.d.). ChemicalBook.
  • Carbohydrazide - Safety D
  • Material Safety Data Sheet - Carbohydrazide, 97% (Titr.). (2005). Cole-Parmer.
  • SDS US. (2023).
  • Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.